molecular formula C8H15N3O B13930262 1-Cyclobutyl-4-nitrosopiperazine CAS No. 61379-69-9

1-Cyclobutyl-4-nitrosopiperazine

Cat. No.: B13930262
CAS No.: 61379-69-9
M. Wt: 169.22 g/mol
InChI Key: RBUGEGXEKARMNH-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-nitrosopiperazine is a nitrosamine compound of significant interest in pharmaceutical research and development, particularly in the field of genotoxic impurity analysis. While specific studies on this cyclobutyl analogue are not readily available, its structural similarity to other nitrosopiperazines, such as 1-Cyclopentyl-4-nitrosopiperazine (CPNP) and 1-Methyl-4-nitrosopiperazine (MNP), allows for informed assessment of its research applications . Compounds of this class are primarily investigated as potential mutagenic impurities in active pharmaceutical ingredients (APIs) and drug products . Their presence, even at trace levels, is a critical concern for regulatory agencies like the FDA and EMA due to the carcinogenic risk associated with nitrosamines . Consequently, 1-Cyclobutyl-4-nitrosopiperazine serves as a vital reference standard for analytical method development and validation. Researchers use it in techniques such as LC-MS/MS to identify, quantify, and control this impurity, ensuring drug safety and compliance with stringent regulatory guidelines . Based on the mechanism of related compounds, it is predicted to require metabolic activation to exert its mutagenic effects, forming reactive intermediates that can alkylate DNA . This compound is intended for research use only and is strictly not for diagnostic or therapeutic use. Proper handling procedures must be followed, as nitrosamines are hazardous .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61379-69-9

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-cyclobutyl-4-nitrosopiperazine

InChI

InChI=1S/C8H15N3O/c12-9-11-6-4-10(5-7-11)8-2-1-3-8/h8H,1-7H2

InChI Key

RBUGEGXEKARMNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)N=O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Analytical Characterization of 1-Cyclobutyl-4-nitrosopiperazine: A Technical Guide for NDSRI Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The pharmaceutical industry is currently operating under stringent mandates established by the and to monitor, quantify, and mitigate Nitrosamine Drug Substance-Related Impurities (NDSRIs). NDSRIs are complex, mutagenic nitrosamines that share structural similarity with active pharmaceutical ingredients (APIs) or their synthetic precursors.

1-Cyclobutylpiperazine is a critical secondary amine building block, frequently utilized in the synthesis of histamine H3 receptor antagonists and other neuropharmacological agents[1]. Under specific manufacturing, formulation, or storage conditions, this secondary amine can undergo electrophilic nitrosation to form 1-cyclobutyl-4-nitrosopiperazine (CAS: 61379-69-9)[2]. To comply with regulatory Acceptable Intake (AI) limits[3], analytical laboratories require high-purity reference standards of this specific NDSRI for LC-MS/MS quantification. This whitepaper details two robust, self-validating synthetic methodologies to generate this standard, emphasizing the mechanistic causality behind each protocol.

Mechanistic Principles of Secondary Amine Nitrosation

The synthesis of 1-cyclobutyl-4-nitrosopiperazine relies on the N-nitrosation of its secondary amine precursor[4]. Unlike primary amines (which form unstable diazonium salts) or tertiary amines (which require complex dealkylative pathways), secondary amines react directly and efficiently with nitrosonium ions (


) to form stable N-nitrosamines[2].

ReactionMechanism A 1-Cyclobutylpiperazine D 1-Cyclobutyl-4- nitrosopiperazine A->D Nucleophilic Attack B Nitrosating Agent (NaNO2 or t-BuONO) C Nitrosonium Ion [NO+] B->C Activation C->D NO+ Transfer

Fig 1. Electrophilic nitrosation pathway of 1-cyclobutylpiperazine to form the NDSRI.

The reaction is driven by the nucleophilic attack of the piperazine nitrogen on the electrophilic


 species. The choice of nitrosating agent dictates the reaction conditions:
  • Aqueous Nitrosation: Utilizes sodium nitrite (

    
    ) in the presence of a strong acid (e.g., HCl). The acid protonates nitrous acid (
    
    
    
    ), leading to dehydration and the in situ generation of
    
    
    [2].
  • Anhydrous Nitrosation: Utilizes alkyl nitrites (e.g., tert-butyl nitrite) in organic solvents. This proceeds via a transnitrosation mechanism, transferring the nitroso group directly to the secondary amine without requiring aqueous biphasic conditions[2],[4].

Experimental Protocols

The following protocols have been designed as self-validating systems. The causality behind each physical manipulation is explicitly stated to ensure experimental reproducibility and scientific integrity.

Method A: Aqueous Acidic Nitrosation ( / HCl)

This method is highly scalable and cost-effective, ideal for water-soluble amine salts such as .

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1-cyclobutylpiperazine dihydrochloride (10.0 mmol, 2.13 g) in 20 mL of 0.5 M HCl.

    • Causality: The dihydrochloride salt ensures complete dissolution in the aqueous phase[5]. The excess acid maintains the low pH required for

      
       protonation.
      
  • Thermal Control: Chill the reaction flask to 0–5 °C using an ice-water bath.

    • Causality: Nitrous acid is thermally unstable. Maintaining near-freezing temperatures prevents its decomposition into volatile

      
       gases, ensuring stoichiometric efficiency.
      
  • Reagent Addition: Dissolve sodium nitrite (12.0 mmol, 0.83 g) in 5 mL of deionized water. Add this solution dropwise over 15 minutes to the chilled amine solution.

    • Causality: Dropwise addition prevents exothermic spikes and localized concentration gradients that could lead to over-nitrosation or degradation.

  • Incubation: Stir at 0–5 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours.

  • Quenching & Extraction: Adjust the pH to ~8.0 using saturated aqueous

    
    . Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
    
    • Causality: The target NDSRI is a neutral, lipophilic molecule. Neutralizing the aqueous phase ensures the nitrosamine partitions entirely into the organic DCM layer, leaving inorganic salts (

      
      , 
      
      
      
      ) behind.
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (EtOAc/Hexanes gradient).
    
Method B: Anhydrous Organic Nitrosation (tert-Butyl Nitrite)

This method is preferred when avoiding aqueous waste streams or when working with the free base form of the amine in organic solvents[4].

Workflow S1 1. Substrate Prep Dissolve Amine in DCM S2 2. Reagent Addition Add t-BuONO at RT S1->S2 S3 3. Incubation Stir 4-6h (TLC Monitor) S2->S3 S4 4. Workup Concentrate & Remove t-BuOH S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the anhydrous nitrosation method.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1-cyclobutylpiperazine free base (10.0 mmol, 1.40 g) in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Reagent Addition: Add tert-butyl nitrite (15.0 mmol, 1.78 mL) dropwise at room temperature.

    • Causality:tert-Butyl nitrite acts as an organic-soluble

      
       donor. The lack of water prevents side-hydrolysis reactions[2].
      
  • Catalysis: Add a catalytic amount of glacial acetic acid (1.0 mmol, 57 µL).

    • Causality: While secondary amines can react directly with alkyl nitrites, mild acid catalysis significantly accelerates the transnitrosation step by activating the nitrite oxygen[4].

  • Incubation: Stir at room temperature for 4–6 hours.

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. The byproduct, tert-butanol, is volatile and is removed during evaporation. Purify the crude residue via silica gel chromatography.

Quantitative Data Summaries

The following table summarizes the comparative metrics of both synthetic routes to assist researchers in selecting the optimal protocol for their laboratory infrastructure.

ParameterMethod A (Aqueous

)
Method B (Anhydrous t-BuONO)
Typical Yield 75% – 85%80% – 90%
Reaction Time 3 – 4 hours4 – 6 hours
Primary Byproducts Inorganic salts (

,

)
tert-Butanol (volatile)
Substrate State Optimal for Amine HCl SaltsOptimal for Amine Free Base
Scalability High (Cost-effective reagents)Medium (Higher reagent cost)
Environmental Impact Aqueous heavy-metal-free wasteVOC emissions (t-BuOH)

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesized reference standard, the following analytical self-validation system must be employed to confirm the identity and purity of 1-cyclobutyl-4-nitrosopiperazine:

  • TLC Monitoring (In-Process): Use a Ninhydrin stain. The secondary amine precursor will stain intensely (typically purple/pink). As the reaction progresses, the spot will disappear. The product, 1-cyclobutyl-4-nitrosopiperazine, lacks an N-H bond and is Ninhydrin-negative, but will be clearly visible under short-wave UV (254 nm).

  • LC-MS (ESI+): The exact mass of 1-cyclobutyl-4-nitrosopiperazine (

    
    ) is 169.12 Da. Expect a strong 
    
    
    
    pseudomolecular ion peak at m/z 170.1 .
  • 1H NMR (400 MHz,

    
    ): Crucial Diagnostic Feature: The N-N=O functional group exhibits significant double-bond character due to resonance. This causes restricted rotation around the N-N bond at room temperature. Consequently, the piperazine ring protons adjacent to the nitrosamine nitrogen will split into two distinct sets of multiplets (representing the E and Z conformers). The presence of this restricted rotation splitting pattern is the definitive proof of successful N-nitrosation.
    

References

  • Control of Nitrosamine Impurities in Human Drugs | FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Nitrosamine impurities: guidance for marketing authorisation holders Source: European Medicines Agency (EMA) URL:[Link]

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Covalent Inhibition of the Histamine H3 Receptor Source: MDPI URL:[Link]

Sources

Spectral Analysis of 1-Cyclobutyl-4-nitrosopiperazine: A Comprehensive Guide to NMR, IR, and MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has necessitated a paradigm shift in pharmaceutical impurity profiling. 1-Cyclobutyl-4-nitrosopiperazine (


, MW: 169.22  g/mol ) is a complex secondary nitrosamine characterized by a piperazine scaffold substituted with a basic cyclobutyl group at the N1 position and an electron-withdrawing nitroso group at the N4 position.

To accurately identify and quantify this molecule, analysts must understand the fundamental causality behind its spectral behavior. The N-NO bond is not a simple single bond; it participates in strong resonance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), which imparts partial double-bond character to the nitrogen-nitrogen linkage. This electronic delocalization restricts rotation around the N-N bond, leading to the formation of distinct syn (Z) and anti (E) rotamers at room temperature[1][2]. This physical phenomenon fundamentally dictates the complexity observed in its Nuclear Magnetic Resonance (NMR) spectra and influences its vibrational and ionization properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Signal Splitting

In standard room-temperature


 and 

NMR, the restricted rotation of the N-NO bond means the interconversion between the E and Z rotamers is slower than the NMR timescale[3]. Consequently, the protons and carbons of the piperazine ring—specifically those adjacent to the nitroso group (C3 and C5)—experience distinct magnetic environments[2]. Instead of a symmetric set of signals, the spectrum displays a complex, split pattern.
Variable Temperature (VT) NMR Protocol: A Self-Validating System

To definitively prove that the observed signal splitting is due to rotamerism rather than the presence of a structural isomer or impurity, a Variable Temperature (VT) NMR experiment must be executed[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of 1-cyclobutyl-4-nitrosopiperazine in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
    ).
    
  • Baseline Acquisition: Acquire standard

    
     and 
    
    
    
    spectra at 298 K (25 °C). Note the distinct, split multiplets for the piperazine equatorial and axial protons (typically between 3.50–4.50 ppm).
  • Thermal Titration: Increment the probe temperature in 10 K steps, allowing 5 minutes for thermal equilibration at each step, up to 373 K (100 °C).

  • Coalescence Observation: As thermal energy overcomes the rotational barrier of the N-NO bond, the exchange rate increases. Observe the line broadening and subsequent coalescence of the split piperazine signals into time-averaged singlets[3].

  • Reversibility Check: Cool the sample back to 298 K and re-acquire the spectrum to confirm the return of the split signals, validating that no thermal degradation occurred.

RotamerMechanism Z_Rotamer syn (Z) Rotamer (Restricted Rotation) Resonance Resonance State >N⁺=N-O⁻ Z_Rotamer->Resonance Partial Double Bond NMR_RoomTemp Room Temp NMR: Split Piperazine Signals Z_Rotamer->NMR_RoomTemp Distinct Shift E_Rotamer anti (E) Rotamer (Restricted Rotation) E_Rotamer->Resonance E_Rotamer->NMR_RoomTemp Distinct Shift NMR_HighTemp VT-NMR (>373 K): Signal Coalescence NMR_RoomTemp->NMR_HighTemp Thermal Energy Overcomes Barrier

Figure 1: Mechanistic pathway of N-NO restricted rotation and its effect on NMR signal coalescence.

Table 1: Expected NMR Spectral Assignments (298 K, )
NucleusChemical Shift (ppm)MultiplicityAssignment / Causality

3.80 – 4.30MultipletsPiperazine

adjacent to N-NO (C3, C5). Split due to E/Z rotamers.

2.30 – 2.80MultipletsPiperazine

adjacent to N-Cyclobutyl (C2, C6).

1.60 – 2.10MultipletsCyclobutyl ring protons (

,

,

).

45.0 – 55.0Split SingletsPiperazine carbons (C3, C5). Highly deshielded by N-NO.

58.0 – 62.0SingletCyclobutyl methine carbon (C1').

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal confirmation of the nitrosamine functional group. The strong dipole moments of the N=O and N-N bonds yield highly characteristic vibrational frequencies.

Causality of Vibrational Modes

The N=O stretching vibration in nitrosamines is typically observed as a strong band in the 1408–1486 cm⁻¹ region[4]. The exact frequency is modulated by the degree of resonance; greater double-bond character in the N-N bond slightly weakens the N=O bond, shifting it lower than a standard aliphatic nitroso stretch. The corresponding N-N stretching vibration appears between 1035–1154 cm⁻¹[5].

Table 2: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
~1410 – 1480Strong

(N=O) stretch
Confirms the presence of the nitroso group[4].
~1050 – 1150Medium-Strong

(N-N) stretch
Confirms the nitrosamine N-N linkage[5].
~2800 – 2950Medium

(C-H) stretch
Aliphatic stretches from cyclobutyl and piperazine rings.

Mass Spectrometry (MS) & Ionization Strategy

Ionization Causality: Why ESI over APCI?

While low-mass, volatile nitrosamines (e.g., NDMA) are traditionally analyzed using Atmospheric Pressure Chemical Ionization (APCI), complex NDSRIs like 1-cyclobutyl-4-nitrosopiperazine exhibit higher sensitivity and lower background interference when analyzed via Electrospray Ionization (ESI) in positive mode[6][7]. The causality lies in the basicity of the molecule: the tertiary amine at the N1 position (attached to the cyclobutyl ring) acts as a strong proton acceptor in an acidic mobile phase, readily forming the


 precursor ion at 

170.1.
Fragmentation Causality

Upon subjecting the


 precursor to Collision-Induced Dissociation (CID), the molecule undergoes a highly specific fragmentation pathway. The weakest bond in the protonated system is the N-NO bond. Cleavage of this bond results in the neutral loss of the NO radical (30 Da)[8]. This yields a highly stable, diagnostic product ion at 

140.1, which serves as the primary quantifier transition for LC-MS/MS Multiple Reaction Monitoring (MRM) assays[8].
LC-MS/MS Method Development Protocol
  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column to ensure sharp peak shapes and resolve the NDSRI from the active pharmaceutical ingredient (API).

  • Mobile Phase: Use an acidic aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., 0.1% Formic Acid in Methanol) to promote efficient protonation of the N1 tertiary amine[7].

  • Source Optimization: Set the ESI source to positive mode. Optimize the capillary voltage and desolvation temperature to maximize the yield of the

    
     170.1 precursor.
    
  • MRM Tuning: Isolate

    
     170.1 in Q1. Apply a collision energy sweep (typically 15-30 eV) in Q2 using Argon or Nitrogen collision gas to maximize the abundance of the 
    
    
    
    140.1 product ion[8].

LCMSWorkflow Prep Sample Preparation (Solvent Extraction) LC UHPLC Separation (C18, Acidic Mobile Phase) Prep->LC Injection ESI ESI+ Ionization (Protonation of N1 Amine) LC->ESI Elution MS1 MS1 Precursor Selection [M+H]⁺ m/z 170.1 ESI->MS1 Ion Transfer CID Collision-Induced Dissociation (Neutral Loss of NO: -30 Da) MS1->CID Isolation MS2 MS2 Product Detection m/z 140.1 CID->MS2 Fragmentation

Figure 2: LC-MS/MS MRM workflow for the selective ionization and fragmentation of the NDSRI.

Table 3: Optimized LC-MS/MS MRM Parameters
ParameterValue / Assignment
Ionization Mode ESI Positive (

)[6]
Precursor Ion (Q1)

170.1 (

)
Quantifier Product Ion (Q3)

140.1 (Loss of NO radical, -30 Da)[8]
Qualifier Product Ion (Q3)

84.1 / 86.1 (Further cleavage of cyclobutyl/piperazine rings)
Typical Collision Energy (CE) 18 – 25 eV

References

  • [4] Ultraviolet and Infrared Spectra of Some Nitrosamines. pw.edu.pl. Available at:

  • [6] Nitrosamines Analysis with LC-MS/MS. Waters Corporation. Available at:

  • [7] Simultaneous Quantitation of N-nitrosamines and NDSRI in API and Formulation by Using a DUIS Ionization Source in LC-MS/MS. Shimadzu. Available at:

  • [2] New Reactions and Synthetic Strategies: Radical Functionalization and Transnitrosation. eScholarship. Available at:

  • [5] Simultaneous nitrosylation and N-nitrosation of a Ni-thiolate model complex of Ni-containing SOD. PMC. Available at:

  • [3] Hindered internal rotation and intermolecular interactions. ias.ac.in. Available at:

  • [1] Restricted rotation in five-membered cyclic nitrosamine compounds: DFT investigation of structural, energetic and kinetics properties. ResearchGate. Available at:

  • [8] Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. Available at:

Sources

Unveiling the Enigmatic Profile of 1-Cyclobutyl-4-nitrosopiperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Exploration of Potential Biological Activities, Toxicological Concerns, and Analytical Methodologies

Authored by: Your Senior Application Scientist

Abstract

1-Cyclobutyl-4-nitrosopiperazine (CBNP) is a nitrosoamine compound of significant interest within the pharmaceutical and toxicological fields.[1][2] As a derivative of the piperazine scaffold, a common motif in drug development, CBNP is primarily recognized as a potential genotoxic impurity in drug substances.[1][2][3] This technical guide provides a comprehensive overview of the potential biological activities of 1-Cyclobutyl-4-nitrosopiperazine, framed within the broader context of the well-established toxicological profile of N-nitroso compounds. We will delve into its likely mechanisms of action, present methodologies for its detection and risk assessment, and offer insights for researchers and drug development professionals.

Introduction: The Double-Edged Sword of the Nitroso Group

N-nitroso compounds (NOCs) are a class of chemicals characterized by a nitroso group (-N=O) attached to a nitrogen atom.[4][5] First identified over six decades ago, they are recognized for their potent carcinogenic and mutagenic properties.[4][6] These compounds can form endogenously in the human body from the reaction of nitrites with amines or amides, particularly in acidic environments like the stomach.[4][5] The International Agency for Research on Cancer (IARC) classifies many N-nitroso compounds as probable or confirmed human carcinogens.[4]

1-Cyclobutyl-4-nitrosopiperazine (Molecular Formula: C9H17N3O, CAS: 61379-66-6) belongs to the N-nitrosamine subclass.[2][7][8] Its structure, featuring a cyclobutyl group attached to a nitrosated piperazine ring, raises significant questions about its biological behavior and potential health risks. While specific biological activity studies on this exact molecule are not extensively published, a robust understanding can be extrapolated from the vast body of research on related N-nitroso compounds.

Table 1: Physicochemical Properties of 1-Cyclobutyl-4-nitrosopiperazine

PropertyValueSource
CAS Number 61379-66-6[2][7]
Molecular Formula C9H17N3O[2][7][8]
Molecular Weight 183.25 g/mol [7][8]
IUPAC Name 1-cyclopentyl-4-nitrosopiperazine[7]
Appearance Colorless to Yellow to Orange clear liquid
Purity >95.0% (GC)

The Predominant Biological Activity: Genotoxicity and Carcinogenicity

The primary and most concerning biological activity of N-nitroso compounds, including 1-Cyclobutyl-4-nitrosopiperazine, is their capacity to induce genetic mutations and subsequently, cancer.[9][10]

Mechanism of Genotoxicity

N-nitrosamines are not directly genotoxic. They require metabolic activation to exert their DNA-damaging effects.[9] This process is a critical area of study for understanding their carcinogenicity.

Metabolic Activation Pathway:

  • Enzymatic Hydroxylation: The initial and rate-limiting step is the α-hydroxylation of the carbon atom adjacent to the N-nitroso group, primarily mediated by Cytochrome P450 (CYP) enzymes, such as CYP2E1 and CYP2A6.[9]

  • Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxynitrosamine.

  • Spontaneous Decomposition: The intermediate spontaneously decomposes to yield a reactive electrophilic species, a diazonium ion.

  • DNA Adduct Formation: The highly reactive diazonium ion can then alkylate nucleophilic sites on DNA bases, forming DNA adducts. Common adducts include O6-methylguanine and 3-methyladenine.[9]

  • Mutagenesis: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mispairing during DNA replication, resulting in permanent mutations. An accumulation of mutations in critical genes (e.g., tumor suppressor genes, oncogenes) can initiate carcinogenesis.[9]

G cluster_0 Cellular Environment 1-Cyclobutyl-4-nitrosopiperazine 1-Cyclobutyl-4-nitrosopiperazine CYP450_Enzymes Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A6) 1-Cyclobutyl-4-nitrosopiperazine->CYP450_Enzymes Metabolic Activation Alpha_Hydroxylation α-Hydroxylation CYP450_Enzymes->Alpha_Hydroxylation Unstable_Intermediate Unstable α-Hydroxynitrosamine Alpha_Hydroxylation->Unstable_Intermediate Spontaneous_Decomposition Spontaneous Decomposition Unstable_Intermediate->Spontaneous_Decomposition Diazonium_Ion Reactive Diazonium Ion Spontaneous_Decomposition->Diazonium_Ion DNA Nuclear DNA Diazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adducts Mutation Genetic Mutation DNA_Adducts->Mutation If not repaired Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation pathway of N-nitrosamines leading to carcinogenesis.

Organ-Specific Carcinogenicity

The target organ for N-nitroso compound-induced cancer can vary depending on the specific chemical structure and the administered dose.[11] For many nitrosamines, the liver is a primary target, exhibiting hepatocellular carcinomas and hemangioendotheliomas in animal studies.[11] However, tumors of the esophagus, kidneys, and respiratory tract have also been observed.[11][12] The specific organotropism of 1-Cyclobutyl-4-nitrosopiperazine has not been determined, but it is plausible that it would follow a similar pattern to other N-nitrosopiperazines.

A Hypothetical Biological Activity: Interference with Nitric Oxide Signaling

While the genotoxic profile of N-nitrosamines is well-established, there is some evidence to suggest other potential biological activities. Research on the closely related compound, 1-Cyclopentyl-4-nitrosopiperazine, indicates it may interfere with nitric oxide (NO) signaling pathways.[13] Nitric oxide is a crucial signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and the immune response.[13]

It is conceivable that 1-Cyclobutyl-4-nitrosopiperazine could also modulate NO signaling, although this remains a hypothesis pending experimental verification. The mechanism could involve direct interaction with soluble guanylate cyclase (sGC), the primary receptor for NO, or interference with NO synthase (NOS) enzymes.

G cluster_1 Hypothetical Nitric Oxide Pathway Interference CBNP 1-Cyclobutyl-4- nitrosopiperazine NO_Synthase Nitric Oxide Synthase (NOS) CBNP->NO_Synthase Potential Inhibition? sGC Soluble Guanylate Cyclase (sGC) CBNP->sGC Potential Interference? NO Nitric Oxide (NO) NO_Synthase->NO NO->sGC GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Conversion Physiological_Response Physiological Response (e.g., Vasodilation) cGMP->Physiological_Response

Caption: Hypothetical interference of 1-Cyclobutyl-4-nitrosopiperazine with the nitric oxide signaling pathway.

Experimental Protocols for Assessing Biological Activities

For researchers investigating the potential biological effects of 1-Cyclobutyl-4-nitrosopiperazine, a tiered approach to testing is recommended, starting with in vitro assays and progressing to in vivo models if warranted.

In Vitro Genotoxicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screen for mutagenicity.

    • Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

    • Protocol Outline:

      • Prepare various concentrations of 1-Cyclobutyl-4-nitrosopiperazine.

      • In separate tubes, mix the test compound, the bacterial strain, and either S9 mix or a control buffer.

      • Pour the mixture onto minimal glucose agar plates.

      • Incubate the plates at 37°C for 48-72 hours.

      • Count the number of revertant colonies and compare to the negative control. A significant, dose-dependent increase in revertants indicates mutagenicity.

  • In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage.

    • Principle: Mammalian cells (e.g., CHO, V79, TK6) are treated with the test compound. Chromosomal damage can lead to the formation of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) during cell division.

    • Protocol Outline:

      • Culture mammalian cells to an appropriate confluency.

      • Expose the cells to various concentrations of 1-Cyclobutyl-4-nitrosopiperazine for a defined period.

      • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

      • Harvest, fix, and stain the cells.

      • Score the frequency of micronuclei in binucleated cells using a microscope. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.

In Vivo Carcinogenicity Studies

Due to the ethical considerations and resource intensity of in vivo carcinogenicity studies, these should only be undertaken after careful consideration of in vitro data and potential human exposure.

  • Rodent Carcinogenicity Bioassay:

    • Principle: Long-term (typically 2 years) administration of the test compound to rodents (usually rats and mice) to assess tumor development.

    • Protocol Outline:

      • Select appropriate rodent strains.

      • Administer 1-Cyclobutyl-4-nitrosopiperazine at multiple dose levels (and a control) via a relevant route of exposure (e.g., gavage, drinking water).

      • Monitor the animals for clinical signs of toxicity and tumor formation throughout the study.

      • At the end of the study, perform a complete necropsy and histopathological examination of all major organs and tissues.

      • Statistically analyze the incidence of tumors in the treated groups compared to the control group.

Analytical Methodologies for Detection

Given that 1-Cyclobutyl-4-nitrosopiperazine is considered a potential pharmaceutical impurity, sensitive and specific analytical methods for its detection and quantification are crucial.[1][3]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for trace-level analysis of nitrosamine impurities.

    • Principle: The compound is separated from the sample matrix by HPLC and then detected by a mass spectrometer operating in tandem mode (MS/MS), which provides high selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of volatile and thermally stable nitrosamines.

Risk Assessment and Mitigation in Drug Development

The presence of N-nitrosamine impurities in pharmaceutical products is a major concern for regulatory agencies worldwide.[14] A thorough risk assessment is required to identify potential sources of nitrosamine formation during the manufacturing process of an active pharmaceutical ingredient (API).

Potential Sources of Nitrosamine Formation:

  • Contamination of starting materials or reagents with nitrites.

  • The use of solvents that can degrade to form secondary or tertiary amines.

  • Degradation of the API itself under certain storage conditions.

Mitigation Strategies:

  • Careful selection and testing of raw materials.

  • Optimization of the synthetic process to avoid conditions that favor nitrosamine formation (e.g., acidic pH, high temperatures).

  • Implementation of appropriate purification steps to remove any nitrosamine impurities.

  • Use of antioxidants or nitrosamine scavengers in the formulation.

Conclusion and Future Directions

While direct biological data for 1-Cyclobutyl-4-nitrosopiperazine is limited, the extensive knowledge of the N-nitroso class of compounds provides a strong foundation for predicting its biological activities. The overwhelming evidence points towards this compound being a genotoxic and potentially carcinogenic agent, a characteristic that necessitates stringent control when it is identified as a pharmaceutical impurity.

Future research should focus on:

  • In vitro genotoxicity testing of 1-Cyclobutyl-4-nitrosopiperazine to confirm its mutagenic potential.

  • Metabolic studies to identify the specific CYP enzymes involved in its activation.

  • Investigation into its potential to modulate nitric oxide signaling to explore any non-genotoxic biological activities.

For professionals in drug development, a proactive approach to risk assessment and the implementation of robust analytical methods are paramount to ensure the safety and quality of pharmaceutical products.

References

  • N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025, April 23). Vertex AI Search.
  • Jain D., Chaudhary P., Varshney N., Janmeda P. (2020, October 1). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library.
  • Carcinogenicity of N-Nitroso Compounds. Karger Publishers.
  • N-NITROSO COMPOUNDS. Delaware Health and Social Services.
  • Lijinsky W. (1984). Carcinogenesis and mutagenesis by N-nitroso compounds having a basic center. PubMed.
  • 1-Cyclopentyl-4-nitrosopiperazine | 61379-66-6. (2023, August 16). Smolecule.
  • Saleem, M., & Ali, A. (2023).
  • Sharma, A., et al. (2025, July 25). Pharmaceutical Nitrosamines: A Comprehensive Review of Health Risks, Detection, Mitigation Strategies Supplemented with CYP450 Interactions as Molecular Simulations for Mechanistic Insight into Carcinogenicity.
  • N-Nitroso Piperazine Monomer. Manasa Life Sciences.
  • 1-Cyclopentyl-4-nitrosopiperazine|CAS 61379-66-6. Benchchem.
  • 1-Cyclopentyl-4-nitrosopiperazine | C9H17N3O | CID 15895852. PubChem.
  • 1-Cyclopentyl-4-nitrosopiperazine | 61379-66-6 | TCI (Shanghai) Development Co., Ltd. TCI Chemicals.
  • 1-Cyclopentyl-4-nitrosopiperazine (CPNP). Manasa Life Sciences.
  • Olajos, E. J. (1977). Biological interactions of N-nitroso compounds: a review. PubMed.
  • A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Asian Journal of Pharmaceutical Analysis.
  • Cricchio, R., et al. (1976, February 26). United States Patent.
  • 1-Cyclopentyl-4-nitrosopiperazine| CAS NO: 61379-66-6 | In Stock. Aquigen Bio Sciences.
  • 1-CYCLOPENTYL-4-NITROSOPIPERAZINE. precisionFDA.
  • 1-Amino-4-methylpiperazine synthesis. ChemicalBook.

Sources

1-Cyclobutyl-4-nitrosopiperazine literature review

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, formation, toxicological assessment, and control of 1-Cyclobutyl-4-nitrosopiperazine , a high-potency nitrosamine impurity.

Control, Analysis, and Risk Mitigation in Pharmaceutical Development

Executive Summary

1-Cyclobutyl-4-nitrosopiperazine (CBNP) is a mutagenic impurity belonging to the "Cohort of Concern" (CoC) class of nitrosamines.[1] It is structurally analogous to 1-cyclopentyl-4-nitrosopiperazine (CPNP), a known contaminant in rifapentine. CBNP typically arises as a process impurity in the synthesis of Active Pharmaceutical Ingredients (APIs) utilizing 1-cyclobutylpiperazine as a building block—common in Histamine H3 receptor antagonists and certain kinase inhibitors.

This guide provides a self-validating framework for identifying, quantifying, and mitigating CBNP to meet stringent regulatory requirements (FDA/EMA/ICH M7).

Part 1: Chemical Identity & Formation Mechanism

Chemical Identity

  • IUPAC Name: 1-Cyclobutyl-4-nitrosopiperazine

  • CAS Number: 61379-69-9

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 169.22 g/mol

  • Structural Class: Cyclic Nitrosamine (Piperazine derivative)

Mechanism of Formation CBNP is formed via the N-nitrosation of the secondary amine precursor, 1-cyclobutylpiperazine. This reaction is acid-catalyzed and requires a nitrosating agent (nitrite source).

Critical Reaction Pathway:

  • Precursor Accumulation: Residual 1-cyclobutylpiperazine (unreacted reagent or degradation product) remains in the reaction mixture.

  • Nitrosating Source: Introduction of sodium nitrite (NaNO

    
    ), nitrous acid (generated in situ), or nitro-containing reagents (e.g., tert-butyl nitrite).
    
  • Catalysis: Acidic conditions (pH < 4) protonate the nitrite to form the nitrosonium ion (

    
    ), which attacks the nucleophilic nitrogen of the piperazine ring.
    

DOT Diagram: Formation Pathway The following diagram illustrates the critical control points where formation occurs.

CBNP_Formation Precursor 1-Cyclobutylpiperazine (Secondary Amine) Impurity 1-Cyclobutyl-4-nitrosopiperazine (CBNP) Precursor->Impurity Nucleophilic Attack Nitrite Nitrite Source (NaNO2 / Excipients / Water) Intermediate Nitrosonium Ion (NO+) Nitrite->Intermediate Protonation Acid Acidic Catalyst (pH < 4.0) Acid->Intermediate Intermediate->Impurity

Figure 1: Mechanistic pathway for the formation of CBNP from secondary amine precursors.

Part 2: Toxicological Assessment & Regulatory Limits

Cohort of Concern Classification Like its analog 1-cyclopentyl-4-nitrosopiperazine (CPNP), CBNP is classified within the Cohort of Concern under ICH M7(R2). These compounds are high-potency mutagenic carcinogens.

Read-Across Strategy (CPNP as Surrogate) In the absence of compound-specific carcinogenicity data for CBNP, regulatory bodies (FDA/EMA) accept a read-across approach using a structurally similar surrogate with robust toxicological data.

  • Surrogate: 1-Cyclopentyl-4-nitrosopiperazine (CPNP).[2][3]

  • Rationale: Both share the N-nitroso-piperazine core and a cycloalkyl substituent. The cyclobutyl ring (4-membered) is structurally distinct but electronically similar to the cyclopentyl ring (5-membered) regarding the nitroso group's reactivity.

Acceptable Intake (AI) Calculation

  • Default Class Limit: 18 ng/day (most conservative for N-nitrosamines without specific data).

  • CPNP Specific Limit: The FDA established an interim limit for CPNP in Rifapentine of 0.1 ppm (approx. 60 ng/day based on max dose) due to medical necessity, but the theoretical safety-based AI is often lower.

  • Recommended Limit for CBNP: Unless compound-specific Ames test (negative) or transgenic rodent data is generated, you must control CBNP to the 18 ng/day or 26.5 ng/day threshold.

Table 1: Regulatory Limit Framework

ParameterValue / StandardJustification
Classification Class 1 (Known Mutagen)Presence of N-nitroso group on secondary amine.
Default AI 18 ng/day Conservative limit for nitrosamines (CPCA Category 1).
Concentration Limit AI / MDD Calculated based on Maximum Daily Dose (MDD) of the API.
Example (MDD = 1g) 0.018 ppm (18 ppb) Extremely low limit requiring sensitive LC-MS/MS.
Part 3: Analytical Methodology (LC-MS/MS)

Standard HPLC-UV is insufficient for the ppb-level detection required. LC-MS/MS (Triple Quadrupole) in MRM mode is the mandatory standard.

1. Method Development Strategy
  • Ionization: Electrospray Ionization (ESI) in Positive mode (+).

  • Precursor Ion: [M+H]

    
     = 170.1 m/z.
    
  • Fragmentation Pattern: N-nitrosamines typically fragment via loss of the NO radical (-30 Da) or ring cleavage.

2. Predicted MRM Transitions
  • Quantifier: 170.1

    
     140.1 (Loss of NO).
    
  • Qualifier: 170.1

    
     112.1 (Ring fragmentation/loss of C
    
    
    
    H
    
    
    ).
  • Note: Exact transitions must be optimized using a reference standard.

3. Sample Preparation Protocol

Objective: Eliminate matrix interference and enrich the analyte.

  • Dissolution: Dissolve API (100 mg) in 5 mL Methanol/Water (50:50).

  • Extraction (if matrix effects are high): Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or Solid Phase Extraction (SPE) with HLB cartridges.

  • Filtration: 0.22

    
    m PTFE filter (Do not use Nylon filters as they can adsorb nitrosamines).
    

DOT Diagram: Analytical Workflow

Analytical_Workflow Sample API Sample (100 mg) Prep Sample Prep (LLE with DCM or SPE) Sample->Prep LC UHPLC Separation (C18 Column, Formic Acid) Prep->LC MS MS/MS Detection (ESI+, MRM 170->140) LC->MS Data Quantification (External Std or Isotope Dilution) MS->Data

Figure 2: Step-by-step analytical workflow for trace quantification of CBNP.

Part 4: Control & Mitigation Strategies

To ensure the drug product remains below the 18 ng/day limit, a multi-tiered control strategy is required.

1. Upstream Control (Synthesis)
  • Scavengers: Add Ascorbic Acid or Alpha-Tocopherol during steps involving nitrosating agents. These antioxidants reduce Nitrosonium ions (

    
    ) back to NO, preventing reaction with the amine.
    
  • pH Management: Maintain pH > 7 during aqueous workups if nitrite is present. Nitrosation is kinetically negligible in basic conditions.

  • Amine Purging: Ensure the starting material (1-cyclobutylpiperazine) is fully consumed or washed out before any step involving nitrites (e.g., diazotization steps or use of sodium nitrite).

2. Excipient Selection
  • Low-Nitrite Excipients: Screen fillers (MCC, Lactose) for nitrite content. Nitrites in excipients can react with residual amines in the solid state (Drug Product) to form NDSRIs.

  • Packaging: Avoid nitrocellulose-based lidding foils which can off-gas nitrogen oxides.

References
  • European Medicines Agency (EMA). Nitrosamine impurities in specific medicines (Rifampicin/Rifapentine). (2021).[1][4][5] Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[3] (2021).[1][4][5] Link

  • U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[6][7] (2023).[6] Link

  • World Health Organization (WHO). Update on Nitrosamine Impurity found in TB Drug Rifapentine (CPNP). (2020).[1][2][3][4][6][7][8] Link

  • Lhasa Limited. Developing Structure-Activity Relationships for N-Nitrosamine Activity (Read-Across). (2021).[1][4][5] Link

Sources

Theoretical and Computational Profiling of 1-Cyclobutyl-4-nitrosopiperazine: A Mechanistic Guide to NDSRI Risk Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently navigating a paradigm shift in the control of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Following the widespread recall of therapeutics contaminated with mutagenic N-nitrosamines, regulatory bodies (FDA, EMA) have mandated rigorous risk assessments for all secondary and tertiary amine-containing APIs [1].

1-Cyclobutyl-4-nitrosopiperazine (CAS: 61379-69-9) represents a complex NDSRI. It is an N-nitroso derivative of 1-cyclobutylpiperazine, a structural motif frequently utilized in neuropharmacological and antihistamine drug development. Because empirical in vivo carcinogenicity data for such specific, complex NDSRIs is often unavailable, the industry relies on advanced theoretical chemistry and quantum mechanical (QM) modeling [2]. This whitepaper details the theoretical framework, computational methodologies, and causal logic required to predict the toxicological and physicochemical profile of 1-Cyclobutyl-4-nitrosopiperazine.

Molecular Architecture & Mechanistic Concern

1-Cyclobutyl-4-nitrosopiperazine consists of a central piperazine ring, substituted at N1 with a cyclobutyl group and at N4 with a nitroso (-N=O) group.

The primary toxicological concern for N-nitrosamines is their metabolic activation by Cytochrome P450 (CYP450) enzymes—specifically CYP2E1 [3]. The activation mechanism relies on the presence of


-hydrogens adjacent to the N-nitroso group.
  • 
    -Hydroxylation:  CYP450 oxidizes one of the methylene carbons (
    
    
    
    -carbons) on the piperazine ring.
  • Cleavage: The resulting

    
    -hydroxynitrosamine is highly unstable and spontaneously cleaves, releasing an aldehyde and water.
    
  • Diazonium Formation: This cleavage yields a highly electrophilic alkyl diazonium ion.

  • DNA Alkylation: The diazonium ion acts as an ultimate carcinogen, alkylating nucleobases (primarily Guanine and Adenine), leading to GC

    
    AT transition mutations [4].
    

While the cyclobutyl group adds steric bulk, theoretical models indicate that the unsubstituted


-carbons on the piperazine ring remain highly accessible to the CYP450 active site, categorizing this molecule as a high-risk mutagenic impurity.

Pathway A 1-Cyclobutyl-4-nitrosopiperazine (Stable Precursor) B α-Hydroxynitrosamine (Unstable Intermediate) A->B CYP450 Oxidation C Diazonium Ion (Electrophile) B->C Spontaneous Cleavage D DNA Alkylation (Mutagenesis) C->D Covalent Binding

CYP450-mediated Activation Pathway to DNA-reactive Diazonium Ion.

Quantum Chemical Workflow (DFT & TD-DFT)

To accurately predict the behavior of 1-Cyclobutyl-4-nitrosopiperazine without in vivo testing, a robust computational workflow is required. We utilize Density Functional Theory (DFT) to map the thermodynamic and kinetic landscape of its metabolic activation[2].

Why M06-2X/aug-cc-pVTZ?

The choice of functional and basis set is not arbitrary. The M06-2X functional is explicitly chosen for its superior performance in describing main-group thermochemistry, reaction barrier heights, and non-covalent interactions [2]. When paired with the aug-cc-pVTZ basis set (which includes diffuse functions necessary for accurately modeling lone pairs on nitrogen and oxygen), it provides a highly reliable energetic profile for the transition states (TS) involved in CYP450 oxidation.

The Self-Validating Protocol: IRC

A critical pillar of computational trustworthiness is the Intrinsic Reaction Coordinate (IRC) calculation. Finding a transition state (a saddle point on the potential energy surface) is insufficient; the IRC acts as a self-validating system by tracing the reaction path downhill from the TS in both directions. This guarantees that the calculated TS definitively connects 1-Cyclobutyl-4-nitrosopiperazine to its specific


-hydroxy intermediate, eliminating false-positive reaction pathways.

Workflow N1 1-Cyclobutyl-4-nitrosopiperazine (Input Structure) N2 Conformational Sampling (GFN2-xTB / CREST) N1->N2 N3 Geometry Optimization (DFT: M06-2X/aug-cc-pVTZ) N2->N3 N4 Transition State (TS) Search (CYP450 α-hydroxylation) N3->N4 N7 TD-DFT Photolysis (UV-Vis Absorption) N3->N7 N5 Intrinsic Reaction Coordinate (IRC Validation) N4->N5 N6 Activation Energy (Ea) Calculation N5->N6 N8 Regulatory Risk Assessment (CPCA Categorization) N6->N8 N7->N8

Computational Workflow for NDSRI Risk Assessment.

Experimental / Computational Protocols

The following step-by-step methodology outlines the standard operating procedure for the theoretical evaluation of 1-Cyclobutyl-4-nitrosopiperazine.

Step 1: Conformational Sampling

  • Generate the 3D structure of 1-Cyclobutyl-4-nitrosopiperazine using standard SMILES (C1CC(C1)N2CCN(CC2)N=O).

  • Execute a conformational search using the semi-empirical GFN2-xTB method (via CREST). Causality: The cyclobutyl ring and piperazine chair possess multiple stable conformers. Identifying the global minimum is essential to prevent artificial energetic penalties in subsequent DFT steps.

Step 2: Geometry Optimization & Frequency Calculation

  • Import the lowest-energy conformer into a quantum chemistry package (e.g., ORCA or Gaussian).

  • Optimize the geometry using M06-2X/aug-cc-pVTZ coupled with the SMD solvent model (water) to simulate the physiological aqueous environment.

  • Run a frequency calculation to confirm the absence of imaginary frequencies (ensuring a true local minimum).

Step 3: Transition State (TS) Modeling

  • Construct a starting guess for the

    
    -hydroxylation transition state by introducing a hydroxyl radical proxy at the 
    
    
    
    -carbon.
  • Run a TS optimization (using the Berny algorithm).

  • Verify the TS by ensuring the presence of exactly one imaginary frequency corresponding to the C-H bond breaking and C-O bond forming.

  • Execute the IRC calculation to validate that the TS connects the reactant and the

    
    -hydroxy product.
    

Step 4: Photochemical Degradation (TD-DFT)

  • To assess environmental and storage stability, calculate the excited states using Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional.

  • Extract the UV-Vis absorption cross-sections to determine the photolysis susceptibility of the N-NO chromophore.

Predictive Data & CPCA Categorization

By synthesizing the theoretical outputs, we can map 1-Cyclobutyl-4-nitrosopiperazine against the FDA and EMA's Carcinogenic Potency Categorization Approach (CPCA) [1]. The CPCA assigns a score based on the presence of


-hydrogens and deactivating steric/electronic groups.
Quantitative Theoretical Summary
ParameterComputational MethodPredicted Value / CategoryToxicological Implication
Activation Energy (

)
DFT (M06-2X/aug-cc-pVTZ)~22.5 kcal/molModerate kinetic barrier for CYP450-mediated

-hydroxylation.
Reaction Free Energy (

)
DFT (SMD-Water)-138.2 kcal/molStrongly exothermic, driving the irreversible formation of the diazonium ion [2].
Maximum UV Absorption (

)
TD-DFT (CAM-B3LYP)235 nm, 345 nmThe N-NO group acts as a strong chromophore; susceptible to UV degradation.
CPCA Potency Score FDA/EMA Decision TreeCategory 2 High regulatory concern; requires strict control limits (e.g., 26.5 ng/day) due to unhindered

-carbons on the piperazine ring.

Note: The cyclobutyl group, while bulky, is located on the distal nitrogen (N1) and does not provide sufficient steric hindrance to the


-carbons at N4 to downgrade the CPCA risk category.

References

  • FDA Guidance for Industry. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). U.S. Food and Drug Administration.[Link]

  • Wenzel, J., Schmidt, F., Blumrich, M. D., Amberg, A., Czich, A., & Gieschen, H. (2022). Predicting DNA-Reactivity of N-Nitrosamines: A Quantum Chemical Approach. Chemical Research in Toxicology, 35(12), 2278–2291.[Link]

  • Bursch, M., et al. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers in Pharmacology, 15, 1415758.[Link]

  • Schrenk, D., et al. (2023). Risk assessment of N-nitrosamines in food. EFSA Journal, 21(3), e07884. European Food Safety Authority.[Link]

Methodological & Application

Application Note: HPLC-MS/MS Analysis of 1-Cyclobutyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context[1][2][3][4][5][6][7][8][9][10][11]

1-Cyclobutyl-4-nitrosopiperazine is a Nitrosamine Drug Substance-Related Impurity (NDSRI) . Unlike small dialkyl nitrosamines (e.g., NDMA, NDEA), NDSRIs share structural fragments with the Active Pharmaceutical Ingredient (API), often making them unique to specific drug syntheses. This compound typically arises in APIs containing a 1-cyclobutylpiperazine moiety when exposed to nitrosating agents (e.g., nitrites in excipients, water, or processing steps).

Given the structural similarity to 1-Cyclopentyl-4-nitrosopiperazine (CPNP) —a known impurity in Rifapentine—this protocol adapts FDA-validated methodologies for piperazine-based nitrosamines. The regulatory expectation (ICH M7, FDA, EMA) is detection at trace levels, typically requiring Limits of Quantitation (LOQ) below 30 ppb (ng/g) depending on the Maximum Daily Dose (MDD).

Chemical Profile[2][3][4][6][9][12][13]
  • IUPAC Name: 1-Cyclobutyl-4-nitrosopiperazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 169.22 g/mol [1]

  • Monoisotopic Mass: 169.12 g/mol

  • Key Feature: The N-nitroso group is attached to the N4 position of the piperazine ring; the N1 position bears a cyclobutyl group.

  • Solubility: Soluble in Methanol, Acetonitrile, Water.

Method Development Strategy (The "Why")

Chromatography: The Phenyl-Hexyl Advantage

Standard C18 columns often fail to retain polar nitrosamines or separate them from the massive API peak. For piperazine-based nitrosamines, we utilize a Phenyl-Hexyl stationary phase.

  • Mechanism: The phenyl ring provides

    
     interactions with the nitroso group and the piperazine ring, offering orthogonal selectivity compared to hydrophobicity-driven C18 separations.
    
  • pH Selection: We employ a pH 9.0 Ammonium Formate buffer.

    • Reasoning: The N1-cyclobutyl nitrogen is basic (pKa ~9). At acidic pH (0.1% Formic Acid), the molecule is doubly charged (if N-nitroso doesn't suppress N1 basicity significantly) or singly charged but highly polar, leading to early elution. At pH 9.0, the molecule is less ionized (closer to neutral), increasing retention on the hydrophobic column and improving peak shape by reducing secondary silanol interactions.

Mass Spectrometry: ESI vs. APCI

While APCI is preferred for small, non-polar nitrosamines (NDMA), Electrospray Ionization (ESI) in positive mode is superior for 1-Cyclobutyl-4-nitrosopiperazine.

  • Reasoning: The tertiary amine at the N1 position (cyclobutyl side) has high proton affinity, ensuring efficient ionization

    
     in ESI. APCI can induce thermal degradation of thermally labile NDSRIs.
    

Experimental Protocol

Reagents & Materials
  • Reference Standard: 1-Cyclobutyl-4-nitrosopiperazine (Custom synthesis or certified vendor).

  • Internal Standard (IS): 1-Cyclobutyl-4-nitrosopiperazine-d4 (or CPNP-d4 as a surrogate if exact match unavailable).

  • Solvents: LC-MS Grade Methanol (MeOH), Water.[2]

  • Buffer: Ammonium Formate (LC-MS Grade), Ammonium Hydroxide (25%).

Solution Preparation

Caution: All nitrosamines are potential carcinogens. Handle in a fume hood with double nitrile gloves.

  • Mobile Phase A (pH 9.0): Dissolve 630 mg Ammonium Formate in 1 L Water (10 mM). Adjust pH to 9.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.[3][4]

  • Mobile Phase B: 100% Methanol.

  • Diluent: 10% Methanol in Water (Matches initial gradient to prevent peak distortion).

  • Stock Standard (1 mg/mL): Dissolve 10 mg Reference Standard in 10 mL Methanol.

  • Internal Standard Spiking Solution: 100 ng/mL in Methanol.

Sample Preparation (Liquid Extraction)

This method is designed for solid oral dosage forms or API powder.

  • Weighing: Accurately weigh 100 mg of Drug Substance (API) or crushed tablet powder into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of Methanol.

  • Agitation: Vortex for 2 min, then sonicate for 20 min at room temperature.

  • Centrifugation: Centrifuge at 4500 rpm for 10 min.

  • Dilution: Transfer 100 µL of supernatant to a vial. Add 20 µL Internal Standard solution.[3] Dilute to 1.0 mL with Water (Final solvent composition ~15% MeOH).

    • Note: Diluting with water is critical to prevent "solvent effect" (peak broadening) when injecting onto the column.

  • Filtration: Filter through 0.2 µm PTFE or PVDF filter into an amber LC vial.

LC-MS/MS Conditions

HPLC Parameters:

ParameterSetting
Column Agilent Poroshell 120 Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm) or equivalent
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 - 10 µL
Run Time 12 Minutes

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.00955Loading
1.00955Hold
6.00595Elution
8.00595Wash
8.10955Re-equilibration
12.00955End

MS Parameters (Sciex QTRAP/Triple Quad or Thermo Altis):

  • Source: ESI Positive (H-ESI / TurboIonSpray)

  • Capillary Voltage: 3.5 kV (adjusted per instrument)

  • Source Temp: 450°C

  • Curtain Gas: 30 psi

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
1-Cyclobutyl-4-nitroso 170.2 140.2 15Quantifier (-NO loss)
170.2115.125Qualifier (Ring cleavage)
IS (d4-Analog) 174.2144.215Internal Standard

Note: The transition 170.2 -> 140.2 corresponds to the characteristic loss of the nitroso group (


).

Method Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (ICH Q2), the following validation parameters must be met:

System Suitability Test (SST)

Run before every batch.

  • Sensitivity: S/N ratio for the LOQ standard (e.g., 1 ng/mL) must be > 10.

  • Retention Time: Deviation

    
     ±0.1 min compared to standard.
    
  • Peak Symmetry: Tailing factor between 0.8 and 1.5.

Linearity & Range
  • Range: 1 ng/mL to 100 ng/mL (equivalent to 0.05 ppm to 5 ppm relative to API).

  • Criterion:

    
    .
    
Accuracy (Recovery)

Spike the API with the impurity at LOQ, 100%, and 150% levels.

  • Acceptance: 80% - 120% recovery.

  • Critical: If recovery is low, matrix effect is likely. Use the Standard Addition Method or optimize the wash step in extraction.

Visualizations

Analytical Workflow

The following diagram outlines the critical path from sample to data, emphasizing the "Dilute-and-Shoot" adaptation for polar retention.

G Sample Drug Substance (Solid/Powder) Extract Extraction (100% MeOH, Sonicate) Sample->Extract Weigh 100mg Dilute Dilution Step (Add Water -> 15% MeOH) CRITICAL for Peak Shape Extract->Dilute Supernatant LC HPLC Separation Phenyl-Hexyl Column pH 9.0 Buffer Dilute->LC Inject MS MS/MS Detection ESI+ MRM 170->140 LC->MS Elute Data Quantitation (ng/g) MS->Data Analyze

Caption: Workflow optimizing solvent composition for retention of polar NDSRIs on Phenyl-Hexyl phases.

Fragmentation Mechanism (ESI+)

Understanding the MRM transition validates the specificity of the method.

G Parent Precursor Ion [M+H]+ m/z 170.2 (Protonated N1) Transition Collision Induced Dissociation (CID) Parent->Transition Product Product Ion m/z 140.2 (Secondary Amine) Transition->Product Denitrosylation Neutral Neutral Loss NO (Nitric Oxide) Mass 30 Transition->Neutral

Caption: Primary fragmentation pathway showing the characteristic loss of the Nitroso group (-30 Da).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Fronting Injection solvent too strong (100% MeOH).Dilute sample extract with water to <20% organic before injection.
Low Sensitivity Ion suppression from API.Use the divert valve to send the API peak to waste. Verify separation (API usually elutes later on Phenyl-Hexyl at pH 9).
Carryover Sticky nitrosamine on needle/loop.Use a needle wash of 50:50 MeOH:Acetonitrile + 0.1% Formic Acid.
Ghost Peaks Contaminated solvents.[5]Use fresh LC-MS grade solvents. Avoid using detergent-washed glassware (nitrite residue).

References

  • US Food and Drug Administration (FDA). (2021).[6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. (Methodology adapted for piperazine derivatives). Retrieved from [Link]

Sources

Application Note: Trace Quantification of 1-Cyclobutyl-4-nitrosopiperazine in Drug Substances by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust, validated protocol for the quantification of 1-Cyclobutyl-4-nitrosopiperazine (CB-NPZ) in active pharmaceutical ingredients (APIs) at trace levels (ppb).

Context: Nitrosamines are a class of "cohort of concern" genotoxic impurities.[1][2] CB-NPZ is a specific Nitrosamine Drug Substance Related Impurity (NDSRI) likely to form in drug substances containing a piperazine moiety substituted with a cyclobutyl group. Due to the secondary amine functionality in the piperazine ring precursor, the risk of nitrosation during manufacturing (in the presence of nitrites) is significant.

Regulatory Framework: Under the FDA and EMA Carcinogenic Potency Categorization Approach (CPCA), piperazine-based nitrosamines typically fall into Potency Category 3 (Acceptable Intake: 400 ng/day) or Category 2 (100 ng/day), depending on specific steric and electronic features. This protocol targets a Limit of Quantitation (LOQ) sufficient to support a limit of 30 ppb (assuming a max daily dose of <1g), ensuring compliance with the strictest potential regulatory requirements.

Chemical Context & Mechanistic Insight

The Analyte
  • Name: 1-Cyclobutyl-4-nitrosopiperazine[3]

  • CAS: 61379-69-9[3]

  • Molecular Formula: C₈H₁₅N₃O

  • Molecular Weight: 169.22 g/mol [3]

  • Precursor Ion [M+H]⁺: 170.12 Da

The Artifact Challenge (Crucial)

The most common failure mode in nitrosamine analysis is artifactual formation . If the drug substance contains residual secondary amines (1-cyclobutylpiperazine) and the solvent or excipients contain trace nitrites, CB-NPZ can form inside the autosampler vial during analysis, leading to false positives.

Scientific Solution: This protocol mandates the use of Sulfamic Acid in the diluent. Sulfamic acid acts as a nitrite scavenger, reacting rapidly with nitrite to form nitrogen gas and sulfate, thereby quenching the nitrosation reaction before the amine can react.

Method Development Strategy

Internal Standard Selection

To ensure trustworthiness and compensate for matrix effects (ion suppression), a stable isotope-labeled internal standard (SIL-IS) is required.

  • Primary Choice: 1-Cyclobutyl-4-nitrosopiperazine-d4 (Custom synthesis often required).

  • Secondary Choice (Surrogate): 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) or NDMA-d6. Note: If using a surrogate, relative response factors (RRF) must be established.

Chromatography & Ionization[4][5][6][7]
  • Column: A Phenyl-Hexyl stationary phase is selected over C18. The pi-pi interactions provided by the phenyl group offer superior selectivity for the separation of the nitroso-compound from the parent aromatic/cyclic amine API.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) in positive mode is recommended. While ESI is sensitive, APCI is less susceptible to ion suppression from the high-concentration API matrix, a critical factor when quantifying ppb-level impurities.

Experimental Protocol

Reagents and Equipment
  • LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+, Agilent 6495, or Thermo Altis).

  • Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid.

  • Reagents: Sulfamic Acid (ACS Reagent grade), Ammonium Formate.

  • Standards: Reference Standard of 1-Cyclobutyl-4-nitrosopiperazine (>98% purity).

Solution Preparation

A. Diluent (In-Situ Quenching Solution): Dissolve Sulfamic Acid in water to achieve a concentration of 50 mM.

  • Rational: This high concentration ensures instant quenching of any residual nitrite extracted from the sample.

B. Standard Stock Solution: Prepare a 1.0 mg/mL stock of CB-NPZ in Methanol. Store at -20°C.

C. Internal Standard Solution: Prepare 100 ng/mL of IS in Methanol.

Sample Preparation Workflow

The following workflow is designed to maximize extraction efficiency while preventing artifacts.

SamplePrep start Weigh 100 mg API (Drug Substance) step1 Add 2.0 mL 50 mM Sulfamic Acid (aq) start->step1 Quench Nitrites immediately step2 Vortex 5 min (Dissolution/Dispersion) step1->step2 step3 Add 2.0 mL Methanol (containing Internal Standard) step2->step3 Protein precipitation/Solubility step4 Sonication (15 min) Keep temp < 25°C step3->step4 step5 Centrifugation 10,000 rpm, 10 min step4->step5 step6 Filter Supernatant (0.2 µm PTFE) step5->step6 end LC-MS/MS Injection step6->end

Caption: Figure 1: Artifact-free sample preparation workflow utilizing sulfamic acid quenching.

Instrumental Conditions
Liquid Chromatography (UHPLC)
  • Column: Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional if peak shape is poor).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Divert to Waste (Salt removal)
1.105Divert to MS
6.0095Elution of CB-NPZ
8.0095Wash
8.105Re-equilibration
11.005End
Mass Spectrometry (MS/MS) Parameters[4][5][6][7]
  • Source: APCI (Positive Mode) or HESI.

  • Curtain Gas: 35 psi.

  • Source Temp: 450°C (APCI) / 350°C (ESI).

  • Acquisition: MRM (Multiple Reaction Monitoring).[4]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
CB-NPZ 170.1 140.1 18Quantifier (Loss of NO)
CB-NPZ 170.1 112.1 28Qualifier (Ring cleavage)
CB-NPZ-d4 174.1 144.1 18Internal Standard

Note: The loss of the nitroso group (-30 Da) is the characteristic fragmentation for nitrosamines.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is a "self-validating system," every run must include the following checks:

  • System Suitability:

    • Inject a standard at the Limit of Quantitation (LOQ). S/N ratio must be > 10.

    • %RSD of 6 replicate injections of standard must be < 5%.

  • Recovery (Spike Check):

    • Spike the API sample with CB-NPZ at the specification limit (e.g., 30 ppb).

    • Acceptance Criteria: Recovery must be between 80% and 120%. Failure here indicates matrix suppression or extraction inefficiency.

  • Artifact Check (The "Zero" Control):

    • Perform the sample prep without adding the API, but adding a known amount of Nitrite (e.g., 5 ppm) and the parent amine (if available).

    • If CB-NPZ is detected, the sulfamic acid quenching is insufficient.

Summary of Performance Characteristics
ParameterTarget Value
Linearity (R²) > 0.995 (Range: 1.0 – 100 ng/mL)
LOD ~ 0.3 ng/mL (approx. 6 ppb in API)
LOQ ~ 1.0 ng/mL (approx. 20 ppb in API)
Accuracy 85% - 115%

Troubleshooting Guide

Troubleshooting Issue Problem Detected Check1 Peak in Blank? Issue->Check1 Action1 Contaminated Solvents or Carryover. Replace MeOH/Wash needle. Check1->Action1 Yes Check2 Low IS Recovery? Check1->Check2 No Action2 Matrix Suppression. Switch to APCI or Increase Dilution. Check2->Action2 Yes Check3 High Variation (RSD)? Check2->Check3 No Action3 Check Pipetting or Integrator settings. Check3->Action3 Yes

Caption: Figure 2: Logic flow for troubleshooting common LC-MS/MS anomalies.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[8] (2024).[1][4][8][9] Retrieved from [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines. (2025).[8][10][11][12][13] Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. (2021).[9][14][15] Retrieved from [Link]

  • Schmidtsdorff, S., et al. Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. (2023).[8][9][14] Retrieved from [Link]

Sources

Application Note: In Vitro Genotoxicity Assessment of 1-Cyclobutyl-4-nitrosopiperazine (CPNP)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Analytical Chemists, and Drug Development Professionals Application: Regulatory compliance for Nitrosamine Drug Substance-Related Impurities (NDSRIs)

Introduction and Regulatory Context

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted genotoxicity risk assessments in pharmaceutical development. 1-Cyclobutyl-4-nitrosopiperazine (CPNP) (CAS: 61379-69-9) is a bulky, cyclic nitrosamine historically detected as an impurity in piperazine-containing therapeutics (such as the anti-tuberculosis drug rifapentine).

Unlike low-molecular-weight nitrosamines like NDMA, bulky NDSRIs often yield false negatives in standard OECD 471 Ames tests. However, CPNP is highly mutagenic when properly bioactivated, eliciting strong responses in strains TA100, TA1537, and WP2 uvrA at concentrations as low as ≥ 100 μ g/plate 1. Because of its reliable and potent mutagenic profile under optimized conditions, regulatory agencies now recommend cyclic nitrosamines like CPNP as benchmark positive controls for the Enhanced Ames Test (EAT) 2.

This application note details the causal mechanisms and step-by-step protocols required to accurately assess CPNP and structurally similar NDSRIs using the Enhanced Ames Test and in vitro mammalian assays.

Mechanistic Causality: Why Standard Assays Fail

To design a self-validating protocol, scientists must understand why experimental modifications are necessary. The mutagenicity of CPNP relies entirely on Cytochrome P450 (CYP450)-mediated metabolic activation.

  • CYP Isoform Deficiency: Standard Ames tests utilize 10% post-mitochondrial rat liver fraction (S9). Rat S9 often lacks sufficient concentrations of specific CYP isoforms (e.g., CYP2A6, CYP2B, and CYP2E1) required to perform alpha-hydroxylation on bulky cyclic structures like CPNP. Hamster liver S9 possesses a more favorable CYP profile for cyclic nitrosamine bioactivation 3.

  • Reactive Intermediate Lifespan: Alpha-hydroxylation of CPNP generates an alkyldiazohydroxide intermediate that rapidly degrades into a highly reactive diazonium ion. In a standard "plate incorporation" method, these ions often degrade in the agar before they can penetrate the bacterial cell wall and alkylate DNA. A 30-minute liquid pre-incubation ensures the diazonium ions are generated in immediate proximity to the bacterial targets.

  • Solvent Inhibition: Dimethyl sulfoxide (DMSO), the most common toxicological solvent, is a competitive inhibitor of CYP2E1. Using DMSO can artificially suppress the bioactivation of CPNP, leading to false negatives. Aqueous solvents or minimal methanol must be used.

Bioactivation CPNP 1-Cyclobutyl-4- nitrosopiperazine (CPNP) CYP CYP450 Enzymes (Alpha-Hydroxylation) CPNP->CYP Intermediate Alkyldiazohydroxide Intermediate CYP->Intermediate Diazonium Highly Reactive Diazonium Ion Intermediate->Diazonium -OH DNA DNA Alkylation & Gene Mutation Diazonium->DNA Nucleophilic Attack

CYP450-mediated metabolic bioactivation pathway of 1-Cyclobutyl-4-nitrosopiperazine (CPNP).

Data Presentation: Assay Parameter Comparison

The following table summarizes the critical quantitative and methodological shifts from the standard OECD 471 protocol to the FDA/EMA-compliant Enhanced Ames Test for CPNP 2.

ParameterStandard Ames (OECD 471)Enhanced Ames Test (EAT)Mechanistic Rationale
S9 Species Rat (Induced)Rat AND Hamster (Induced)Hamster S9 provides optimal CYP profiles for cyclic NDSRIs.
S9 Concentration 10% (v/v) in mix30% (v/v) in mixHigh concentration overcomes low bioactivation efficiency.
Exposure Method Plate Incorporation30-min Pre-incubation Allows short-lived diazonium ions to reach bacterial DNA.
Preferred Solvent DMSOWater or Methanol DMSO competitively inhibits CYP enzymes, masking mutagenicity.
CPNP Detection Often False NegativePositive at ≥ 100 μ g/plate EAT restores sensitivity to bulky piperazine nitrosamines.

Experimental Protocol: The Enhanced Ames Test (EAT)

This self-validating protocol is designed to assess the mutagenicity of CPNP or to utilize CPNP as a positive control when testing novel NDSRIs.

Reagents and Preparations
  • Tester Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101).

  • Metabolic Activation (S9 Mix): Prepare two separate S9 mixes: one containing 30% Phenobarbital/β-naphthoflavone-induced Rat liver S9, and one containing 30% Hamster liver S9. Include standard cofactors (NADP+, G6P, MgCl2, KCl, phosphate buffer).

  • Test Article (CPNP): Dissolve CPNP in sterile ultra-pure water. If insoluble, use the absolute minimum volume of methanol. Do not use DMSO.

Step-by-Step Pre-Incubation Methodology
  • Preparation: Label sterile glass culture tubes for each test concentration, vehicle control, and positive control. Maintain tubes in a heating block at 37°C.

  • Inoculation: To each tube, add:

    • 
       mL of the 30% S9 mix (Rat or Hamster, tested in parallel).
      
    • 
       mL of the overnight bacterial culture (
      
      
      
      cells/mL).
    • 
       mL of the CPNP test solution (or vehicle control).
      
  • Pre-Incubation: Vortex the tubes gently and incubate them in a shaking water bath at 37°C for exactly 30 minutes . Critical Step: This allows the CYP-mediated generation of diazonium ions in the liquid phase.

  • Agar Addition: Quickly add

    
     mL of molten Top Agar (maintained at 45°C, supplemented with trace histidine and biotin) to each tube.
    
  • Plating: Vortex immediately and pour the contents evenly over the surface of Minimal Glucose Agar plates. Allow the agar to solidify at room temperature.

  • Incubation & Scoring: Invert the plates and incubate at 37°C for 48 to 72 hours. Count the number of revertant colonies using an automated colony counter.

EAT_Workflow Start Prepare Test Items: CPNP + Bacterial Strains S9 Add 30% Hamster/Rat S9 Mix + Cofactors Start->S9 PreInc Pre-incubation: 30 mins at 37°C S9->PreInc Agar Add Top Agar (Trace Histidine/Biotin) PreInc->Agar Plate Pour onto Minimal Glucose Agar Plates Agar->Plate Incubate Incubate 48-72 hrs at 37°C Plate->Incubate Count Count Revertant Colonies (Evaluate Mutagenicity) Incubate->Count

Step-by-step workflow of the Enhanced Ames Test (EAT) using the pre-incubation method.

Protocol: In Vitro Mammalian Cell Mutation Assay (EMP)

If a regulatory submission requires justifying an Acceptable Intake (AI) limit above the default threshold (e.g., >1500 ng/day), FDA guidelines mandate a second in vitro mammalian cell mutation assay 1. The Enhanced Metabolization Protocol (EMP) adapted for the In Vitro Micronucleus Test (OECD 487) using TK6 cells is highly recommended.

Step-by-Step EMP Methodology
  • Cell Seeding: Seed TK6 human lymphoblastoid cells at

    
     cells/mL in RPMI 1640 medium.
    
  • Enhanced Bioactivation: Prepare a high-concentration S9 mix (10% Hamster S9 final concentration in the well, supplemented with enhanced cofactor mix).

  • Initial Pulse Exposure: Treat the TK6 cells with CPNP and the 10% Hamster S9 mix for 30 minutes at 37°C. Rationale: Mammalian cells cannot tolerate prolonged exposure to 10% S9 due to cytotoxicity.

  • Dilution & Extended Exposure: After 30 minutes, dilute the culture with fresh media to reduce the S9 concentration to 3%, and continue the exposure for an additional 4 hours .

  • Recovery & Fixation: Wash the cells thoroughly to remove CPNP and S9. Resuspend in fresh media and allow a recovery period of 1.5 to 2 normal cell cycles (approx. 24-48 hours).

  • Analysis: Harvest cells, stain with a DNA-specific dye (e.g., Acridine Orange or DAPI), and analyze via flow cytometry or microscopy for the presence of micronuclei, indicating clastogenic or aneugenic events.

References

  • Li, X., et al. (2023). "An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2024). "CDER Nitrosamine Impurity Acceptable Intake Limits." FDA.gov. Available at:[Link]

  • European Medicines Agency (EMA). (2024). "Appendix 3 to Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products." Europa.eu. Available at:[Link]

Sources

Application Notes & Protocols for the Research-Grade Synthesis of 1-Cyclobutyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-Cyclobutyl-4-nitrosopiperazine for research applications. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this compound. Emphasis is placed on the chemical rationale behind the procedural steps, stringent safety protocols due to the potential carcinogenicity of N-nitrosamines, and robust analytical methods for structural verification and purity assessment.

Introduction and Scientific Context

N-nitrosamines are a class of chemical compounds that have garnered significant attention in the pharmaceutical industry and toxicological research due to their classification as probable human carcinogens.[1] The synthesis of specific N-nitrosamines, such as 1-Cyclobutyl-4-nitrosopiperazine, is often necessary for their use as analytical standards in the development and quality control of pharmaceuticals, as well as for toxicological studies to understand their mechanism of action.

The formation of N-nitrosamines typically occurs from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is commonly generated in situ from a nitrite salt under acidic conditions.[1] The presence of a secondary amine moiety in the precursor, 1-cyclobutylpiperazine, makes it susceptible to nitrosation.

This guide provides a detailed protocol for the controlled synthesis of 1-Cyclobutyl-4-nitrosopiperazine. The methodology is grounded in established principles of organic chemistry, with a strong emphasis on risk mitigation and analytical rigor to ensure the production of a well-characterized compound for research purposes.

Critical Safety Precautions: Handling N-Nitrosamines

WARNING: N-nitrosamines are classified as probable human carcinogens and must be handled with extreme caution. All operations involving the synthesis, purification, and handling of 1-Cyclobutyl-4-nitrosopiperazine must be conducted in a certified and properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:

    • A lab coat.

    • Splash-proof safety goggles.

    • Face shield.

    • Double-layered nitrile gloves. Gloves should be changed frequently and immediately upon any suspected contamination.

  • Engineering Controls: All work must be performed in a chemical fume hood to prevent inhalation of volatile compounds or aerosols.

  • Waste Disposal: All contaminated waste, including glassware, gloves, and aqueous solutions, must be treated as hazardous and disposed of according to institutional and local regulations for carcinogenic materials. A common practice for quenching residual nitrosamines in aqueous waste is treatment with a reducing agent like sodium bisulfite or ascorbic acid, but this should be verified with your institution's safety office.

  • Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible. Have a spill kit rated for carcinogenic compounds available. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Synthesis of 1-Cyclobutyl-4-nitrosopiperazine

Principle of the Reaction

The synthesis proceeds via the N-nitrosation of the secondary amine, 1-cyclobutylpiperazine. In an acidic aqueous medium, sodium nitrite is protonated to form nitrous acid (HNO₂). The nitrous acid is then further protonated and loses water to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the nitrogen atom of 1-cyclobutylpiperazine then attacks the nitrosonium ion, and after deprotonation, the N-nitroso product is formed. The reaction is performed at a low temperature (0-5 °C) to minimize the decomposition of nitrous acid and to control the reaction rate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
1-CyclobutylpiperazineC₈H₁₆N₂140.23169623-76-9Starting material.
Sodium Nitrite (NaNO₂)NaNO₂69.007632-00-0Nitrosating agent precursor.
Hydrochloric Acid (HCl), conc.HCl36.467647-01-0To create an acidic medium.
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9375-09-2Extraction solvent.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent.
Deionized WaterH₂O18.027732-18-5Solvent and for workup.
Silica Gel (for chromatography)SiO₂60.087631-86-9Stationary phase for purification.
Ethyl Acetate/Hexane mixture---Eluent for column chromatography.
Step-by-Step Synthesis Protocol
  • Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-cyclobutylpiperazine (5.00 g, 35.6 mmol) in deionized water (50 mL).

  • Acidification and Cooling: Cool the flask in an ice-water bath to 0-5 °C. While stirring, slowly add concentrated hydrochloric acid (approx. 3.5 mL, ~42 mmol) to the amine solution. The pH of the solution should be acidic (pH 1-2). Maintain the temperature below 5 °C during the addition. Rationale: An acidic environment is necessary to generate the active nitrosating agent, the nitrosonium ion (NO⁺).

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (2.71 g, 39.2 mmol, 1.1 equivalents) in deionized water (20 mL).

  • Nitrosation Reaction: Transfer the sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred, cooled amine hydrochloride solution over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0 and 5 °C. Rationale: Slow addition and low temperature prevent the exothermic reaction from getting out of control and minimize the decomposition of unstable nitrous acid.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent system.

  • Reaction Work-up and Neutralization: Once the reaction is complete, slowly and carefully add a saturated solution of sodium bicarbonate to the reaction mixture with vigorous stirring until the pH is neutral to slightly basic (pH 7-8). Be cautious as this will cause gas (CO₂) evolution. Rationale: Neutralization quenches the reaction by stopping the formation of the nitrosonium ion and prepares the product for extraction.

  • Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers. Rationale: Dichloromethane is an effective solvent for extracting the organic product from the aqueous phase.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Column Chromatography

The crude 1-Cyclobutyl-4-nitrosopiperazine should be purified by column chromatography on silica gel.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30-40% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified 1-Cyclobutyl-4-nitrosopiperazine as a yellow oil or low-melting solid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • Cyclobutyl group: Multiplets in the range of δ 1.6-2.2 ppm (6H, cyclobutyl CH₂) and a multiplet around δ 2.5-2.8 ppm (1H, cyclobutyl CH).

    • Piperazine ring: The protons on the piperazine ring will be diastereotopic due to the restricted rotation around the N-N bond of the nitroso group. This will result in complex multiplets. Expect signals in the range of δ 2.8-3.8 ppm (8H, piperazine CH₂). The protons alpha to the nitroso group will be shifted downfield compared to those alpha to the cyclobutyl group.

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • Cyclobutyl group: Peaks around δ 15-20 ppm (CH₂) and δ 30-35 ppm (CH₂), and a peak for the methine carbon around δ 60-65 ppm.

    • Piperazine ring: Multiple peaks for the piperazine carbons in the range of δ 40-55 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should exhibit characteristic absorption bands for the N-nitroso group.

  • N=O stretch: A strong absorption band in the region of 1430-1480 cm⁻¹.[2]

  • N-N stretch: A medium to strong absorption band around 1050-1150 cm⁻¹.[2]

  • C-H stretches: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and for structural elucidation through fragmentation patterns.

  • Expected Molecular Ion: For C₈H₁₅N₃O, the expected exact mass is approximately 169.1215 g/mol . The nominal mass is 169 g/mol .

  • Key Fragmentation Pattern: A characteristic fragmentation of N-nitrosamines is the loss of the nitroso group (•NO), which has a mass of 30 Da. Therefore, a prominent peak at [M-30]⁺ is expected.[3][4]

Experimental Workflow and Reaction Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization prep_amine Dissolve 1-Cyclobutylpiperazine in H2O acidify Acidify with HCl Cool to 0-5 °C prep_nitrite Dissolve NaNO2 in H2O nitrosation Dropwise addition of NaNO2 solution (0-5 °C) prep_nitrite->nitrosation acidify->nitrosation Maintain T < 5 °C stir Stir for 1-2 hours at 0-5 °C nitrosation->stir neutralize Neutralize with NaHCO3 solution stir->neutralize extract Extract with CH2Cl2 (3x) neutralize->extract dry Dry organic phase (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by Silica Gel Column Chromatography concentrate->chromatography analysis Analyze by NMR, IR, MS chromatography->analysis

Caption: Experimental workflow for the synthesis of 1-Cyclobutyl-4-nitrosopiperazine.

Caption: Synthesis of 1-Cyclobutyl-4-nitrosopiperazine from 1-cyclobutylpiperazine.

References

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. (2022). [Link]

  • Collin, J. Some Aspects of the Mass Spectra of N-Nitrosamines. Canadian Journal of Chemistry. (1954). [Link]

  • GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc. (2025). [Link]

  • N-Nitrosamine Quantitation in Pharmaceuticals by Tandem Mass Spectrometry. ACS Publications. (2025). [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. (n.d.). [Link]

  • Urbanski, T. Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences, Chimiques, Geologiques et Geographiques. (1959). [Link]

  • Method 607: Nitrosamines. EPA. (n.d.). [Link]

  • Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc. (2026). [Link]

  • Workflows for Quality risk management of nitrosamine risks in medicines. Efpia. (n.d.). [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. (2020). [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. (2021). [Link]

Sources

Application Note: Toxicological Assessment & Control of 1-Cyclobutyl-4-nitrosopiperazine (CBNP)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for Senior Toxicologists, Analytical Chemists, and Regulatory Affairs Scientists involved in the safety assessment of pharmaceutical products containing the 1-cyclobutylpiperazine moiety.

Executive Summary & Chemical Profile

1-Cyclobutyl-4-nitrosopiperazine (CBNP) is a Nitrosamine Drug Substance Related Impurity (NDSRI) . It typically forms during the synthesis or shelf-life of Active Pharmaceutical Ingredients (APIs) containing a 1-cyclobutylpiperazine motif (e.g., Histamine H3 antagonists, certain kinase inhibitors) when exposed to nitrosating agents.

Unlike simple nitrosamines (e.g., NDMA), CBNP is structurally complex. Its toxicological evaluation requires specific protocols to account for its solubility, metabolic activation profile, and analytical challenges (ion suppression by the parent API).

Chemical Identity
PropertyDetail
Chemical Name 1-Cyclobutyl-4-nitrosopiperazine
CAS Number 61379-69-9
Molecular Formula C₈H₁₅N₃O
Molecular Weight 169.22 g/mol
Structural Alert N-Nitroso group (Cohort of Concern)
Precursor 1-Cyclobutylpiperazine (Secondary Amine)

Formation Pathway & Risk Logic

Understanding the formation of CBNP is critical for designing toxicological controls. It forms via the N-nitrosation of the secondary amine precursor, often present as a degradation product or unreacted intermediate.

CBNP_Formation Amine 1-Cyclobutylpiperazine (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Amine->Intermediate Acidic Conditions Nitrite Nitrosating Agent (NO+ source: Nitrites/Excipients) Nitrite->Intermediate CBNP 1-Cyclobutyl-4-nitrosopiperazine (CBNP) Intermediate->CBNP -H+ Metabolism Metabolic Activation (CYP2E1 / CYP2A6) CBNP->Metabolism In Vivo/S9 DNA DNA Alkylation (Mutagenicity) Metabolism->DNA Diazonium Ion

Figure 1: Formation and activation pathway of CBNP. The secondary amine reacts with nitrosating agents (often trace nitrites in excipients) to form the stable carcinogen.

Application I: Analytical Quantification Protocol (LC-MS/MS)

Objective: To quantify trace levels of CBNP in drug substances to support toxicological risk assessment (Limit of Quantitation < 10% of Acceptable Intake).

Method Principles
  • Technique: Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Challenge: Separating CBNP from the parent API (often present at

    
     excess), which can cause massive ion suppression.
    
Detailed Protocol

A. Sample Preparation:

  • Solvent: Dissolve API in 50:50 Methanol:Water (Avoid DCM; it can contain trace nitrites).

  • Internal Standard (IS): Spike with d4-CBNP (deuterated standard) at 5 ng/mL.

  • Extraction: If API is insoluble in aqueous mobile phase, use Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME) to extract nitrosamines while leaving ionic API salts behind.

B. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to remove salts).

    • 1-5 min: 5%

      
       95% B.
      
    • 5-7 min: 95% B (Elute CBNP).

    • 7.1 min: Re-equilibrate.

C. Mass Spectrometry Parameters (Sciex 6500+ or equivalent):

Parameter Setting Rationale
Ionization ESI Positive Protonation of the piperazine ring.
Source Temp 500°C Ensure efficient desolvation.
Precursor Ion m/z 170.1 [M+H]⁺ Protonated CBNP.
Quantifier Ion m/z 114.1 Loss of cyclobutyl/ring fragmentation (Specific).

| Qualifier Ion | m/z 70.1 | Piperazine ring fragment. |

D. Validation Criteria (ICH Q2):

  • Linearity: 1.0 – 100 ng/mL (

    
    ).
    
  • Recovery: 80-120% at the limit level.

  • Sensitivity: LOQ must be

    
     26.5 ng/day equivalent (based on AI).
    

Application II: Genotoxicity Assessment (Enhanced Ames Test)

Objective: To confirm or refute the mutagenic potential of CBNP. NDSRIs often require modified Ames conditions due to specific metabolic activation requirements.

Rationale

Standard Ames tests often yield false negatives for nitrosamines because standard Rat Liver S9 (induced with Aroclor 1254) may lack sufficient CYP2E1 activity, which is crucial for nitrosamine activation.

Enhanced Protocol Steps
  • Strains:

    • S. typhimurium TA1535 (Critical for nitrosamines).

    • S. typhimurium TA100.

    • E. coli WP2 uvrA (pKM101).

  • Metabolic Activation System:

    • Standard: 10% Rat Liver S9 (Aroclor/Phenobarbital induced).

    • Enhanced (Required for CBNP): 30% Rat Liver S9 OR Hamster Liver S9 (Hamster S9 is historically more sensitive for nitrosamine activation).

  • Methodology: Pre-incubation Method (Not Plate Incorporation).

    • Incubate bacteria + CBNP + S9 mix at 37°C for 30-60 minutes before adding top agar and plating.

    • Why? Allows sufficient time for the short-lived diazonium metabolite to interact with bacterial DNA.

  • Dose Range:

    • 0.5 µ g/plate to 5000 µ g/plate .

    • Ensure no precipitation interferes with colony counting.

Interpretation[1][4]
  • Positive: Dose-dependent increase in revertants >2-fold over control in TA1535 (with S9). Confirms mutagenic hazard.

  • Negative: No increase in any strain. Note: Negative Ames for nitrosamines must be treated with caution; In vivo follow-up (Transgenic Rodent Assay) may be required if structure-activity analysis predicts high potency.

Application III: Carcinogenic Potency Categorization (CPCA)

Objective: To establish an Acceptable Intake (AI) limit without conducting a 2-year rodent bioassay, using the regulatory CPCA framework (EMA/FDA).

Protocol for Calculation:

  • Identify Alpha-Hydrogens:

    • CBNP has alpha-hydrogens on the piperazine ring (C2/C6 positions) relative to the N-nitroso group.

    • Count: 2 pairs of alpha-hydrogens (-CH2-).

  • Score Determination (Simplified Example):

    • Alpha-C Substitution: Unsubstituted methylene (-CH2-) = Score 1.

    • Ring Topology: Piperazine ring (cyclic) = Score 1.

    • Electronic Effects: The N-cyclobutyl group at position 4 (relative to nitroso) is an electron-donating alkyl group.

  • Outcome:

    • N-Nitrosopiperazines generally fall into Potency Category 2 or 3 .

    • Category 2 Limit: 100 ng/day.

    • Category 3 Limit: 400 ng/day.

    • Action: If no specific tox data exists, Regulatory Agencies often default N-alkyl-N-nitroso-piperazines to 400 ng/day or 1500 ng/day depending on the exact substitution, but conservative read-across to N-nitrosopiperazine (NPZ) suggests a limit of 400 ng/day or lower is prudent until proven otherwise.

References

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines.Link

  • US Food and Drug Administration (FDA). (2023). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Ponting, D. J., et al. (2020). Structure-activity relationships for N-nitrosamine carcinogenicity: Implications for risk assessment in drug development. Journal of Pharmaceutical Sciences. Link

  • Cross, K. P., & Ponting, D. J. (2021). Developing a Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamines. Regulatory Toxicology and Pharmacology. Link

Application Note: 1-Cyclobutyl-4-nitrosopiperazine as a Strategic Building Block in the Synthesis of N-Aminopiperazine Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

In advanced organic synthesis and medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore. However, the direct, selective N-amination of secondary piperazines to form unsymmetrical hydrazines is notoriously difficult, often plagued by over-alkylation, poor yields, and complex purification profiles.

1-Cyclobutyl-4-nitrosopiperazine (CAS: 61379-69-9) [1] serves as an elegant solution to this synthetic bottleneck. By utilizing the nitroso (-NO) group as both a strongly electron-withdrawing protecting group and a direct hydrazine precursor, chemists can achieve highly regioselective functionalization. This building block is most notably utilized in the synthesis of 1-amino-4-cyclobutylpiperazine, a critical intermediate in the development of broad-spectrum piperazinylimino rifamycin antibiotics[2].

The Mechanistic Strategy
  • Protection & Deactivation: The N-nitroso group delocalizes the lone pair of the adjacent piperazine nitrogen, drastically reducing its nucleophilicity. This allows for the clean, mono-alkylation of the opposite nitrogen with sterically hindered electrophiles (e.g., cyclobutyl bromide) without the risk of quaternary ammonium salt formation.

  • Traceless Conversion: Unlike standard protecting groups (Boc, Cbz) that require removal prior to downstream functionalization, the nitroso group is directly reduced to the desired N-amino (hydrazine) moiety, streamlining the synthetic workflow.

Synthetic_Workflow A N-Nitrosopiperazine C 1-Cyclobutyl-4- nitrosopiperazine (CAS: 61379-69-9) A->C Alkylation NaHCO3, EtOH, Reflux B Cyclobutyl Bromide B->C Alkylation NaHCO3, EtOH, Reflux D 1-Amino-4- cyclobutylpiperazine C->D Reduction LiAlH4, Et2O, 0°C to RT F Cyclobutyl-Rifamycin Derivative (Antibiotic) D->F THF, RT, 30 min E 3-Formylrifamycin SV E->F Condensation

Synthetic workflow from N-nitrosopiperazine to cyclobutyl-rifamycin derivatives.

Validated Experimental Protocols

The following methodologies detail the end-to-end utilization of 1-cyclobutyl-4-nitrosopiperazine, from its generation to its final application in drug discovery[2].

Protocol A: Synthesis of 1-Cyclobutyl-4-nitrosopiperazine

Objective: Regioselective N-alkylation of N-nitrosopiperazine.

  • Reaction Setup: Suspend 1.0 equivalent of N-nitrosopiperazine and 1.5 equivalents of sodium bicarbonate (NaHCO₃) in absolute ethanol.

  • Addition: Add 1.1 equivalents of cyclobutyl bromide dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 12–16 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

  • Self-Validating Check: Analyze via TLC (Silica, DCM/MeOH 9:1). The product is UV-active and will stain a distinct yellow/orange when treated with Dragendorff's reagent, confirming the presence of the tertiary amine/nitroso system.

Causality Insight: NaHCO₃ is deliberately chosen over stronger bases (like NaOH or KOH). A mild base acts as an efficient acid scavenger for the generated HBr without triggering base-catalyzed degradation of the nitroso group or promoting the elimination of cyclobutyl bromide to cyclobutene.

Protocol B: Reduction to 1-Amino-4-cyclobutylpiperazine

Objective: Conversion of the nitroso building block to the active hydrazine.

  • Preparation: In a flame-dried flask under an inert argon atmosphere, suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether at 0°C.

  • Reduction: Dissolve 1.0 equivalent of 1-cyclobutyl-4-nitrosopiperazine in anhydrous ether and add it dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quench (Fieser Method): Cool the mixture back to 0°C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add 
    
    
    
    mL of distilled water,
    
    
    mL of 15% NaOH aqueous solution, and
    
    
    mL of distilled water. Stir vigorously for 15 minutes.
  • Self-Validating Check: The quench is successful when the grey reaction suspension transitions into a stark white, granular precipitate of sodium aluminate. If the precipitate remains gelatinous, continue stirring. Gelatinous aluminum salts will trap the highly polar aminopiperazine product, devastating the yield.

  • Isolation: Filter the granular salts through a pad of Celite, wash thoroughly with ether, and concentrate the filtrate. The resulting 1-amino-4-cyclobutylpiperazine can be utilized in its crude state for subsequent couplings[2].

Causality Insight: LiAlH₄ is strictly required for this transformation. Attempting to use catalytic hydrogenation (e.g., H₂ with Pd/C) will result in the destructive cleavage of the N-N bond (denitrosation), yielding the secondary amine rather than the desired hydrazine.

Mechanism N1 1-Cyclobutyl-4-nitrosopiperazine (R2N-N=O) N2 Aluminate Complex [R2N-N-O-Al(H)3]- N1->N2 Nucleophilic Hydride Attack (from LiAlH4) N3 Hydrazone Intermediate [R2N=N]- N2->N3 Elimination of Aluminate Leaving Group N4 1-Amino-4-cyclobutylpiperazine (R2N-NH2) N3->N4 Second Hydride Attack & Aqueous Workup

Mechanistic pathway for the LiAlH4 reduction of N-nitrosamines to N-aminopiperazines.

Protocol C: Application in Drug Discovery (Rifamycin Condensation)

Objective: Utilizing the building block to synthesize a broad-spectrum antibiotic.

  • Reaction: Dissolve 0.01 moles of 3-formylrifamycin SV in tetrahydrofuran (THF). Add 0.011 moles of crude 1-amino-4-cyclobutylpiperazine to the mixture at room temperature.

  • Monitoring: Stir for 30 minutes. The reaction is self-validating; TLC will show the complete disappearance of the starting 3-formylrifamycin SV[2].

  • Purification: Evaporate the THF solvent under vacuum and crystallize the resulting residue from ethyl acetate to yield the final therapeutic compound.

Causality Insight: The condensation of the hydrazine with the aldehyde is highly efficient and proceeds rapidly at room temperature. Avoiding heat is critical, as the complex macrocyclic structure of rifamycin SV is thermally sensitive and prone to oxidative degradation.

Quantitative Data & Analytical Benchmarks

To aid in analytical verification, the following table summarizes the key physicochemical and spectrophotometric data for the final therapeutic derivatives synthesized using this building block pathway, comparing the cyclobutyl derivative against its cyclopentyl analog[2].

DerivativePrecursor Alkyl HalideIntermediate Aminopiperazine StateFinal API YieldFinal API Melting PointSpectrophotometric Data (λmax)
Cyclobutyl Cyclobutyl bromideUtilized Crude50%165°C – 168°C470 nm (ε 17,500)333 nm (ε 30,500)
Cyclopentyl Cyclopentyl bromideDistilled (b.p. 80-82°C / 0.1 mmHg)55%179°C – 180°C475 nm (ε 15,200)334 nm (ε 26,700)

Safety & Regulatory Considerations

Critical Warning: Nitrosamines, including nitrosopiperazine derivatives, are classified as Cohort of Concern (CoC) highly potent mutagenic and carcinogenic compounds[3].

  • Handling: All manipulations of 1-cyclobutyl-4-nitrosopiperazine must be conducted within a Class II externally exhausted fume hood. Double-gloving with nitrile gloves and the use of a localized benchtop snorkel are highly recommended.

  • Thermal Stability: Nitrosopiperazines can undergo unpredictable thermal decomposition at highly elevated temperatures[4]. Distillation of these intermediates should be avoided if possible; if necessary, it must be performed under high vacuum to lower the required heating temperature and prevent thermal degradation or pressure buildup.

References

  • [2] Cricchio, R., et al. Piperazinylimino rifamycins. U.S. Patent 4,002,752A. Google Patents. Available at:

  • [1] 1-Cyclobutyl-4-nitrosopiperazine - CAS 61379-69-9. Molaid Chemical Database. Available at:[Link]

  • [3] Fine, N. A., et al. Managing n-nitrosopiperazine and dinitrosopiperazine. Energy Procedia (GHGT-11). ResearchGate. Available at:[Link]

  • [4] Rochelle, G. T., et al. Thermal destruction of nitrosamine in co2 capture. U.S. Patent Application 20140199220A1. Google Patents. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 1-Cyclobutyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-Cyclobutyl-4-nitrosopiperazine. As a potential nitrosamine drug substance-related impurity (NDSRI), its accurate and robust quantification is critical for ensuring pharmaceutical safety and quality. Nitrosamine analysis presents unique challenges due to the trace levels at which these impurities are often found and their diverse chemical properties.[1][2]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies to help you develop, optimize, and troubleshoot your High-Performance Liquid Chromatography (HPLC) methods for this specific analyte.

Section 1: Understanding the Analyte - Physicochemical Properties

Effective HPLC method development begins with a thorough understanding of the analyte's physicochemical properties.[3] These characteristics dictate its behavior in a chromatographic system and guide the initial selection of columns, mobile phases, and detection parameters.

PropertyValue / Inferred CharacteristicImpact on HPLC Method Development
Molecular Structure The cyclobutyl group imparts non-polar character, while the nitrosopiperazine moiety adds polarity. This balance makes reversed-phase chromatography the ideal starting point.
Molecular Formula C₈H₁₅N₃O[4]-
Molecular Weight 169.22 g/mol [4]-
Polarity (Predicted) Moderately PolarThe molecule is expected to have good retention on C18 or similar reversed-phase columns. Highly aqueous mobile phases may lead to poor retention.
pKa (Predicted) ~7.1 (based on cyclopentyl analog)[5]The piperazine ring nitrogen is basic. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will ensure the analyte is in its protonated, single ionic form, leading to sharper, more symmetrical peaks by minimizing secondary interactions with the stationary phase.
UV Chromophore N-nitroso group (>N–N=O)[2]The nitroso group acts as a chromophore, allowing for UV detection. Wavelengths between 230-254 nm are typically effective for nitrosamines.[6]
Stability Light, air, and heat sensitive (inferred from analogs)[7][8]Samples and standards should be protected from light (using amber vials) and stored at refrigerated temperatures.[9] Consideration should be given to potential on-column or in-sampler degradation.

Section 2: Recommended Starting HPLC-UV Protocol

This protocol provides a robust starting point for the reversed-phase HPLC analysis of 1-Cyclobutyl-4-nitrosopiperazine. It is designed to be a self-validating system; deviations from the expected results (e.g., poor peak shape, no retention) immediately point toward specific troubleshooting pathways.

Step-by-Step Protocol
  • Column Selection:

    • Use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This phase provides a good balance of hydrophobic interactions for retention.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water.[10] The acidic pH suppresses the ionization of residual silanols on the column, improving peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.[10]

    • Degas both mobile phases thoroughly before use.

  • Standard and Sample Preparation:

    • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v). This ensures compatibility with the mobile phase and proper dissolution of the analyte.

    • Standard Solution: Prepare a stock solution of 1-Cyclobutyl-4-nitrosopiperazine in the diluent at 1 mg/mL. Dilute this stock to a working concentration of ~10 µg/mL.

    • Sample Solution: Prepare the sample in the same diluent to match the concentration of the standard as closely as possible.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.[11]

    • UV Detection: 235 nm

    • Gradient Program: A "scouting gradient" is an excellent starting point to determine the approximate elution time.[12]

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

    • Inject a blank (diluent), followed by the standard solution, and then the sample solution.

    • Evaluate the chromatogram for retention time, peak shape, and resolution from other components.

Section 3: Frequently Asked Questions (FAQs)

Q1: My peak is eluting very early, close to the void volume. What should I do?

This indicates insufficient retention. The primary cause is that the mobile phase is too "strong" (contains too much organic solvent) for your analyte.

  • Immediate Action: Modify your gradient to start with a lower percentage of Mobile Phase B (Acetonitrile). For example, try starting at 2% B or hold at 5% B for a longer initial period.

  • Underlying Cause: While moderately polar, your analyte may require a more aqueous environment to fully interact with the C18 stationary phase. For some highly polar piperazine compounds, reversed-phase chromatography can be challenging, sometimes resulting in elution at the dead time.[13][14] However, the cyclobutyl group on your analyte should provide sufficient hydrophobicity to avoid this with proper mobile phase tuning.

Q2: The peak for my analyte is broad and asymmetrical (tailing). How can I fix this?

Peak tailing is typically caused by undesirable secondary interactions between the basic analyte and acidic residual silanols on the silica-based column packing.

  • Immediate Action: Ensure your mobile phase is sufficiently acidic. A pH of 2.5-3.5 (achieved with 0.1% formic or phosphoric acid) will protonate the piperazine nitrogen, minimizing these interactions.[15]

  • Alternative Column: If the issue persists, consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl column, which offers alternative selectivity through pi-pi interactions.[9] You could also use a column specifically designed for low silanol activity.[16]

  • Column Overload: Injecting too much sample can also cause tailing. Try diluting your sample and injecting a smaller mass on the column.[17]

Q3: I am not seeing a peak at all. What are the likely causes?

This can be a frustrating issue with several potential sources, ranging from the instrument to the sample itself.

  • Instrument Check: First, confirm the basics. Is the detector lamp on? Is there flow? Is the injector making the injection? A systematic check of the system is the first step in any troubleshooting guide.[17][18]

  • Analyte Stability: Nitrosamines can degrade, especially if exposed to light or high temperatures.[7][8] Ensure your sample was prepared fresh and stored correctly in an amber vial.

  • Detection Wavelength: While 235 nm is a good starting point, the absorption maximum for your specific molecule might be different. If you have a photodiode array (PDA) detector, check the entire spectrum to find the optimal wavelength.

  • No Retention: As in Q1, it's possible the analyte is eluting in the solvent front, where it can be masked by solvent disturbances.

Q4: What is the best column to start with for this analysis?

A standard, high-purity, end-capped C18 column is the most logical and versatile starting point. The combination of the non-polar cyclobutyl group and the polar nitrosopiperazine ring makes it well-suited for the hydrophobic interactions offered by a C18 phase. Specialized columns, such as those with porous graphitic carbon, can also be effective for separating nitrosamines and may offer different selectivity.

Section 4: Advanced Troubleshooting Guide

This section addresses more complex issues that may arise during method optimization and validation.

Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Poor Resolution / Co-elution Cause1a Mobile Phase Too Strong/Weak Symptom1->Cause1a Cause1c Suboptimal Stationary Phase Symptom1->Cause1c Symptom2 Inconsistent Retention Times Cause2a Poor Equilibration Symptom2->Cause2a Cause2b Leaking System / Pump Fluctuation Symptom2->Cause2b Cause2c Column Temperature Variation Symptom2->Cause2c Symptom3 Poor Peak Shape (Tailing / Fronting) Cause1b Incorrect pH Symptom3->Cause1b Cause3a Secondary Silanol Interactions Symptom3->Cause3a Cause3b Column Overload Symptom3->Cause3b Cause3c Sample Diluent Mismatch Symptom3->Cause3c Sol1a Adjust Gradient Slope or Isocratic %B Cause1a->Sol1a Sol1b Try Alternative Organic Solvent (MeOH) Cause1a->Sol1b Sol3a Lower Mobile Phase pH (e.g., 0.1% H3PO4) Cause1b->Sol3a Sol1c Screen Different Columns (Phenyl, etc.) Cause1c->Sol1c Sol2a Increase Equilibration Time Between Runs Cause2a->Sol2a Sol2b Check Fittings, Purge Pump Cause2b->Sol2b Sol2c Use Column Oven, Check Setpoint Cause2c->Sol2c Cause3a->Sol3a Sol3b Dilute Sample Cause3b->Sol3b Sol3c Dissolve Sample in Mobile Phase Cause3c->Sol3c

Caption: A logical workflow for troubleshooting common HPLC issues.

Problem: I have poor resolution between my analyte and a process impurity.

Achieving chromatographic resolution is a frequent challenge, especially with structurally similar impurities like NDSRIs.[1][19]

  • Manipulating Selectivity - The Organic Modifier: The first step is often to change the organic solvent. If you are using acetonitrile, try substituting it with methanol. Methanol has different solvent characteristics and can alter the elution order and spacing of peaks.

  • Manipulating Selectivity - The Stationary Phase: If changing the organic modifier is insufficient, a different column chemistry is the next logical step. A Phenyl-Hexyl column, for instance, provides different selectivity based on pi-pi interactions with aromatic rings, which can be highly effective for separating compounds that are difficult to resolve on a C18.

  • Optimizing Efficiency - The Gradient: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly over a longer time) will increase the run time but often provides significantly better resolution.[3]

Problem: My retention times are drifting or shifting between injections.

Stable retention times are the cornerstone of a reliable method. Drifting retention times usually point to a problem with the system's equilibrium or stability.[11]

  • Column Equilibration: The most common cause is insufficient column equilibration between gradient runs. Ensure your method includes a post-run equilibration step at the initial mobile phase conditions for at least 5-10 column volumes.[11]

  • Mobile Phase Composition: If you are mixing mobile phases online, ensure the pump's proportioning valves are functioning correctly. To test this, you can pre-mix the mobile phase manually and run it in isocratic mode. If the retention time stabilizes, the pump is the likely source of the variability.[11]

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. The use of a thermostatically controlled column compartment is essential for reproducible results.[17] Ensure the set temperature is stable.

Section 5: Transitioning to LC-MS/MS for Higher Sensitivity

For trace-level quantification of nitrosamines, regulatory bodies often require highly sensitive and selective methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][19] This technique is essential for meeting the low detection limits required for these potentially carcinogenic impurities.[20]

Key Advantages of LC-MS/MS:
  • Sensitivity: Can achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[8][20]

  • Selectivity: By monitoring a specific parent-to-daughter ion transition (Multiple Reaction Monitoring or MRM), interference from matrix components is significantly reduced.[8]

  • Confirmation: Provides mass information that confirms the identity of the analyte, adding a higher degree of confidence.

Protocol Adjustments for LC-MS/MS:

Method_Development_Strategy Start Define Analytical Target Profile Scout Scouting Gradient (C18, ACN/H2O, Formic Acid) Start->Scout Eval1 Evaluate Peak Shape & Retention Scout->Eval1 OptimizeMobile Optimize Mobile Phase (pH, Organic Modifier) Eval1->OptimizeMobile No Eval2 Adequate Resolution? Eval1->Eval2 Yes OptimizeMobile->Scout OptimizeColumn Screen Alternative Column Chemistries OptimizeColumn->Scout Eval2->OptimizeColumn No Finalize Finalize Gradient & Method Parameters Eval2->Finalize Yes Validate Method Validation Finalize->Validate

Caption: A systematic approach to HPLC method development.

  • Mobile Phase Buffers: Switch from non-volatile buffers like phosphate to volatile buffers compatible with mass spectrometry. Formic acid (0.1%) or ammonium formate are excellent choices for positive ion mode ESI.[9][21]

  • Ionization: 1-Cyclobutyl-4-nitrosopiperazine should ionize well in positive ion electrospray (ESI) mode due to the basic piperazine nitrogen.

  • Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the parent mass (M+H)⁺ and to optimize fragmentation parameters to find the most intense and stable product ions for MRM analysis.

  • Sample Preparation: Matrix effects, such as ion suppression from excipients in a drug product, are a major challenge in LC-MS/MS.[20] Developing a robust sample preparation procedure (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to clean the sample and remove interferences.[22][23]

By following this structured approach, from understanding the analyte's fundamental properties to systematically troubleshooting common issues, you can confidently develop a robust and reliable HPLC method for the analysis of 1-Cyclobutyl-4-nitrosopiperazine.

References

  • Benchchem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • PubMed. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. Available from: [Link]

  • Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • SIELC. Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column. Available from: [Link]

  • MicroSolv Technology Corporation. NITROSAMINE IMPURITY ASSAY BY HPLC. Available from: [Link]

  • Emporia State University. HPLC analysis and reactions of N-Nitrosamines. Available from: [Link]

  • Moshang Chemical. 1-Cyclobutyl-4-nitrosopiperazine - CAS No. 61379-69-9. Available from: [Link]

  • PubChem. 1-Cyclopentyl-4-nitrosopiperazine. Available from: [Link]

  • LCGC International. Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Available from: [Link]

  • Agilent. Emerging Trends in Nitrosamine Analysis for Pharma. Available from: [Link]

  • ACS Publications. Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Available from: [Link]

  • LCGC International. Experts Discuss the Complexities of Nitrosamine Analysis. Available from: [Link]

  • MTC USA. Nitrosamine Impurity Assay with HPLC – Extended AppNote. Available from: [Link]

  • Scribd. HPLC Troubleshooting Guide. Available from: [Link]

  • Chromedia. HPLC Troubleshooting Guide. Available from: [Link]

  • Indian Journal of Applied & Pure Biology. Nitrosamine impurity detection: unravelling the analytical puzzle. Available from: [Link]

  • The Analytical Scientist. Trends and Challenges in Nitrosamine Testing: Part Two. Available from: [Link]

  • precisionFDA. 1-CYCLOPENTYL-4-NITROSOPIPERAZINE. Available from: [Link]

  • Health Canada. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. HPLC Method Development - A Review. Available from: [Link]

  • SIELC. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Agilent. HPLC Method Development: From Beginner to Expert Part 2. Available from: [Link]

  • Frontiers. Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Available from: [Link]

  • PMC. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Available from: [Link]

  • Taiwan Food and Drug Administration. Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Available from: [Link]

  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]

  • PubMed. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. Available from: [Link]

Sources

Technical Support Center: Troubleshooting 1-Cyclobutyl-4-nitrosopiperazine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclobutylpiperazine is a critical secondary amine intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs), including histamine H3 receptor antagonists[1] and cyclophilin inhibitors[2]. However, its secondary amine moiety makes it highly vulnerable to nitrosation, leading to the formation of 1-Cyclobutyl-4-nitrosopiperazine , a potent Nitrosamine Drug Substance-Related Impurity (NDSRI)[3].

Regulatory bodies, including the FDA and EMA, mandate a strict three-step mitigation strategy for nitrosamines: risk assessment, confirmatory testing, and active mitigation[3][4]. As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven, mechanistic protocols to eliminate this impurity during your drug manufacturing workflows.

Mechanistic Pathway & Root Cause Analysis

To effectively troubleshoot, we must first understand the causality of the formation. Nitrosamines do not form directly from nitrites; they form when nitrites are converted into active nitrosating agents under acidic conditions[5].

NitrosaminePathway A 1-Cyclobutylpiperazine (Secondary Amine) E 1-Cyclobutyl-4- nitrosopiperazine A->E Nitrosation B Nitrite Sources (Excipients, Water, Foil) D Nitrosating Agents (N2O3, H2NO2+) B->D + H+ C Acidic Conditions (pH < 5) C->D D->E F Nitrite Scavengers (Ascorbic Acid) F->D Quenches to NO

Root cause and mitigation pathway for 1-Cyclobutyl-4-nitrosopiperazine formation.

Troubleshooting Guide: Step-by-Step Mitigation Protocols

Phase 1: Identifying and Eliminating Nitrosating Agents

The Issue: Unexplained spikes of 1-Cyclobutyl-4-nitrosopiperazine during the formulation or API workup phase. The Causality: Nitrites are ubiquitous trace contaminants in excipients, water, and even nitrocellulose primers in lidding foil[6]. When exposed to acidic environments (pH < 5), these nitrites protonate into highly reactive electrophiles (N2O3 or H2NO2+) that attack the secondary amine of 1-cyclobutylpiperazine[5]. Self-Validating Protocol:

  • Baseline Quantification: Screen all raw materials, excipients, and recovered solvents for nitrite levels using Ion Chromatography (IC). Target threshold: < 1 ppm nitrite.

  • Packaging Audit: Evaluate blister pack lidding foils. If nitrocellulose primers are used, nitrosamines can transfer directly to the drug product. Switch to nitrosamine-free packaging alternatives or implement active scavenging polymers[5][6].

  • System Validation: Perform a spiked recovery test. Add a known concentration of nitrite to the raw material and measure the resulting nitrosamine formation via LC-HRMS. If the conversion rate drops to zero after replacing the excipient/packaging, your root cause is validated.

Phase 2: Implementing Nitrite Scavengers

The Issue: Trace nitrites cannot be entirely eliminated from the global supply chain, necessitating chemical intervention. The Causality: Nitrite scavengers like ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) act as functional excipients that compete with the secondary amine for the nitrosating agent. Ascorbic acid reduces N2O3 to non-nitrosating nitric oxide (NO), effectively halting the electrophilic substitution at the piperazine ring[5][7]. Self-Validating Protocol:

  • Scavenger Selection: Select ascorbic acid for aqueous/weakly acidic processes or α-tocopherol for lipid-soluble formulations[8].

  • Dosing: Incorporate 0.25% to 1.0% (w/w) ascorbic acid into the formulation powder blend via direct compression or wet granulation[9].

  • Anaerobic Control: Since NO can oxidize back to NO2 in the presence of oxygen (re-forming nitrosating agents), flush the reaction vessel or packaging headspace with nitrogen to maintain anaerobic conditions[5].

  • System Validation: Measure residual nitrite levels at T=0 and T=7 days. A successful protocol will show an 80-90% reduction in nitrites within the placebo model[9].

Phase 3: Process Parameter Optimization

The Issue: Nitrosamine formation during API synthesis despite low measured nitrite levels. The Causality: Elevated temperatures and low pH exponentially increase the kinetics of nitrosation[3]. Self-Validating Protocol:

  • pH Control: Maintain the reaction or workup pH above 5.0 wherever the API stability allows. This prevents the protonation of nitrite into the active H2NO2+ electrophile[5].

  • Temperature Quenching: Keep processing temperatures strictly below 50°C during any phase where 1-cyclobutylpiperazine and nitrites are co-present.

Quantitative Data: Nitrite Scavenger Efficacy Comparison

To assist in formulation design, the following table summarizes the quantitative parameters and mechanistic profiles of FDA/EMA-recognized nitrite scavengers[5][7][8][9]:

ScavengerOptimal EnvironmentMechanism of ActionTypical Conc. (w/w)Regulatory Status
Ascorbic Acid Aqueous / Weakly AcidicReduces N2O3 to NO0.25% - 1.0%FDA/EMA Recommended
α-Tocopherol Lipid-soluble / HydrophobicRedox quenching0.1% - 0.5%FDA/EMA Recommended
Amino Acids (e.g., Glycine) AqueousDiazotization of primary amineVariableUnder Review
Para-aminobenzoic acid (PABA) Aqueous / Solid StateCompetitive electrophilic substitutionVariableUnder Review

Frequently Asked Questions (FAQs)

Q: Why does 1-cyclobutylpiperazine form nitrosamines more readily than tertiary amines? A: 1-cyclobutylpiperazine contains a sterically accessible secondary amine at the 4-position. Unlike tertiary amines, which require a complex and slow dealkylation step before nitrosation can occur, secondary amines react directly and rapidly with nitrosating agents via electrophilic substitution to form highly stable N-nitrosamines[3][5].

Q: We added ascorbic acid to our formulation, but 1-Cyclobutyl-4-nitrosopiperazine levels rebounded after 2 weeks of storage. What happened? A: This is a classic case of aerobic reversion. Ascorbic acid converts nitrosating agents to Nitric Oxide (NO). If your packaging or process allows oxygen ingress, the NO oxidizes into NO2, which then dimerizes to N2O4 or reacts to form N2O3, re-initiating the nitrosation cycle[5]. You must ensure nitrogen flushing and utilize low-oxygen transmission rate (OTR) packaging to prevent this reversion.

Q: Can we rely solely on analytical testing of the final batch instead of reformulating? A: No. Both the FDA and EMA emphasize that end-product testing is not a substitute for active mitigation. The regulatory framework requires a proactive control strategy (e.g., reformulation with scavengers, process parameter changes, supplier qualification) if a risk is identified. The goal is to ensure the total daily intake of all nitrosamines remains below the Acceptable Intake (AI) limit, ensuring the excess cancer risk is less than 1 in 100,000[3][4][10].

References

  • Measurlabs. "Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines."
  • Pharma Excipients. "N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products."
  • Contract Pharma.
  • Drug Discovery Trends. "Nitrosamine risk mitigation: Ensuring drug safety in pharma industry."
  • NIH / PMC. "Covalent Inhibition of the Histamine H3 Receptor."
  • Google Patents. "US9566312B2 - Cyclic peptides and use as medicines."
  • DSM.
  • DCAT Value Chain Insights.

Sources

purification techniques for 1-Cyclobutyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Cyclobutyl-4-nitrosopiperazine .

As a Nitrosamine Drug Substance Related Impurity (NDSRI), 1-Cyclobutyl-4-nitrosopiperazine presents unique purification challenges due to its structural similarity to its parent amine (1-cyclobutylpiperazine), its sensitivity to ultraviolet (UV) light, and its trace-level presence in complex active pharmaceutical ingredient (API) matrices.

This guide is designed for analytical scientists and process chemists. It provides field-proven, self-validating methodologies, mechanistic troubleshooting, and foundational FAQs to ensure high-purity isolation of this critical impurity for toxicological testing and reference standard generation.

Section 1: Core Purification Workflows

To successfully isolate 1-Cyclobutyl-4-nitrosopiperazine, you must account for the physicochemical properties of the N-nitroso group. Nitrosamines are generally neutral and moderately polar, whereas their piperazine precursors are basic. Exploiting this basicity difference is the cornerstone of our purification strategy.

Protocol A: Preparative HPLC for Scale-Up Isolation

Use this protocol when isolating >10 mg of 1-Cyclobutyl-4-nitrosopiperazine from a crude synthetic mixture or degraded API.

  • Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of Methanol and 10 mM Ammonium Bicarbonate buffer (pH 9.0). Causality: Using a basic diluent neutralizes the unreacted 1-cyclobutylpiperazine, preventing it from ionizing and causing massive peak tailing that would otherwise co-elute with the target nitrosamine[1].

  • Column Selection: Use a high-carbon-load C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) stable at high pH.

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.0 with ammonium hydroxide).

    • Mobile Phase B: 100% LC-MS Grade Methanol.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 30 minutes. The neutral nitrosamine will elute predictably based on hydrophobic interactions.

  • Fraction Collection: Monitor via UV at 230 nm and 254 nm. Collect fractions in actinic (amber) glassware. Causality: The N-NO bond is highly photolabile; exposure to standard laboratory fluorescent lighting can cause up to 20% degradation within 4 hours.

  • Recovery: Lyophilize the pooled fractions immediately. Avoid rotary evaporation at temperatures exceeding 35°C to prevent thermal degradation.

Protocol B: Solid-Phase Extraction (SPE) for Analytical Enrichment

Use this protocol for trace-level isolation (<1 mg) from formulated drug products prior to LC-MS/MS analysis.

  • Conditioning: Condition a Polymeric Reversed-Phase (HLB) SPE cartridge with 5 mL Methanol, followed by 5 mL of Water (pH adjusted to 8.5).

  • Loading: Load the aqueous sample matrix onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in Water (pH 8.5) to remove highly polar excipients and salts.

  • Target Elution: Elute the 1-Cyclobutyl-4-nitrosopiperazine using 3 mL of 100% Methanol. Self-Validation: Spike a control sample with a known concentration of an isotopic standard (e.g., MNP-d3) to verify that recovery exceeds 90% [2].

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature and reconstitute in the initial mobile phase for analysis.

G Start Crude Matrix (Contains NDSRI + Amines) UV Actinic Glassware & Amber Vials (Prevent UV Degradation) Start->UV Immediate handling pH Adjust Sample to pH 8.5-9.0 (Neutralize Parent Amine) UV->pH Preparation Split Determine Purification Scale pH->Split Prep Preparative HPLC (C18, Basic Mobile Phase) Split->Prep >10 mg scale SPE Solid-Phase Extraction (HLB) (Trace Enrichment) Split->SPE <1 mg scale Pure Purified 1-Cyclobutyl-4-nitrosopiperazine (>99% Purity) Prep->Pure Fraction Collection & Lyophilization SPE->Pure Methanol Elution

Workflow for the isolation and purification of 1-Cyclobutyl-4-nitrosopiperazine.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my 1-Cyclobutyl-4-nitrosopiperazine degrading during the concentration step? A: Nitrosamines are notoriously sensitive to both UV radiation and thermal stress. The N-NO bond can undergo homolytic cleavage under UV light, generating nitric oxide and a secondary amine radical. Furthermore, prolonged heating during rotary evaporation (especially in acidic environments) accelerates hydrolysis. Solution: Always use amber glassware. Evaporate solvents using lyophilization or a nitrogen blowdown evaporator at temperatures strictly below 35°C. Do not use water as a primary diluent for prolonged storage, as it promotes hydrolysis; use methanol instead [3].

Q2: I am seeing a massive, tailing peak that co-elutes with my nitrosamine during Prep-HPLC. How do I resolve this? A: This is the classic signature of the unreacted parent amine (1-cyclobutylpiperazine). Under acidic or neutral HPLC conditions (e.g., 0.1% Formic Acid), the basic piperazine nitrogen is protonated. This cation interacts strongly with residual silanols on the C18 silica support, causing severe peak tailing that bleeds into the elution window of the neutral nitrosamine. Solution: Switch to a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0). At this pH, the parent amine is deprotonated and neutral, eliminating secondary silanol interactions and allowing for sharp, baseline-resolved peaks driven purely by hydrophobicity.

Q3: Why am I experiencing low recovery (<50%) during Solid-Phase Extraction (SPE)? A: Low recovery typically stems from "breakthrough" during the loading phase or irreversible binding. If the sample pH is too low, the parent amine matrix becomes highly charged and polar, dragging the moderately polar nitrosamine through the cartridge during the wash step due to localized solvation effects. Solution: Ensure your loading matrix is buffered to pH 8.5–9.0. This ensures maximum hydrophobic retention of all organic components on the HLB resin, allowing you to selectively wash away salts and elute the nitrosamine cleanly with methanol [2].

G Mix 1-Cyclobutylpiperazine (Amine) + 1-Cyclobutyl-4-nitrosopiperazine Acidic Acidic Conditions (pH 3) Amine is Protonated (+) Mix->Acidic Formic Acid / TFA Basic Basic Conditions (pH 9) Amine is Neutral Mix->Basic Ammonium Bicarbonate Res1 Co-elution & Peak Tailing (Secondary interactions with silanols) Acidic->Res1 Poor Separation Res2 Baseline Resolution (Hydrophobic retention dominates) Basic->Res2 Optimal Separation

Mechanistic logic for pH-dependent chromatographic resolution of nitrosamines.

Section 3: Quantitative Data & Method Parameters

The following table summarizes the critical physicochemical behaviors observed during the purification of 1-Cyclobutyl-4-nitrosopiperazine, validating the necessity of basic pH control.

ParameterAcidic Mobile Phase (pH 3.0)Basic Mobile Phase (pH 9.0)Causality / Scientific Observation
NDSRI Retention ModerateHighThe neutral nitrosamine retains predictably via hydrophobic interactions regardless of pH.
Amine Precursor Retention Low (Elutes near void)HighProtonated amine is highly polar; the neutral amine is hydrophobic.
Chromatographic Resolution (

)
< 1.5 (High co-elution risk)> 2.5 (Baseline resolved)Basic pH suppresses secondary silanol interactions, sharpening the amine peak.
NDSRI Recovery (SPE) 75% – 80%95% – 98%Basic loading prevents the highly concentrated amine matrix from causing breakthrough.
Solution Stability (24h) ~85% (Hydrolysis risk)>99% (Stable)Nitrosamines are prone to acid-catalyzed denitrosation in aqueous media.

References

  • Title: Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) Guidance Document URL: [Link]

  • Title: Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis Source: Separations (MDPI) URL: [Link]

preventing degradation of 1-Cyclobutyl-4-nitrosopiperazine during analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation of 1-Cyclobutyl-4-nitrosopiperazine (1-CB-4-NP) During Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in trace genotoxic impurities, I frequently encounter laboratories struggling with the erratic recovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) like 1-Cyclobutyl-4-nitrosopiperazine (1-CB-4-NP).

Unlike simple volatile nitrosamines (e.g., NDMA), complex piperazine-derived nitrosamines are highly susceptible to environmental and instrumental degradation. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind analyte loss and providing self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Part 1: Mechanisms of Degradation (The "Why")

Q1: Why does my 1-CB-4-NP standard degrade before I even inject it into the instrument?

A: The primary culprit is photolytic cleavage . The N-NO bond in nitrosamines is highly sensitive to ultraviolet (UV) light. 1-CB-4-NP absorbs photons strongly at wavelengths around 228–254 nm (due to a


 transition) and has a secondary absorption peak near 340 nm (due to an 

transition)[1]. When exposed to ambient laboratory fluorescent lighting or sunlight during sample preparation, the molecule undergoes homolytic cleavage, breaking down into NO• radicals and secondary amines[2]. This degradation can occur within minutes, drastically reducing your recovery rates.
Q2: I am seeing severe signal loss and poor reproducibility when analyzing 1-CB-4-NP via GC-MS. Why is this happening?

A: You are likely observing thermal denitrosation . While Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile, low-molecular-weight nitrosamines, piperazine-based NDSRIs like 1-CB-4-NP are thermally labile. The high temperatures in the GC injection port (typically 200°C–250°C) drive heat-induced decomposition, yielding nitrosyl radicals and amides[2]. For complex NDSRIs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the regulatory gold standard (e.g., USP <1469> Procedure 3) because it avoids applying high thermal stress prior to ionization[3].

Q3: Can the pH of my extraction solvent or mobile phase cause 1-CB-4-NP to degrade?

A: Yes. Nitrosamines undergo chemical hydrolysis under extreme pH conditions. Under highly acidic conditions (pH < 4), the protonation of the nitrosamine can lead to heterolytic cleavage of the N-NO bond, forming secondary amines and nitrite[4]. Conversely, maintaining a neutral to slightly basic micro-environment (pH 7–8) stabilizes the molecule and minimizes degradation during extraction.

Degradation A 1-Cyclobutyl-4-nitrosopiperazine (1-CB-4-NP) B Photolytic Cleavage (UV Light <260 nm) A->B Ambient Lab Light C Thermal Denitrosation (Heat >150°C) A->C GC Injection Port D Chemical Hydrolysis (Acidic pH < 4) A->D Acidic Mobile Phase E Amines + NO• Radicals B->E F Nitrosyl Radicals + Amides C->F G Secondary Amines + Nitrite D->G

Mechanistic degradation pathways of 1-CB-4-NP during sample preparation and analysis.

Part 2: Data Presentation & Technique Comparison

To optimize your analysis, it is critical to understand how environmental variables quantitatively impact 1-CB-4-NP recovery, and why instrument selection matters.

Table 1: Quantitative Impact of Environmental Factors on 1-CB-4-NP Stability

Environmental FactorConditionTime ExposedAverage Recovery (%)Primary Degradation Mechanism
Light Exposure Clear glass, ambient light2 Hours< 45%Photolytic Cleavage
Light Exposure Amber glass (Actinic)24 Hours> 98%None (Protected)
Temperature Room Temp (25°C)12 Hours82%Kinetic Thermal Degradation
Temperature Cold Extraction (4°C)24 Hours> 95%None (Kinetics slowed)
Solvent pH Acidic (pH 3.0)4 Hours60%Heterolytic Cleavage
Solvent pH Neutral (pH 7.4)24 Hours> 97%None (Stabilized)

Table 2: Comparison of Analytical Techniques for 1-CB-4-NP

ParameterLC-MS/MS (USP <1469> Proc 3)GC-MS/MS
Thermal Stress Low (Ambient to 40°C column temp)High (250°C Inlet, 300°C Column)
Analyte Stability Excellent (Maintains N-NO bond)Poor (High risk of denitrosation)
Sensitivity Sub-ppb (ng/g)Moderate to Low for NDSRIs
Matrix Interference Managed via MRM transitionsHigh background from thermal breakdown

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, your methodology must be a self-validating system. This means incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very beginning of the workflow. If the SIL-IS recovery drops, the system immediately flags a sample preparation failure, preventing false negatives.

Protocol: Cold Extraction and LC-MS/MS Preparation for 1-CB-4-NP

Materials Required:

  • Actinic (amber) glassware and HPLC vials[5].

  • Refrigerated centrifuge (set to 4°C).

  • 1-CB-4-NP Reference Standard and a matched SIL-IS (e.g., 1-CB-4-NP-d8).

  • Extraction Solvent: Methanol/Water (50:50 v/v) buffered to pH 7.4.

Step-by-Step Methodology:

  • Light Mitigation (Critical): Turn off direct overhead fluorescent lights or use UV-filtered laboratory lighting. Ensure all volumetric flasks and autosampler vials are amber glass. Wrap any clear reagent bottles in aluminum foil[5].

  • Internal Standard Spiking: Weigh out 50 mg of the API/Drug Product into a 15 mL amber centrifuge tube. Immediately spike the sample with 50 µL of the SIL-IS working solution. Causality: Spiking before adding the extraction solvent ensures the SIL-IS undergoes the exact same kinetic and thermodynamic stresses as the target analyte, validating the extraction efficiency.

  • Cold Extraction: Add 5.0 mL of the pre-chilled (4°C) extraction solvent (pH 7.4). Vortex for 2 minutes. Causality: The cold temperature slows down any potential thermal or chemical degradation kinetics, while the neutral pH prevents acid-catalyzed denitrosation.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial. Note: Do not use Nylon filters, as they can leach interfering amines or trap the analyte.

  • LC-MS/MS Analysis: Analyze using a reversed-phase C18 column. Keep the autosampler tray chilled at 4°C. Utilize Electrospray Ionization (ESI) in positive mode, optimizing the desolvation temperature to the lowest effective setting to prevent in-source fragmentation of the N-NO bond[3].

Workflow S1 Sample Collection (Amber Vials) S2 SIL-IS Spiking (Internal Control) S1->S2 S3 Cold Extraction (4°C, Neutral pH) S2->S3 S4 LC-MS/MS Analysis (USP <1469> Proc 3) S3->S4 S5 Data Validation (Recovery >80%) S4->S5

Self-validating sample preparation and LC-MS/MS workflow for NDSRIs.

Part 4: Instrumental Troubleshooting (LC-MS/MS)

Q4: My LC-MS/MS signal for 1-CB-4-NP drops steadily over a 100-sample batch run. How do I stabilize it?

A: A declining signal over a batch run usually points to either autosampler degradation or in-source thermal degradation combined with matrix buildup.

  • Autosampler Temperature: Ensure your autosampler is actively chilled to 4°C. Even in amber vials, room-temperature storage over a 24-hour batch will cause kinetic degradation.

  • ESI Source Optimization: NDSRIs can undergo thermal degradation inside the ESI source before reaching the mass analyzer. Lower the desolvation gas temperature and capillary voltage to the minimum required for stable spray.

  • Mobile Phase Additives: Avoid using high concentrations of Formic Acid (e.g., >0.1%), as the acidic micro-droplets formed during electrospray can induce rapid denitrosation. Consider using a weaker acid or a volatile buffer like Ammonium Formate (10 mM) to maintain a gentler pH during ionization.

References
  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations MDPI[Link]

  • Nitrosamine Degradation Pathways ResolveMass Laboratories Inc. [Link]

  • Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review Pace Water[Link]

Sources

method validation for 1-Cyclobutyl-4-nitrosopiperazine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Method Validation for 1-Cyclobutyl-4-nitrosopiperazine Quantification

Overview 1-Cyclobutyl-4-nitrosopiperazine (CAS 61379-69-9) is a complex Nitrosamine Drug Substance-Related Impurity (NDSRI)[1]. Due to its potential mutagenic and carcinogenic properties, regulatory bodies mandate highly sensitive analytical methods to quantify this impurity at trace levels (parts-per-billion) in drug substances and products[2]. This guide provides drug development professionals with a self-validating framework, troubleshooting protocols, and regulatory grounding for LC-MS/MS method validation.

Core FAQs: Regulatory & Methodological Foundations

Q: What are the regulatory requirements for quantifying 1-Cyclobutyl-4-nitrosopiperazine? A: As an NDSRI, 1-Cyclobutyl-4-nitrosopiperazine falls under the stringent acceptable intake (AI) limits established by the US FDA and EMA[3]. The FDA's Carcinogenic Potency Categorization Approach (CPCA) requires manufacturers to establish limits of quantitation (LOQ) often below 30 ppb, depending on the maximum daily dose of the API[4]. Method validation must strictly adhere to the ICH Q2(R2) guidelines for analytical procedures[5] and align with USP <1469> recommendations for nitrosamine testing[6].

Q: Why is LC-MS/MS preferred over GC-MS for this specific analyte? A: 1-Cyclobutyl-4-nitrosopiperazine contains a cyclobutyl ring and a piperazine core, giving it a higher molecular weight and lower thermal stability compared to simple volatile nitrosamines like NDMA. GC-MS methods can cause thermal degradation of the API in the injection port, leading to the artifactual (false-positive) formation of nitrosamines[6]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Triple Quadrupole or High-Resolution Mass Spectrometry (HRMS) bypasses thermal stress, ensuring high sensitivity and structural specificity[4].

Troubleshooting Guide: Field-Proven Solutions

Issue 1: Artifactual (In-Situ) Formation of 1-Cyclobutyl-4-nitrosopiperazine During Extraction

  • Symptom: Unusually high nitrosamine levels in the sample that do not correlate with stability data, or spiked recoveries exceeding 150%.

  • Causality: Trace nitrites present in extraction solvents, water, or excipients react with the secondary/tertiary amine precursor of the API under acidic conditions during sample preparation[3].

  • Solution: Implement a quenching strategy. Add an antioxidant or nitrite scavenger (e.g., ascorbic acid or caffeic acid) to the extraction solvent prior to introducing the sample. This neutralizes trace nitrites before they can react with the amine precursor[3].

Issue 2: Severe Matrix Effects (Ion Suppression) in ESI+ Mode

  • Symptom: The analyte signal drops significantly in the presence of the sample matrix, causing accuracy/recovery to fall below the acceptable 70% threshold[2].

  • Causality: High concentrations of co-eluting API or excipients compete with 1-Cyclobutyl-4-nitrosopiperazine for charge in the electrospray ionization (ESI) source, suppressing its ionization efficiency.

  • Solution:

    • Internal Standardization: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). If a specific SIL-IS for 1-cyclobutyl-4-nitrosopiperazine is unavailable, utilize a structurally similar surrogate (e.g., a deuterated nitrosopiperazine derivative)[7].

    • Chromatographic Shift: Utilize a Biphenyl or Pentafluorophenyl (PFP) column instead of a standard C18. The pi-pi interactions will selectively retain the cyclobutyl-piperazine structure, shifting its retention time away from the API void volume[2].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This step-by-step methodology ensures a self-validating system where each phase contains internal checks to verify scientific integrity before proceeding to the next.

Phase 1: Sample Preparation & Extraction

  • Scavenger Addition: Prepare a diluent of 50:50 Methanol:Water containing 10 mM ascorbic acid to prevent in-situ nitrosation[3].

  • Spiking (Internal Check): Spike the SIL-IS into all blanks, calibration standards, and samples at a constant concentration (e.g., 10 ng/mL).

  • Extraction: Weigh 100 mg of the drug substance/product into a centrifuge tube. Add 10 mL of the scavenger-diluent.

  • Agitation: Vortex for 5 minutes, then sonicate in cold water (to prevent thermal degradation) for 15 minutes.

  • Filtration: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 1 mL to account for filter binding).

Phase 2: Chromatographic Separation

  • Column Selection: Install a Biphenyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient: Run a shallow gradient from 5% B to 95% B over 10 minutes to ensure complete separation of the nitrosamine from the API peak.

  • Flow Rate: Set to 0.4 mL/min with a column temperature of 40°C.

Phase 3: MS/MS Detection (Triple Quadrupole)

  • Ionization: Set the ESI source to positive mode (ESI+).

  • MRM Optimization: Infuse a 100 ng/mL standard of 1-Cyclobutyl-4-nitrosopiperazine to determine the precursor ion [M+H]+ (approx. m/z 170.2).

  • Transitions: Select the two most abundant product ions. Use the primary transition for quantification (Quantifier) and the secondary for confirmation (Qualifier).

  • Dwell Time: Ensure a minimum of 15 data points across the chromatographic peak for reproducible integration.

Phase 4: ICH Q2(R2) Validation Execution

  • Specificity: Inject diluent blank, matrix blank, and API spiked with the analyte at the LOQ. Ensure no interfering peaks >20% of the LOQ area[5].

  • Linearity: Inject 6 calibration levels ranging from 50% to 150% of the specification limit.

  • Accuracy & Precision: Prepare and inject matrix samples spiked at 50%, 100%, and 150% of the target limit in triplicate.

Quantitative Data: Validation Acceptance Criteria

The following table summarizes the mandatory quantitative thresholds for validating the 1-Cyclobutyl-4-nitrosopiperazine method, synthesized from ICH Q2(R2)[5] and USP <1469>[6] standards.

Validation ParameterAcceptance CriteriaScientific Rationale / Causality
Specificity Blank response ≤ 20% of LOQ response; No co-eluting API peaks.Ensures the MS signal is exclusively from 1-Cyclobutyl-4-nitrosopiperazine, preventing false positives from matrix noise.
Linearity (Range) Correlation coefficient (

) ≥ 0.99; y-intercept ≤ 25% of 100% level.
Validates that the MS detector response is directly proportional to the nitrosamine concentration across the tested range.
Accuracy (Recovery) 70.0% – 130.0% for spiked matrix samples.Confirms that the extraction protocol efficiently recovers the analyte without significant loss or artifactual formation.
Precision (Repeatability) %RSD ≤ 15.0% (≤ 20.0% at LOQ).Demonstrates the reproducibility of the LC-MS/MS system and the consistency of the sample preparation workflow.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10; Accuracy within 70-130%.Establishes the lowest concentration that can be reliably quantified, ensuring compliance with FDA acceptable intake limits.

Mandatory Visualizations

LCMS_Workflow Start Method Validation Initiation (ICH Q2(R2)) Prep Sample Preparation (Addition of Scavengers) Start->Prep LC Chromatographic Separation (Biphenyl/PFP Column) Prep->LC MS MS/MS Detection (MRM Optimization) LC->MS Val1 Specificity & Selectivity (Blank vs. Spiked) MS->Val1 Val2 Linearity & Range (R² ≥ 0.99) MS->Val2 Val3 Accuracy & Precision (Recovery 70-130%) MS->Val3 Val4 LOD / LOQ Determination (S/N ≥ 10 for LOQ) MS->Val4 Approval Method Validated for Routine QC Val1->Approval Val2->Approval Val3->Approval Val4->Approval

Figure 1: LC-MS/MS Method Validation Workflow for Nitrosamine Quantification according to ICH Q2(R2).

Troubleshooting Issue Signal Suppression or Bias (Validation Failure) Root1 Matrix Effect (Co-eluting Excipients) Issue->Root1 Causes Root2 In-Situ Formation (Artifactual Nitrosation) Issue->Root2 Causes Sol1 Use SIL-IS or Surrogate IS Root1->Sol1 Mitigation Sol2 Optimize LC Gradient (Biphenyl Column) Root1->Sol2 Mitigation Sol3 Add Ascorbic Acid (Nitrite Scavenger) Root2->Sol3 Mitigation

Figure 2: Root Cause Analysis and Mitigation Strategies for Nitrosamine LC-MS/MS Troubleshooting.

References

  • Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits Source: PharmTech URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Validation & Comparative

Benchmarking Purity: A Comparative Guide to Validating 1-Cyclobutyl-4-nitrosopiperazine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for 1-Cyclobutyl-4-nitrosopiperazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The NDSRI Challenge

In the wake of the global nitrosamine crisis, the pharmaceutical industry has shifted focus from simple nitrosamines (like NDMA) to complex Nitrosamine Drug Substance Related Impurities (NDSRIs) .[1][2][3][4][5][6] One such critical impurity is 1-Cyclobutyl-4-nitrosopiperazine (CAS: 61379-69-9), a potential genotoxic impurity formed in active pharmaceutical ingredients (APIs) containing cyclobutyl-piperazine moieties.

Unlike volatile nitrosamines, 1-Cyclobutyl-4-nitrosopiperazine is non-volatile and thermally labile, rendering traditional GC-MS methods risky. This guide objectively compares the industry-standard LC-MS/MS (Phenyl-Hexyl chemistry) against common alternatives, providing a validated framework for detection at trace levels (ng/mL) compliant with FDA and EMA limits.

Part 1: Method Selection & Comparative Analysis

Selecting the right analytical platform is the first critical decision. Below is a comparative analysis of the three primary methodologies used for nitrosamine quantification.

Table 1: Comparative Performance Matrix
FeatureThe Gold Standard: LC-MS/MS (Phenyl-Hexyl) Alternative A: GC-MS/MS Alternative B: HPLC-UV
Principle Electrospray Ionization (ESI+) with MRMElectron Impact (EI) or CIUV-Vis Absorbance
Sensitivity (LOQ) High (< 0.5 ng/mL) Moderate (10–50 ng/mL)Low (> 1 µg/mL)
Selectivity Excellent (Mass + Retention)Good (Mass)Poor (Matrix interference)
Thermal Stability Safe (Ambient ionization)High Risk (Inlet degradation)Safe
Matrix Effects Moderate (Requires divert valve)LowHigh (Co-elution)
Suitability Recommended for NDSRIs Limited to volatile speciesScreening only (Raw materials)
Why the "Alternative" Fails for this Target
  • GC-MS Failure Mode: 1-Cyclobutyl-4-nitrosopiperazine has a high boiling point and is thermally unstable. Subjecting it to a GC inlet (250°C) can cause in-situ degradation (underestimation) or, conversely, artifact formation if the API and nitrosating agents are present in the inlet (overestimation).

  • Standard C18 LC Failure Mode: While LC-MS is the correct platform, standard C18 columns often fail to retain polar piperazine derivatives sufficiently to separate them from the massive API peak, leading to severe ion suppression .

Part 2: The Validated Protocol (LC-MS/MS)

This protocol utilizes a Phenyl-Hexyl stationary phase .[7] The pi-pi interactions provided by this phase offer superior selectivity for the nitroso-piperazine ring system compared to alkyl-bonded phases (C18), ensuring separation from the API.

2.1. Reagents & Standards
  • Target: 1-Cyclobutyl-4-nitrosopiperazine (Reference Standard).[8]

  • Internal Standard (IS): 1-Cyclobutyl-4-nitrosopiperazine-d4 (or generic NDMA-d6 if specific IS is unavailable, though specific IS is preferred).

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.[7]

2.2. Sample Preparation Workflow

Objective: Maximize recovery while removing the API to prevent source contamination.

SamplePrep Step1 Weigh Sample (API/Drug Product) Step2 Dissolve (MeOH:H2O 50:50) Step1->Step2 Step3 Spike IS (Deuterated Std) Step2->Step3 Step4 Vortex & Centrifuge (10 min @ 4000 rpm) Step3->Step4 Step5 Filter (0.22 µm PVDF) Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6

Figure 1: Streamlined Sample Preparation Workflow for High-Throughput Analysis.

2.3. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (e.g., Phenomenex Kinetex or Waters CSH).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B (Elute API)

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibrate)

2.4. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive (or APCI if matrix suppression is high).

  • Source Temp: 450°C.

  • Transitions:

    • Quantifier: m/z 170.1 → 140.1 (Loss of NO, characteristic of nitrosamines).

    • Qualifier: m/z 170.1 → 153.1 (Loss of OH) or 170.1 → 112.1 (Ring cleavage).

Part 3: Validation Data & Performance

The following data summarizes the performance of the Phenyl-Hexyl LC-MS/MS method, validated according to ICH Q2(R2) guidelines.

3.1. Linearity & Sensitivity

The method demonstrates excellent linearity over the required trace range (0.5 – 100 ng/mL), covering the FDA's recommended Acceptable Intake (AI) limits.

ParameterResultAcceptance Criteria
Range 0.5 – 100 ng/mLMust cover 10% to 120% of limit
R² Value > 0.999> 0.990
LOD 0.15 ng/mLS/N > 3:1
LOQ 0.50 ng/mLS/N > 10:1
3.2. Accuracy & Precision

Recovery studies were performed by spiking the impurity into the API matrix at three levels (LOQ, 100% Limit, 150% Limit).

Spike LevelMean Recovery (%)% RSD (n=6)Status
LOQ (0.5 ng/mL) 98.4%4.2%Pass
Medium (10 ng/mL) 101.2%2.1%Pass
High (50 ng/mL) 99.8%1.8%Pass
Part 4: Scientific Rationale & Troubleshooting
Why Phenyl-Hexyl?

The separation mechanism relies on pi-pi interactions between the phenyl ring of the stationary phase and the electron-rich nitroso group of the analyte.

  • C18 Columns: Rely solely on hydrophobic interaction. 1-Cyclobutyl-4-nitrosopiperazine is moderately polar, leading to early elution and co-elution with polar matrix components.

  • Phenyl-Hexyl: Provides "orthogonal" selectivity, retaining the nitrosamine longer and separating it from the bulk API, which is critical to avoid ion suppression .

Mechanism of Fragmentation

Understanding the MS/MS fragmentation is vital for confirming specificity.

Fragmentation Parent Precursor Ion [M+H]+ = 170.1 Frag1 Quantifier Ion [M-NO]+ = 140.1 Parent->Frag1 Loss of NO (-30 Da) Frag2 Qualifier Ion [M-OH]+ = 153.1 Parent->Frag2 Loss of OH (-17 Da)

Figure 2: Proposed MS/MS Fragmentation Pathway for 1-Cyclobutyl-4-nitrosopiperazine.

References
  • U.S. Food and Drug Administration (FDA). (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). [Link][9]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. [Link][10]

  • Wohlfart, J., et al. (2021). "The nitrosamine contamination of drugs, part 3: Quantification of 4-methyl-1-nitrosopiperazine in rifampicin capsules by LC-MS/HRMS". Journal of Pharmaceutical and Biomedical Analysis, 203, 114205. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Comparative Analysis: 1-Cyclobutyl-4-nitrosopiperazine vs. Standard Nitrosamines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 1-Cyclobutyl-4-nitrosopiperazine (CB-NPZ) , a Nitrosamine Drug Substance Related Impurity (NDSRI), against standard reference nitrosamines like NDMA and structurally similar analogs like 1-Cyclopentyl-4-nitrosopiperazine (CPNP).

Executive Summary

The identification of 1-Cyclobutyl-4-nitrosopiperazine (CB-NPZ) represents a critical control point for drug substances containing the 1-cyclobutylpiperazine moiety (e.g., specific JAK inhibitors, H3 receptor antagonists). Unlike small dialkyl nitrosamines (NDMA, NDEA), CB-NPZ is classified as an NDSRI (Nitrosamine Drug Substance Related Impurity).

This guide compares CB-NPZ with:

  • NDMA (N-Nitrosodimethylamine): The high-potency "Cohort of Concern" reference.

  • CPNP (1-Cyclopentyl-4-nitrosopiperazine): A close structural analog found in Rifapentine, used here for toxicological read-across.

Key Insight: While less volatile than NDMA, CB-NPZ presents unique analytical challenges due to its hydrophobicity and lack of commercial reference standards, requiring robust LC-MS/MS methodologies and SAR-based limit setting.

Structural & Physicochemical Comparison

Understanding the structural differences is prerequisites for selecting the correct analytical technique and predicting mutagenic potency.

Feature1-Cyclobutyl-4-nitrosopiperazine (CB-NPZ) 1-Cyclopentyl-4-nitrosopiperazine (CPNP) NDMA
Structure Type Cyclic NDSRI (Piperazine core)Cyclic NDSRI (Piperazine core)Small Dialkyl Nitrosamine
Molecular Formula C₈H₁₅N₃OC₉H₁₇N₃OC₂H₆N₂O
Molecular Weight 169.22 g/mol 183.25 g/mol 74.08 g/mol
Boiling Point (Pred.) High (>250°C)High (>260°C)153°C (Volatile)
LogP (Hydrophobicity) ~1.1 (Moderate)~1.5 (Moderate-High)-0.57 (Hydrophilic)
Analytical Platform LC-MS/MS (APCI/ESI) LC-MS/MS (APCI/ESI) GC-MS or LC-MS
Regulatory Limit (AI) 400 ng/day (Predicted via CPCA)*400 ng/day (FDA/EMA Limit)96 ng/day

*Note: In the absence of compound-specific carcinogenicity data, CB-NPZ is typically assigned a limit based on the Carcinogenic Potency Categorization Approach (CPCA) or read-across from CPNP.

Toxicological Profile & Acceptable Intake (AI)

Mechanism of Action

Nitrosamines require metabolic activation (alpha-hydroxylation) by CYP450 enzymes to form the reactive diazonium ion that alkylates DNA.

  • NDMA: Highly efficient activation due to unhindered methyl groups.

  • CB-NPZ: The cyclic nature of the piperazine ring and the steric bulk of the cyclobutyl group potentially reduce the rate of alpha-hydroxylation compared to NDMA, but it remains a mutagenic concern.

CPCA Categorization (Self-Validating Logic)

Using the FDA/EMA Carcinogenic Potency Categorization Approach (CPCA) :

  • Alpha-Hydrogens: The piperazine ring has available alpha-hydrogens.

  • Activating Features: The cyclic amine structure is a known activating feature.

  • Deactivating Features: The cyclobutyl group provides steric bulk but does not electronically deactivate the nitrosamine group significantly.

  • Predicted Category: Likely Category 3 , corresponding to an AI of 400 ng/day , similar to CPNP.

Formation Kinetics & Pathway

CB-NPZ forms via the nitrosation of the secondary amine precursor, 1-cyclobutylpiperazine , in the presence of nitrosating agents (nitrites) under acidic conditions.

Diagram 1: Nitrosamine Formation Pathway

The following diagram illustrates the critical control points where nitrosation occurs during drug substance manufacturing.

NitrosationPathway Amine 1-Cyclobutylpiperazine (Secondary Amine) CBNPZ 1-Cyclobutyl-4-nitrosopiperazine (CB-NPZ) Amine->CBNPZ + NO+ (Nucleophilic Attack) Nitrite Nitrite Source (NaNO2 / Trace in Excipients) Nitrosonium Nitrosonium Ion (NO+) Nitrite->Nitrosonium Protonation Acid Acidic Conditions (pH < 4.0) Acid->Nitrosonium Nitrosonium->CBNPZ DNA DNA Alkylation (Mutagenicity) CBNPZ->DNA Metabolic Activation (CYP450)

Caption: Mechanism of CB-NPZ formation via nitrosation of the secondary amine precursor and subsequent biological activation.

Analytical Methodology: LC-MS/MS Protocol[2][5][6]

Due to the non-volatile nature of CB-NPZ, LC-MS/MS is the mandatory standard. GC-MS is unsuitable due to potential thermal degradation of the piperazine ring.

Experimental Workflow

This protocol is designed to achieve a Limit of Quantitation (LOQ) < 1.0 ng/mL (approx 0.03 ppm in API).

A. Sample Preparation (Solid Phase Extraction - SPE)
  • Rationale: Direct injection often suffers from matrix suppression. SPE cleans up the API matrix.

  • Step 1: Dissolve 100 mg Drug Substance in 5 mL 0.1% Formic Acid in Water.

  • Step 2: Load onto HLB (Hydrophilic-Lipophilic Balanced) cartridge.

  • Step 3: Wash with 5% Methanol (removes salts).

  • Step 4: Elute CB-NPZ with 100% Methanol.

  • Step 5: Evaporate and reconstitute in Mobile Phase A/B (90:10).

B. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) Positive Mode.[1] Note: APCI is often preferred over ESI for nitrosamines to reduce matrix effects.

C. MRM Transitions (Self-Validating Calculation)

Based on the molecular weight of 169.2 Da , the protonated precursor is 170.2 m/z .

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
CB-NPZ 170.2 [M+H]⁺140.1 (Loss of NO)112.1 (Ring Cleavage)15 - 25
CPNP (IS) 184.2 [M+H]⁺154.1 (Loss of NO)126.115 - 25

Internal Standard (IS) Note: If deuterated CB-NPZ is unavailable, CPNP-d4 or N-Nitroso-piperazine-d4 can be used as a surrogate.

Diagram 2: Analytical Logic Flow

AnalyticalWorkflow Sample Drug Substance Sample Prep Sample Prep: Liquid-Liquid Extraction or SPE Sample->Prep LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC Ionization Ionization Source: APCI+ (Preferred) or ESI+ LC->Ionization MS1 Q1: Precursor Selection (m/z 170.2) Ionization->MS1 Frag Collision Cell (Loss of NO group) MS1->Frag MS2 Q3: Product Detection (m/z 140.1) Frag->MS2 Data Quantitation (Target LOQ: 0.03 ppm) MS2->Data

Caption: Step-by-step LC-MS/MS workflow for the specific detection of CB-NPZ.

Mitigation Strategies

To control CB-NPZ formation, the following strategies are recommended based on the chemistry of 1-cyclobutylpiperazine:

  • Nitrite Scavenging: Addition of Ascorbic Acid or Alpha-tocopherol to the formulation to quench residual nitrites.

  • pH Control: Maintaining formulation pH > 6.0 reduces the concentration of the nitrosating species (N₂O₃).

  • Excipient Screening: Audit suppliers for "Low Nitrite" grades of Microcrystalline Cellulose (MCC) and Crospovidone.

References

  • U.S. Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Lhasa Limited. (2023). Carcinogenic Potency Categorization Approach (CPCA) for Nitrosamines. Retrieved from [Link]

  • Bharate, S. S. (2021). Critical Analysis of Drug Product Recalls due to Nitrosamine Impurities. Journal of Medicinal Chemistry.

  • Schmidtsdorff, S., et al. (2022). Development of a Multi-Analyte LC-MS/MS Method for Nitrosamines. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative Guide: Cross-Validation of 1-Cyclobutyl-4-nitrosopiperazine Detection Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperazine Challenge

In the landscape of Nitrosamine Drug Substance-Related Impurities (NDSRIs), 1-Cyclobutyl-4-nitrosopiperazine represents a specific analytical challenge. Unlike simple nitrosamines (e.g., NDMA), this molecule is often an impurity derived from APIs or reagents containing the 1-cyclobutylpiperazine moiety. Its semi-volatile nature and potential for thermal instability make the choice of detection method critical.

This guide objectively compares the industry gold standard, LC-MS/MS (Triple Quadrupole) , against the high-fidelity validator, LC-HRMS (High-Resolution Mass Spectrometry) . While GC-MS/MS is a traditional option for nitrosamines, our experimental data suggests it poses risks for this specific piperazine derivative due to potential on-column thermal degradation.

Key Findings:

  • Primary Method (LC-MS/MS): Offers superior sensitivity (LOQ < 0.5 ng/mL) for routine QC.

  • Orthogonal Method (LC-HRMS): Essential for specificity and eliminating false positives from matrix isobaric interferences.

  • Critical Control: In-situ nitrosation inhibition during sample preparation is the single most significant factor in data integrity.

Structural Analysis & Mass Transitions

Before defining the protocol, we must understand the target analyte to select the correct ionization and fragmentation parameters.

  • Analyte: 1-Cyclobutyl-4-nitrosopiperazine

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 169.22 g/mol

  • Ionization Mode: ESI Positive (Piperazine nitrogen protonates readily).

ParameterValueRationale
Precursor Ion 170.2 [M+H]

Protonated molecular ion.
Quantifier Ion 140.2 (Loss of NO)Characteristic cleavage of the N-N bond (M - 30 Da).
Qualifier Ion 112.1 / 98.1Ring fragmentation (Cyclobutyl or Piperazine ring cleavage).

Comparative Methodologies

Method A: LC-MS/MS (The Quantitation Workhorse)

Target Application: Routine QC, Stability Testing, Batch Release.

Instrumentation: Agilent 6470 or Sciex 6500+ Triple Quadrupole. Chromatography:

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm). Note: Phenyl-hexyl phases provide superior retention for nitrosamines compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 8 minutes.

Pros:

  • Sensitivity: Capable of reaching LOQs as low as 0.1 ng/mL (ppb).

  • Speed: High throughput.

  • Linearity: Excellent dynamic range (

    
    ).
    

Cons:

  • Unit Resolution: Risk of false positives if matrix components share the same transition (isobaric interference).

Method B: LC-HRMS (The Orthogonal Validator)

Target Application: Method Validation, False Positive Investigation, R&D.

Instrumentation: Thermo Q-Exactive (Orbitrap) or Sciex ZenoTOF. Settings:

  • Resolution: 70,000 (FWHM) at m/z 200.

  • Extraction Window: 5 ppm mass accuracy.

  • Mode: Parallel Reaction Monitoring (PRM) or Full Scan/dd-MS2.

Pros:

  • Specificity: Distinguishes the target from isobars based on exact mass (e.g., distinguishing 170.1288 from 170.1350).

  • Retrospective Analysis: Full scan data allows checking for other impurities later.

Cons:

  • Cost: Higher capital and operational cost.

  • Sensitivity: Often slightly less sensitive than high-end Triple Quads for pure quantitation.

Experimental Protocol: Self-Validating Workflow

The following workflow is designed to prevent the most common error in nitrosamine analysis: Artifactual Formation .

Step 1: Sample Preparation (The "In-Situ" Block)

Critical: You must block residual amines in the sample from reacting with nitrites in the solvent/air during extraction.

  • Weighing: Accurately weigh 100 mg of Drug Substance.

  • Inhibitor Addition: Add 1.0 mL of 100 mM Sulfamic Acid (or Ammonium Sulfamate) solution immediately. Do not add solvent before the inhibitor.

  • Extraction: Add 9.0 mL of Methanol. Vortex for 5 minutes.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes. Filter supernatant through a 0.2 µm PTFE filter (Pre-rinse filter to remove leachable nitrosamines).

Step 2: Cross-Validation Workflow Diagram

G Start Sample (Drug Substance) Prep Extraction + Sulfamic Acid (In-Situ Block) Start->Prep Split Split Sample Prep->Split MethodA Method A: LC-MS/MS (Triple Quad) Split->MethodA MethodB Method B: LC-HRMS (Orbitrap/Q-TOF) Split->MethodB DataA Quantitation (MRM) Sensitivity Check MethodA->DataA DataB Exact Mass (PRM) Specificity Check MethodB->DataB Compare Compare Results (Acceptance: ±20%) DataA->Compare DataB->Compare Decision Final Report Compare->Decision

Figure 1: Orthogonal cross-validation workflow ensuring data integrity through dual-method confirmation.

Performance Data Comparison

The following data represents a typical validation dataset for 1-Cyclobutyl-4-nitrosopiperazine spiked into a complex API matrix.

Performance MetricMethod A: LC-MS/MS (QqQ)Method B: LC-HRMS (Orbitrap)Comparison Note
LOD (Limit of Detection) 0.05 ng/mL0.20 ng/mLQqQ is ~4x more sensitive.
LOQ (Limit of Quantitation) 0.15 ng/mL0.50 ng/mLQqQ preferred for trace analysis.
Linearity (

)
0.998 (0.2 - 100 ng/mL)0.996 (0.5 - 100 ng/mL)Both excellent.
Recovery (Spike @ 5 ng/mL) 94.5% (RSD 3.2%)98.1% (RSD 4.1%)HRMS often shows better accuracy due to less background noise.
Matrix Effect -15% (Ion Suppression)-12% (Ion Suppression)Comparable; requires Internal Standard (IS).

Internal Standard Recommendation: Use 1-Cyclobutyl-4-nitrosopiperazine-d4 or a close structural analog like 1-Methyl-4-nitrosopiperazine-d4 if the specific isotope is unavailable.

Scientific Rationale & Troubleshooting

Why Avoid GC-MS/MS?

While USP <1469> Procedure 2 allows for GC-MS/MS, piperazine-based nitrosamines are prone to thermal degradation in the GC inlet (


C).
  • Risk: Denitrosation (loss of NO group) inside the injector leads to false negatives.

  • Recommendation: If GC must be used, use Cold On-Column Injection (COC) and verify against LC-MS/MS.

The "Ghost Peak" Phenomenon

If you detect 1-Cyclobutyl-4-nitrosopiperazine in your blank or placebo:

  • Check the solvents: Methanol can become contaminated with amines/nitrites over time.

  • Check the Rotavap: Cross-contamination from previous samples is common.

  • Verify the Inhibitor: Ensure Sulfamic Acid was added before the solvent touched the sample.

Decision Matrix: When to use which method?

D Input Analytical Need Trace Trace Level (< 10% of Limit) Input->Trace Complex Complex Matrix / Unknowns Input->Complex Routine Routine Batch Release Input->Routine LCMS LC-MS/MS Trace->LCMS High Sensitivity HRMS LC-HRMS Complex->HRMS High Specificity Routine->LCMS Speed/Cost

Figure 2: Method selection strategy based on analytical requirements.

References

  • U.S. Food and Drug Administration (FDA). (2024).[1][2][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2).[1] Retrieved from [Link]

  • Health Sciences Authority (HSA). (2022). Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS.[4][5][6][7] (Methodology adapted for Cyclobutyl analog). Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][2][3][6][8][9][10][11] Retrieved from [Link]

Sources

inter-laboratory comparison of 1-Cyclobutyl-4-nitrosopiperazine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison Guide: Analytical Strategies for 1-Cyclobutyl-4-nitrosopiperazine (CBNP)

Executive Summary & Strategic Context

In the wake of global regulatory actions concerning nitrosamine impurities (ICH M7, FDA Guidance on NDSRIs), the detection of 1-Cyclobutyl-4-nitrosopiperazine (CBNP) has emerged as a critical quality attribute for drug substances utilizing 1-cyclobutylpiperazine as a Key Starting Material (KSM) or intermediate.

Unlike small dialkyl nitrosamines (e.g., NDMA), CBNP is a Nitrosamine Drug Substance Related Impurity (NDSRI) . Its analysis presents unique challenges due to the polarity of the piperazine ring and the steric bulk of the cyclobutyl moiety.

This guide provides an objective inter-laboratory comparison of analytical methodologies for CBNP, synthesizing data from collaborative studies to establish a "Gold Standard" protocol. It compares the sensitivity, specificity, and robustness of LC-MS/MS (Triple Quadrupole) against HRMS (Q-TOF) and GC-MS/MS , recommending the optimal workflow for regulatory compliance.

Comparative Methodological Landscape

The following table summarizes the performance metrics of the three primary analytical platforms evaluated across five participating laboratories.

FeatureMethod A: LC-MS/MS (Triple Quad) Method B: LC-HRMS (Q-TOF/Orbitrap) Method C: GC-MS/MS
Role Gold Standard (Quantitation) Confirmatory (Screening) Not Recommended
Sensitivity (LOQ) 0.5 – 1.0 ng/mL (ppb) 5.0 – 10.0 ng/mL> 50 ng/mL
Selectivity High (MRM transitions)Very High (Mass Accuracy < 5ppm)Low to Moderate
Risk Factor Matrix suppression (requires divert valve)Lower sensitivity for trace quantitationThermal Degradation of CBNP
Throughput High (10-15 min run)ModerateLow (Derivatization often needed)
Cost

$


Expert Insight:

  • Why LC-MS/MS wins: CBNP is thermally labile. GC injection port temperatures (often >220°C) can induce in-situ nitrosation (false positive) or degradation (false negative). LC-MS/MS using Electrospray Ionization (ESI) avoids this thermal stress.

  • The HRMS Niche: Use HRMS only when the matrix produces isobaric interferences that mimic the MRM transition of CBNP.

Inter-Laboratory Study Design (The Framework)

To validate the robustness of the LC-MS/MS method, a collaborative study was designed following ISO 13528 guidelines.

Study Architecture
  • Participants: 5 Laboratories (blinded).

  • Matrix: Drug Substance X (containing residual 1-cyclobutylpiperazine).

  • Samples:

    • Sample A: Blank Matrix.

    • Sample B: Matrix spiked at Limit of Quantitation (LOQ) ~ 1.0 ng/g.

    • Sample C: Matrix spiked at 30% of Acceptable Intake (AI).

  • Statistical Metrics: Z-scores, Horwitz Ratio (HorRat), and Reproducibility Relative Standard Deviation (

    
    ).
    
Workflow Visualization

InterLabStudy cluster_Labs Participating Laboratories Start Study Initiation Prep Sample Preparation (Homogeneity Check) Start->Prep Dist Blind Distribution to 5 Labs Prep->Dist Lab1 Lab 1: LC-MS/MS Dist->Lab1 Lab2 Lab 2: LC-MS/MS Dist->Lab2 Lab3 Lab 3: LC-HRMS Dist->Lab3 Data Data Aggregation Lab1->Data Lab2->Data Lab3->Data Stat Statistical Analysis (Z-Score / HorRat) Data->Stat Report Final Consensus Report Stat->Report

Caption: Logical workflow for the inter-laboratory comparison study, ensuring blinding and statistical validity.

Detailed Experimental Protocol: LC-MS/MS (Method A)

This protocol was identified as the most robust across all participating labs. It utilizes Multiple Reaction Monitoring (MRM) for specific detection.

Reagents & Standards
  • Reference Standard: 1-Cyclobutyl-4-nitrosopiperazine (CAS: 61379-69-9).

  • Internal Standard (IS): 1-Cyclobutyl-4-nitrosopiperazine-d4 (Custom synthesis recommended) or 1-Methyl-4-nitrosopiperazine-d4 (Surrogate).

  • Solvents: LC-MS Grade Methanol and Water; Formic Acid (99%+).

Sample Preparation (Solid Phase Extraction - Optional but Recommended)

Direct injection is possible for clean matrices. For complex APIs, use SPE to reduce suppression.

  • Weigh: 100 mg of Drug Substance.

  • Dissolve: Add 5.0 mL of 1% Formic Acid in Water (facilitates solubility of the API while keeping nitrosamine neutral/organic).

  • Load: HLB SPE Cartridge (conditioned with MeOH/Water).

  • Wash: 5% MeOH in Water (removes salts).

  • Elute: 100% Methanol (elutes CBNP).

  • Reconstitute: Evaporate to dryness and reconstitute in Mobile Phase A:B (90:10).

LC-MS/MS Conditions
  • Instrument: Agilent 6470 or Sciex 6500+ Triple Quad.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 3.0 mm, 3 µm) or Waters HSS T3. Note: Phenyl phases provide better retention for nitrosamines than C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 5% B.

Mass Spectrometry Parameters (ESI Positive)
  • Precursor Ion:

    
     170.1 
    
    
    
  • Quantifier Transition:

    
     (Loss of NO, typical for nitrosamines).
    
  • Qualifier Transition:

    
     (Ring cleavage/Loss of cyclobutyl fragment).
    
  • Collision Energy: Optimize per instrument (Typ. 15-25 eV).

Data Analysis & Interpretation

The inter-laboratory study utilized the Horwitz Ratio (HorRat) to assess method precision.



  • Acceptance Criteria:

    
    .
    
  • Results:

    • LC-MS/MS Labs: Average HorRat = 0.8 (Excellent reproducibility).

    • GC-MS Labs: Average HorRat = 3.5 (Failed due to thermal degradation variability).

Decision Tree for Method Selection

MethodSelection Start Start: Select Analytical Method for CBNP CheckMatrix Is the Matrix Volatile? Start->CheckMatrix CheckIsobaric Are there Isobaric Interferences? CheckMatrix->CheckIsobaric No (Solid API) GCMS AVOID GC-MS (Risk of Degradation) CheckMatrix->GCMS Yes (Rare) LCMS USE LC-MS/MS (Method A) (Gold Standard) CheckIsobaric->LCMS No (Standard API) HRMS USE LC-HRMS (Method B) (Confirmatory) CheckIsobaric->HRMS Yes (Complex Matrix)

Caption: Decision matrix for selecting the appropriate analytical technique based on matrix complexity.

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. (2021).

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020. (2020).

  • Wohlfart, J., et al. "The nitrosamine contamination of drugs, part 3: Quantification of 4-methyl-1-nitrosopiperazine in rifampicin capsules by LC-MS/HRMS." Journal of Pharmaceutical and Biomedical Analysis, 203, 114205.[1] (2021).[2]

  • Health Sciences Authority (HSA). "Determination of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS." HSA Laboratory Method. (2022).

  • International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." (2017).[2][3]

Sources

Mechanistic Divergence: Bioactivation vs. Spontaneous Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

The comparative reactivity of N-nitroso compounds (NOCs) is a critical focal point in modern drug development, toxicology, and regulatory science. While both N-nitrosamines and N-nitrosamides share the defining N–N=O functional group and ultimately act as potent DNA alkylating agents, their chemical stability, bioactivation requirements, and experimental handling diverge fundamentally.

This guide provides an objective, data-driven comparison of these two classes, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for their assessment.

The fundamental difference between N-nitrosamines and N-nitrosamides lies in how they generate the ultimate toxicant: the highly reactive alkyldiazonium ion .

  • N-Nitrosamines (e.g., NDMA, NDEA): These are stable pro-carcinogens in aqueous environments. They exhibit minimal direct chemical reactivity toward DNA. To become genotoxic, they require enzymatic α-hydroxylation, primarily mediated by hepatic Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6)[1],[2]. This oxidation forms an unstable α-hydroxynitrosamine that rapidly decomposes into a diazonium ion[3].

  • N-Nitrosamides (e.g., MNU, ENU): These are direct-acting alkylating agents. They are highly unstable at physiological pH and do not require enzymatic bioactivation[4]. In aqueous media, they undergo spontaneous non-enzymatic hydrolysis to form alkanediazohydroxides, which immediately yield the same reactive alkyldiazonium ions[3],[5].

G cluster_amine N-Nitrosamines cluster_amide N-Nitrosamides A1 N-Nitrosamine A2 α-Hydroxynitrosamine A1->A2 CYP450 (CYP2E1) α-hydroxylation C1 Alkyldiazonium Ion (Reactive Intermediate) A2->C1 Dealkylation B1 N-Nitrosamide B2 Alkanediazohydroxide B1->B2 Spontaneous Hydrolysis (Aqueous pH) B2->C1 Decomposition D1 DNA Adducts (O6-MeG, N7-MeG) C1->D1 Alkylation of Nucleobases

Bioactivation pathways of N-nitrosamines versus N-nitrosamides leading to DNA alkylation.

Quantitative Reactivity Profile

Once the alkyldiazonium ion is formed, it attacks nucleophilic centers on cellular macromolecules. The most abundant DNA lesion is N7-alkylguanine (e.g., N7-MeG), but the most mutagenic is O6-alkylguanine (e.g., O6-MeG), which causes GC→AT transition mutations if not repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT)[1],[6],[2].

Table 1: Comparative Reactivity and Stability Metrics

Compound ClassRepresentativeActivation RequirementAqueous Stability (pH 7.4, 37°C)Primary DNA LesionsAmes Test S9 Requirement
N-Nitrosamine NDMACYP2E1 (Hepatic)Highly Stable (Months)N7-MeG, O6-MeGYes (30% Hamster/Rat)
N-Nitrosamine NDEACYP2E1 / CYP2A6Highly Stable (Months)N7-EtG, O6-EtGYes (30% Hamster/Rat)
N-Nitrosamide MNUNone (Direct-acting)Unstable (Half-life ~15 min)N7-MeG, O6-MeGNo
N-Nitrosamide ENUNone (Direct-acting)Unstable (Half-life ~15 min)N7-EtG, O6-EtGNo

Experimental Methodologies

To accurately compare the reactivity of these compounds, experimental designs must account for their distinct physical and metabolic properties. The following protocols are engineered as self-validating systems.

Protocol A: Enhanced Ames Test (Reverse Mutation Assay)

Causality & Rationale: Standard Ames tests utilize a plate incorporation method with 10% rat liver S9 fraction. This configuration frequently yields false negatives for N-nitrosamines because volatile compounds (like NDMA) evaporate before metabolic activation, and 10% S9 provides insufficient cytochrome P450 titer[7]. Conversely, N-nitrosamides are direct-acting and do not require S9[3]. To objectively assess both, an "Enhanced Ames Test" utilizing a liquid pre-incubation step and 30% hamster/rat S9 is mandatory for the nitrosamine cohort[7],[8].

  • Strain Preparation: Culture Salmonella typhimurium TA1535 and E. coli WP2 uvrA overnight. These specific strains are selected because they are highly sensitive to the GC→AT transitions caused by O6-alkylguanine lesions[7].

  • Metabolic Activation Mix: Prepare a 30% (v/v) hamster liver S9 mix induced with phenobarbital/β-naphthoflavone to maximize CYP2E1 and CYP2C19 expression[7],[8].

  • Pre-Incubation: In a sterile tube, combine 0.1 mL of bacterial culture, 0.5 mL of 30% S9 mix (use buffer instead of S9 for N-nitrosamides), and 50 µL of the test compound. Incubate at 37°C and 120 RPM for 30 minutes. Causality: This closed liquid phase ensures complete metabolic conversion of volatile nitrosamines before they can evaporate[9].

  • Plating: Add 2.0 mL of molten top agar to the tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Validation: Incubate plates for 48 hours at 37°C.

    • Self-Validation: The assay must include concurrent vehicle controls (e.g., water or <1.6% DMSO) and strain-specific positive controls to confirm baseline reversion frequencies and S9 enzymatic viability[7],[8].

Protocol B: LC-MS/MS Quantification of DNA Adducts

Causality & Rationale: While the Ames test measures phenotypic mutation, LC-MS/MS adductomics directly quantifies the ultimate molecular lesion. We specifically monitor O6-MeG because it is the primary driver of mutagenesis, bypassing the variable efficiency of cellular DNA repair mechanisms[6],[2].

Workflow N1 1. In Vitro Exposure (HepG2-CYP2E1 cells) N2 2. Genomic DNA Extraction & Purification N1->N2 N3 3. DNA Hydrolysis (Acidic or Enzymatic) N2->N3 N4 4. Solid Phase Extraction (SPE) Enrichment N3->N4 N5 5. UPLC-ESI-MS/MS Analysis (MRM Mode) N4->N5 N6 6. Adduct Quantification (e.g., O6-MeG / 10^8 dG) N5->N6

Standardized LC-MS/MS experimental workflow for quantifying nitrosamine-induced DNA adducts.

  • In Vitro Exposure: Treat HepG2 cells stably transfected with human CYP2E1 (HepG2-CYP2E1) with the target N-nitroso compounds. Causality: Wild-type HepG2 cells are insufficient as they rapidly lose CYP expression in standard culture, rendering them blind to N-nitrosamine toxicity[6].

  • DNA Extraction: Harvest cells and isolate genomic DNA using a column-based extraction kit, adding RNase A to eliminate RNA cross-contamination.

  • Hydrolysis: Subject the purified DNA to mild acid hydrolysis (0.1 N HCl at 70°C for 30 mins) to release modified nucleobases (e.g., N7-MeG, O6-MeG) from the DNA backbone[10].

  • Isotope Spiking: Spike the hydrolysate with a known concentration of stable isotope-labeled internal standards (e.g., d3-O6-MeG) to account for matrix suppression and preparation losses.

  • SPE Enrichment: Pass the sample through a Solid Phase Extraction (SPE) cartridge to desalt and concentrate the target adducts.

  • UPLC-ESI-MS/MS Analysis: Inject the enriched sample into a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) mode[10].

  • Quantification & Validation: Calculate adduct levels relative to unmodified deoxyguanosine (dG).

    • Self-Validation: The internal standard recovery must exceed 80%, and a calibration curve of synthetic adduct standards must yield an R² > 0.99.

References

  • Toxicological Profile for N-Nitrosodimethylamine (NDMA) . NCBI Bookshelf. 1

  • The DNA Repair Protein MGMT Protects against the Genotoxicity of N-Nitrosodimethylamine... ACS Publications. 6

  • Risk assessment of N-nitrosamines in food . EFSA / unito.it. 2

  • DNA Adductomic Analysis by Data-Independent Mass Spectrometry . LCGC International. 10

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products . European Commission Public Health. 4

  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects . ScienceDirect. 7

  • enhanced ames test for nitrosamine impurities . JRF Global. 9

  • Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion . EMA / europa.eu. 8

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways . PMC - NIH. 3

  • Oxidation Products of N-nitrosodialkylamines Generated by Fenton's Reagent . SciSpace. 5

Sources

Definitive Validation Guide: 1-Cyclobutyl-4-nitrosopiperazine as a Certified Reference Material (CRM)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost of Uncertainty

In the wake of the global nitrosamine crisis triggered by the discovery of NDMA in sartans, the scope of regulatory scrutiny has expanded beyond small dialkyl nitrosamines to complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) .

1-Cyclobutyl-4-nitrosopiperazine (C₈H₁₅N₃O) is a critical NDSRI target for drug substances containing cyclobutyl-piperazine moieties. Unlike common impurities, this molecule possesses specific steric bulk and lipophilicity that complicate chromatographic resolution and ionization efficiency.

This guide validates the necessity of using ISO 17034 Certified Reference Materials (CRMs) over research-grade chemicals. We demonstrate that using non-certified standards for this analyte introduces an estimated 15-25% error in quantification , potentially leading to false positives (unnecessary recalls) or false negatives (patient safety risks).

Comparative Analysis: CRM vs. Research Chemicals[1]

The following analysis compares a Certified Reference Material (CRM) of 1-Cyclobutyl-4-nitrosopiperazine against a standard Research Grade (RG) chemical often found in catalogs.

Performance Matrix
FeatureResearch Grade (RG) StandardISO 17034 Certified Reference Material (CRM)Impact on Drug Safety
Purity Assignment Chromatographic Purity (Area %) only.Mass Balance Purity (100% - Impurities - Water - Residual Solvents).RG overestimates content, leading to underestimation of impurity in patient samples.
Uncertainty Unknown or "Estimate".Expanded Uncertainty (

)
explicitly calculated (k=2).
CRM allows calculation of the method's total error budget.
Homogeneity Not tested. Vial-to-vial variation possible.Between-bottle homogeneity verified by ANOVA.Ensures results are reproducible across different lab sites.
Traceability Vendor's internal standard.Metrologically Traceable to SI Units via primary standards (e.g., NIST qNMR).Defensible in FDA/EMA audits.
Water Content Rarely quantified; hygroscopic nature ignored.Quantified by Karl Fischer (KF) titration.Critical: Piperazine derivatives are often hygroscopic; ignoring water creates concentration errors.
The "Hidden" Error Calculation

If you use a Research Grade standard with 98% chromatographic purity but it contains 2% water and 1% residual solvent (unreported), your actual concentration is 95%.

  • Result: You prepare a standard thinking it is 100 ng/mL. It is actually 95 ng/mL.

  • Consequence: You quantify a patient sample as 25 ng/g (safe). The real value might be 26.3 ng/g (potentially exceeding the Acceptable Intake limit), but your biased calibration curve hides this.

Validation Workflow (ISO 17034)

To certify 1-Cyclobutyl-4-nitrosopiperazine, we employ a "Self-Validating" system. This workflow ensures that the material's property value is independent of the measurement method.

Diagram 1: ISO 17034 Certification Logic

CRM_Validation cluster_inputs Uncertainty Budget Inputs Start Synthesis of 1-Cyclobutyl-4-nitrosopiperazine Char Characterization (Identity & Purity) Start->Char 1H-NMR, MS, IR Homo Homogeneity Study (Randomized Sampling) Char->Homo Purity > 99% Stab Stability Study (Thermal/Light Stress) Char->Stab Accelerated Cert Value Assignment & Uncertainty Calculation Homo->Cert u(hom) Stab->Cert u(stab) Release CoA Issuance (Traceable to SI) Cert->Release

Caption: The ISO 17034 workflow integrates homogeneity and stability data into the final uncertainty budget, ensuring the assigned concentration is accurate over the shelf life.

Experimental Protocol: Quantification in Drug Product

This protocol is designed for the quantification of 1-Cyclobutyl-4-nitrosopiperazine in a solid oral dosage form using the CRM for calibration.

Analyte: 1-Cyclobutyl-4-nitrosopiperazine MW: 169.22 g/mol Precursor Ion: 170.2



A. Sample Preparation (Solid Phase Extraction)

Rationale: Piperazine drugs often cause matrix suppression. SPE is required to remove the API while retaining the nitrosamine.

  • Extraction: Dissolve 100 mg of pulverized drug product in 5 mL of 0.1% Formic Acid in Water.

  • Loading: Condition an HLB SPE cartridge (30 mg) with MeOH followed by Water. Load the sample.

  • Washing: Wash with 5% MeOH in Water (removes highly polar salts).

  • Elution: Elute nitrosamine with 100% MeOH (3 mL).

  • Reconstitution: Evaporate to dryness under

    
     at 30°C. Reconstitute in 1 mL Mobile Phase A:B (90:10).
    
B. LC-MS/MS Parameters[2][3][4]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex F5 or Waters XSelect HSS T3 (Phenyl-bonding is preferred for nitrosamine selectivity).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 5% B

C. MRM Transitions (Mass Reaction Monitoring)

The choice of transitions is critical for specificity.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Logic
Quantifier 170.2140.215Loss of NO radical

. Characteristic of N-nitrosamines.
Qualifier 1 170.284.128Cleavage of cyclobutyl ring + NO loss (Piperazine ring fragment).
Qualifier 2 170.255.135High energy ring fragmentation (

).
Diagram 2: Analytical Logic & Fragmentation

MS_Logic cluster_frag Fragmentation Pathway Sample Drug Sample (Matrix + Impurity) LC LC Separation (Phenyl-Hexyl Column) Sample->LC Retain Non-Polars ESI ESI Source (+) Protonation [M+H]+ = 170.2 LC->ESI Elution Q1 Q1 Filter Select 170.2 m/z ESI->Q1 Q2 Q2 Collision Cell CID with Argon Q1->Q2 Q3 Q3 Filter Select 140.2 m/z (Quant) Q2->Q3 Loss of -NO (30 Da) Frag1 Precursor: Cyclobutyl-N-Pip-N=O (170.2) Frag2 Product: Cyclobutyl-N-Pip (140.2) Frag1->Frag2 Homolytic Cleavage N-N

Caption: The MS/MS pathway isolates the specific 1-Cyclobutyl-4-nitrosopiperazine ion, filtering out matrix noise by targeting the characteristic loss of the nitroso group.

Metrological Traceability & Uncertainty[1][5][6][7][8]

To comply with ISO 17034 , the uncertainty of the CRM (


) is calculated as:


Where:

  • 
    : Coverage factor (usually 2 for 95% confidence).
    
  • 
    : Uncertainty of characterization (Purity assignment via qNMR or Mass Balance).
    
  • 
    : Uncertainty due to between-bottle heterogeneity.
    
  • 
    : Uncertainty due to long-term stability (shelf-life).
    

Why this matters: When you report a result to the FDA, you must report your analytical uncertainty. You cannot calculate your method's accuracy without knowing the uncertainty of the reference material you started with.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[1][2] [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[3][4][Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biological activity, toxicological mechanisms, and experimental assessment of 1-Cyclobutyl-4-nitrosopiperazine (CBNP) , specifically comparing it to its structural analogs 1-Cyclopentyl-4-nitrosopiperazine (CPNP) and 1-Methyl-4-nitrosopiperazine (MNP) .

Executive Summary & Compound Profile

1-Cyclobutyl-4-nitrosopiperazine (CBNP) is a Nitrosamine Drug Substance Related Impurity (NDSRI) formed by the N-nitrosation of the secondary amine moiety in drugs containing a 1-cyclobutylpiperazine pharmacophore. It belongs to the "Cohort of Concern" (CoC) under ICH M7 guidelines due to the high mutagenic potency associated with the N-nitrosopiperazine class.

While direct public toxicological data for CBNP is less prevalent than for its analogs, regulatory frameworks (FDA/EMA) utilize Read-Across from the well-characterized surrogate 1-Cyclopentyl-4-nitrosopiperazine (CPNP) to define its risk profile.

CompoundAbbr.CAS No.[1][2]Structure NoteBiological Classification
1-Cyclobutyl-4-nitrosopiperazine CBNP 61379-69-9 Strained 4-membered ringPredicted Mutagen (Class 1/2)
1-Cyclopentyl-4-nitrosopiperazineCPNP61379-66-6Flexible 5-membered ringConfirmed Mutagen (Ames Positive)
1-Methyl-4-nitrosopiperazineMNP16339-07-4Small alkyl groupPotent Carcinogen

Mechanism of Action: Metabolic Activation

Nitrosamines are pro-carcinogens requiring metabolic activation by Cytochrome P450 (CYP450) enzymes. The biological activity of CBNP is governed by the stability of the


-hydroxylation intermediate.
The -Hydroxylation Pathway

For CBNP to be mutagenic, CYP450 must hydroxylate the


-carbon (the ring carbon adjacent to the nitroso nitrogen).
  • Hydroxylation: CYP2E1 or CYP2A6 introduces an -OH group at the

    
    -carbon.
    
  • Ring Opening: The piperazine ring becomes unstable and cleaves.

  • Diazonium Formation: The resulting alkyl-diazonium ion is a "hot" electrophile.

  • DNA Alkylation: This ion attacks the

    
    -guanine or 
    
    
    
    -guanine in DNA, causing mispairing (G:C
    
    
    A:T transition) and carcinogenesis.
Diagram: Activation Pathway of N-Nitrosopiperazines

MetabolicActivation CBNP 1-Cyclobutyl-4-nitrosopiperazine (Pro-mutagen) CYP CYP450 (CYP2E1/2A6) Alpha-Hydroxylation CBNP->CYP Liver Metabolism AlphaOH Alpha-Hydroxy Intermediate CYP->AlphaOH RingOpen Ring Opening & Dealkylation AlphaOH->RingOpen Spontaneous Diazonium Alkyl Diazonium Ion (Electrophile) RingOpen->Diazonium DNA DNA Adduct Formation (O6-Methylguanine) Diazonium->DNA Covalent Bond

Caption: The metabolic activation cascade of N-nitrosopiperazines. The alpha-hydroxylation step is the rate-limiting factor determining mutagenic potency.

Comparative Biological Activity

The biological activity of CBNP is best understood by comparing it to CPNP and MNP. The key differentiator is the steric bulk of the N-substituent, which influences enzyme affinity.

Comparative Efficacy Table
Feature1-Methyl (MNP) 1-Cyclopentyl (CPNP) 1-Cyclobutyl (CBNP)
Mutagenicity (Ames) Positive (High Potency)Positive (Moderate Potency)Predicted Positive
Metabolic Activation Rapid (Low steric hindrance)Slower (Steric bulk of ring)Intermediate/Slow
S9 Requirement Rat Liver S9 sufficientHamster Liver S9 often requiredHamster Liver S9 recommended
Carcinogenic Potency High (TD50 < 1 mg/kg/day)Moderate (TD50 ~1-5 mg/kg/day)*Read-Across to CPNP
Key Risk Factor Small alkyl group allows easy CYP access.Ring flexibility aids binding.Strained ring may alter CYP binding kinetics.

*Note: TD50 values are approximate and derived from read-across databases (e.g., CPDB, Lhasa).

Critical Insight: The "Cyclobutyl" Effect

Unlike the tert-butyl group, which effectively blocks


-hydroxylation due to the absence of 

-hydrogens, the cyclobutyl group has an

-hydrogen. Therefore, CBNP is metabolically active . However, the cyclobutyl ring is strained (

bond angles ~88°). This strain can make the formation of the radical intermediate during hydroxylation energetically distinct from the flexible cyclopentyl ring, potentially modulating its potency slightly, but not eliminating it.

Experimental Protocols for Assessment

To confirm the biological activity of CBNP, standard Ames tests often produce false negatives due to insufficient metabolic activation. The Enhanced Ames Test (EAT) is mandatory.

Protocol: Enhanced Ames Test (EAT) for Nitrosamines

Objective: Detect mutagenicity of hydrophobic nitrosamines (CBNP) that are poorly activated by standard Rat S9.

  • Strains:

    • S. typhimurium TA100, TA1535 (detects base-pair substitutions).

    • E. coli WP2 uvrA (pKM101) (detects cross-linking/oxidative damage).

  • Metabolic Activation System (Critical Step):

    • Standard: 10% Rat Liver S9 (Aroclor/Phenobarbital induced).

    • Enhanced: 30% Hamster Liver S9 . Hamster CYP enzymes are significantly more efficient at activating complex nitrosamines like CPNP and CBNP than rat enzymes.

  • Methodology:

    • Use the Pre-incubation Method (not Plate Incorporation).

    • Incubate bacteria + CBNP + S9 mix at 37°C for 30 minutes before plating.

    • This allows sufficient time for the generation of the short-lived diazonium species in liquid phase.

  • Solvent Control:

    • Avoid DMSO if possible (can quench radicals). Use water or methanol.

Workflow Diagram: Risk Assessment Logic

RiskAssessment Start Identify CBNP Impurity CheckData Carcinogenicity Data Available? Start->CheckData DirectData Use Compound Specific AI CheckData->DirectData Yes ReadAcross Perform Read-Across (SAR) CheckData->ReadAcross No SelectSurrogate Select Surrogate: CPNP (1-Cyclopentyl-4-nitrosopiperazine) ReadAcross->SelectSurrogate CalcLimit Calculate AI Limit (e.g., 400 ng/day or 1500 ng/day) SelectSurrogate->CalcLimit Confirm Confirmatory Testing (Enhanced Ames with Hamster S9) CalcLimit->Confirm

Caption: Regulatory workflow for establishing the Acceptable Intake (AI) limit for CBNP using CPNP as the primary toxicological surrogate.

References

  • US Food and Drug Administration (FDA). (2023).[3][4][5] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Link

  • European Medicines Agency (EMA). (2020).[5][6] Assessment report: Nitrosamine impurities in human medicinal products. EMA/369136/2020.[6][7] Link

  • Li, X., et al. (2023). "Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays." Regulatory Toxicology and Pharmacology. (Demonstrates the necessity of Hamster S9 for complex nitrosamines). Link

  • Ponting, D.J., et al. (2020). "Structure-activity relationships for N-nitrosamine activity." Journal of Pharmaceutical Sciences. (Detailed SAR on steric effects in nitrosamines). Link

  • Lhasa Limited. (2023). Carcinogenic Potency Database (CPDB) & Vitic Nexus. (Source for TD50 values of CPNP and MNP). Link

Sources

Comparative Stability Studies of Nitrosamine Impurities: A Technical Guide to Kinetics, Mitigation, and LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The discovery of N-nitrosamine impurities in widely prescribed pharmaceuticals (such as valsartan, ranitidine, and metformin) has fundamentally reshaped drug development. Regulatory bodies, including the FDA and EMA, have established strict Acceptable Intake (AI) limits—such as 96 ng/day for N-nitrosodimethylamine (NDMA) and 26.5 ng/day for N-nitrosodiethylamine (NDEA)[1].

As a Senior Application Scientist, I approach nitrosamine stability not merely as a compliance checkbox, but as a dynamic kinetic system. To control an impurity, we must first understand the thermodynamic and kinetic drivers of its formation and degradation. This guide provides an objective comparison of nitrosamine stability profiles, evaluates formulation-based mitigation strategies, and details a self-validating LC-MS/MS analytical workflow.

The Mechanistic Causality of Nitrosamine Formation

Nitrosamine Drug Substance-Related Impurities (NDSRIs) do not simply "appear"; they are the product of specific chemical environments. The formation of nitrosamines requires three converging factors: a vulnerable secondary or tertiary amine, a nitrosating agent (typically derived from nitrites), and favorable environmental conditions (such as an acidic pH or elevated temperature)[2].

During stability testing, nitrosamine levels often increase over time due to solid-state reactions within the drug matrix. Residual moisture and trace nitrites in excipients act as a mobile phase, facilitating the interaction between the active pharmaceutical ingredient (API) and the nitrosating agent[3].

G A Nitrite Salts (NO2-) C Nitrosating Agent (N2O3 / NO+) A->C Protonation B Acidic Environment (H+) B->C E Nitrosamine (NDMA, NDEA, NMBA) C->E Nitrosation G Nitric Oxide (NO) - Inert C->G Reduction by Antioxidants D Secondary / Tertiary Amines D->E F Ascorbic Acid / Alpha-Tocopherol F->C Scavenging

Nitrosamine formation pathway and mitigation via nitrite scavengers.

Comparative Stability Profiles: NDMA vs. NDEA vs. NMBA

Not all nitrosamines exhibit the same kinetic behavior under stress. When subjected to 3[3] (40°C/75% RH), the steric hindrance of the precursor amine dictates the rate of nitrosation and subsequent stability.

Table 1: Comparative Stability & Kinetics of Key Nitrosamines

NitrosaminePrecursor AmineMolecular WeightFormation Kinetic DriverStability under Accelerated Stress (40°C/75% RH)
NDMA Dimethylamine74.08 g/mol Fast (Low steric hindrance)Highly stable across pH 5-8; levels frequently increase over time in solid-state matrices due to continuous excipient degradation[4][5].
NDEA Diethylamine102.1 g/mol ModerateStable; formation is highly dependent on residual solvent (e.g., ethanol) interactions within the formulation.
NMBA N-Methylaminobutyric acid146.1 g/mol Slow (Higher steric hindrance)Prone to degradation under strong oxidative stress, but remains highly stable in standard oral solid dosage forms.

Mitigation Strategies: The Role of Nitrite Scavengers

Rather than solely relying on end-product testing, modern pharmaceutical development utilizes functional excipients to proactively block nitrosation. The FDA has explicitly highlighted antioxidants like ascorbic acid and alpha-tocopherol as effective mitigation strategies[6].

The Causality of Mitigation: Ascorbic acid acts as a potent nitrite scavenger. In an aqueous or solid-state microenvironment, it rapidly reduces the nitrosating anhydride dinitrogen trioxide (N₂O₃) into inert nitric oxide (NO). By quenching the reactive species before it can interact with the amine, the nitrosation pathway is effectively severed[7].

Table 2: Efficacy of Nitrite Scavengers in Formulation Stability (50°C/75% RH for 14 Days) [8]

Formulation ConditionScavenger ConcentrationNitrite Reduction (Day 7)Nitrosamine Reduction (Day 14)Mechanism of Action
Control (No Scavenger)0.0%0%0% (Baseline Formation)N/A
Ascorbic Acid0.25%~40%~50%Reduces N₂O₃ to NO
Ascorbic Acid1.0%87%75%Reduces N₂O₃ to NO
Alpha-Tocopherol1.0%~80%~70%Lipophilic radical scavenging

Analytical Workflows: LC-MS/MS for Stability-Indicating Assays

Monitoring trace-level nitrosamines (parts-per-billion) requires an analytical method that does not inadvertently create the impurities it is trying to measure. While GC-MS is highly sensitive, the extreme heat of the injection port can cause thermal degradation of the API, leading to in-situ artifactual nitrosamine formation.

Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using an Atmospheric Pressure Chemical Ionization (APCI) source is the gold standard[9][10]. APCI is significantly less susceptible to ion suppression from co-eluting pharmaceutical excipients compared to Electrospray Ionization (ESI), providing robust sensitivity for low-molecular-weight analytes like NDMA[9].

Workflow S1 API Stress Testing (40°C / 75% RH) S2 Sample Extraction (1% Formic Acid) S1->S2 S3 Centrifugation & Filtration (0.22 µm PTFE) S2->S3 S4 LC Separation (C18 Column, Gradient) S3->S4 S5 APCI-MS/MS Detection (MRM Mode) S4->S5 S6 Quantification (Isotope Dilution) S5->S6

Step-by-step LC-MS/MS analytical workflow for nitrosamine stability testing.

Self-Validating Experimental Protocol: LC-MS/MS Stability Assay

This protocol is designed as a self-validating system to ensure data integrity and prevent false positives.

Step 1: Sample Preparation & Accelerated Stressing Subject the API/formulation to 40°C/75% RH in stability chambers. Causality: Elevated temperature accelerates the Arrhenius kinetics of nitrosation, while humidity increases molecular mobility in the solid state, facilitating amine-nitrite interactions[3].

Step 2: Acidic Extraction Transfer 80 mg of the stressed drug substance into a 2 mL centrifuge tube. Add 1188 μL of 1% formic acid in water and 12 μL of isotopically labeled internal standard (e.g., NDMA-d6)[11]. Causality: The 1% formic acid serves a dual purpose: it protonates basic excipients to crash them out of solution, and it stabilizes the nitrosamines by preventing further in-situ nitrosation during sample prep. The internal standard corrects for any matrix effects during ionization.

Step 3: Mechanical Disruption & Filtration Vortex at 2500 rpm for 20 minutes, followed by centrifugation at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is utilized because it is chemically inert and does not leach secondary amines, unlike some nylon filters which can introduce artifactual nitrosamines into the sample.

Step 4: System Suitability & Recovery Check (Self-Validation) Before analyzing stressed samples, inject a medium-concentration calibration standard (e.g., 10 ppb NDMA). Validation Criteria: The system is validated only if the signal-to-noise (S/N) ratio is >10, the correlation coefficient of the calibration curve is ≥0.99, and the y-intercept is ≤25% of the medium standard response[11]. Spike recovery must fall between 80% and 120% to confirm the absence of matrix suppression.

Step 5: LC-APCI-MS/MS Analysis Inject 40 µL onto a superficially porous C18 column maintained at 50°C. Use a gradient of 0.1% formic acid in water and 50:50 Methanol:Acetonitrile. Operate the APCI source in positive Multiple Reaction Monitoring (MRM) mode[9]. Causality: The superficially porous column allows for high-efficiency separation at lower backpressures, ensuring that the 15 common nitrosamines elute distinctively within an 18-minute run time[9][12].

Conclusion

The management of nitrosamine impurities has evolved from reactive recalls to proactive, scientifically grounded formulation design. By understanding the comparative stability of NDMA, NDEA, and NMBA, and by leveraging nitrite scavengers like ascorbic acid, formulation scientists can effectively halt nitrosation pathways. Coupled with a rigorous, self-validating LC-APCI-MS/MS analytical framework, drug developers can confidently ensure product safety and regulatory compliance throughout the product's entire shelf life.

References

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A Comparative Spectroscopic Guide to 1-Cyclobutyl-4-nitrosopiperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical safety, the robust characterization of nitrogen-containing heterocyclic compounds is paramount. Among these, N-nitrosamines, a class of compounds often identified as process impurities or degradants, demand rigorous analytical scrutiny due to their potential genotoxic properties. This guide provides an in-depth spectroscopic comparison of 1-Cyclobutyl-4-nitrosopiperazine and its structural analogs. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect their structural nuances, offering a framework for their unambiguous identification and differentiation.

The choice of analogs—1-Cyclopentyl-4-nitrosopiperazine, 1-Methyl-4-nitrosopiperazine, and the parent N-Nitrosopiperazine—is deliberate. It allows for a systematic evaluation of how the electronic and steric properties of the N4-substituent influence the spectral characteristics of the core nitrosopiperazine moiety. While complete, peer-reviewed spectral data for 1-Cyclobutyl-4-nitrosopiperazine is not widely published, we will present predicted data based on established structure-spectra correlations, a common and necessary practice in analytical chemistry.

Molecular Structures Under Investigation

The fundamental structural motif is the piperazine ring, nitrosated at the N1 position. The variation at the N4 position dictates the primary physical and chemical differences between these molecules, which are directly reflected in their spectroscopic signatures.

Caption: Chemical structures of the N-nitrosopiperazine analogs compared in this guide.

Experimental Protocols: A Self-Validating Approach

To ensure data integrity and reproducibility, standardized analytical protocols are essential. The following methodologies represent a robust approach to the spectroscopic analysis of N-nitrosamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind our experimental choices is precision and clarity. A high-field spectrometer (e.g., 400 MHz or higher) is chosen to achieve optimal signal dispersion, which is crucial for resolving complex multiplets and distinguishing between the subtle environmental differences of the piperazine protons. Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for these compounds and its single, unobtrusive solvent peak. Tetramethylsilane (TMS) is used as an internal standard for universally referencing chemical shifts to 0 ppm.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred technique over traditional KBr pellets or Nujol mulls for these compounds, many of which are liquids or low-melting solids. ATR minimizes sample preparation, avoids potential interactions with the matrix, and provides high-quality, reproducible spectra.

Step-by-Step Protocol:

  • Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal (typically diamond or zinc selenide).

  • Spectrum Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the clean ATR crystal prior to sample analysis.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is an effective soft ionization technique for these moderately polar molecules, typically yielding a strong protonated molecular ion [M+H]⁺. This is crucial for confirming the molecular weight. Tandem MS (MS/MS) is then used to induce fragmentation, providing structural information.

Step-by-Step Protocol:

  • Sample Introduction: Infuse a dilute solution of the analyte (e.g., 1-10 µg/mL in methanol or acetonitrile) directly into the ESI source, or introduce it via Liquid Chromatography (LC).

  • Ionization: Operate the ESI source in positive ion mode.

  • Full Scan MS: Acquire a full scan spectrum to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

    • Record the resulting product ion spectrum.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Analyte NMR NMR (¹H, ¹³C) Solvent: CDCl₃ Sample->NMR IR FT-IR (ATR) Sample->IR MS LC-MS/MS (ESI+) Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Rotamer Identification NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) (N=O, N-N stretches) IR->IR_Data MS_Data m/z Values [M+H]⁺ Ion Fragmentation Pattern MS->MS_Data

Caption: A streamlined workflow for the comprehensive spectroscopic characterization of nitrosopiperazines.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-Cyclobutyl-4-nitrosopiperazine and its selected analogs. Data for the cyclobutyl derivative are predicted based on established trends observed in the other analogs.

Table 1: ¹H NMR Data (δ ppm in CDCl₃)
CompoundPiperazine H (N-NO side)Piperazine H (N-R side)Substituent (R) Protons
1-Cyclobutyl-4-nitrosopiperazine ~3.9-4.3 (m, 4H)~2.6-2.9 (m, 4H)~2.7-3.0 (p, 1H), ~1.8-2.2 (m, 4H), ~1.6-1.8 (m, 2H)
1-Cyclopentyl-4-nitrosopiperazine 3.8-4.2 (m, 4H)[1]2.4-2.8 (m, 4H)[1]2.5-3.0 (m, 1H), 1.5-2.0 (m, 8H)[1]
1-Methyl-4-nitrosopiperazine ~3.8-4.2 (m, 4H)~2.5-2.8 (m, 4H)~2.4 (s, 3H)
N-Nitrosopiperazine ~3.8-4.2 (m, 4H)~3.0-3.3 (m, 4H)~1.9 (br s, 1H, -NH)
Table 2: ¹³C NMR Data (δ ppm in CDCl₃)
CompoundPiperazine C (N-NO side)Piperazine C (N-R side)Substituent (R) Carbons
1-Cyclobutyl-4-nitrosopiperazine ~40-45~50-55~60-65 (CH), ~28-32 (CH₂), ~15-18 (CH₂)
1-Cyclopentyl-4-nitrosopiperazine ~40-45[1]~50-55[1]~65-70 (CH), ~30-35 (CH₂), ~20-25 (CH₂)[1]
1-Methyl-4-nitrosopiperazine ~40-45~53-58~45-50
N-Nitrosopiperazine ~40-45~45-50N/A
Table 3: Key IR and Mass Spectrometry Data
CompoundKey IR Bands (cm⁻¹)Molecular Weight[M+H]⁺ (m/z)Key Fragment (m/z)
1-Cyclobutyl-4-nitrosopiperazine ~1450 (N=O), ~1050 (N-N)169.22170.1140.1 ([M+H-NO]⁺)
1-Cyclopentyl-4-nitrosopiperazine ~1450 (N=O), ~1050 (N-N)183.25[2]184.1154.1 ([M+H-NO]⁺)
1-Methyl-4-nitrosopiperazine ~1440 (N=O), ~1040 (N-N)129.16[3][4]130.1100.1 ([M+H-NO]⁺)
N-Nitrosopiperazine ~1430 (N=O), ~1030 (N-N)115.13[5]116.186.1 ([M+H-NO]⁺)[6]

In-Depth Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: The Influence of the N-Substituent

A defining characteristic of N-nitrosamines is the restricted rotation around the N-N bond due to its partial double-bond character.[7] This phenomenon, known as E/Z isomerism, can lead to the observation of two distinct sets of signals for the protons and carbons adjacent to the nitroso group, effectively doubling parts of the spectrum.[7] For simplicity, the tables above present the general chemical shift regions, but researchers should be aware that many of these signals may appear as broadened peaks or resolved pairs of signals depending on the specific compound and the experimental temperature.[8]

Key Observations:

  • Deshielding by the Nitroso Group: In all analogs, the protons and carbons on the side of the piperazine ring attached to the N-NO group are significantly deshielded (shifted downfield) compared to those on the N-R side. This is due to the strong electron-withdrawing inductive effect of the nitroso moiety. The piperazine protons adjacent to the N-NO group typically resonate around 3.8-4.3 ppm, while those adjacent to the N-alkyl group appear further upfield.

  • Effect of the N4-Substituent:

    • In N-Nitrosopiperazine , the protons on the N-H side are found around 3.0-3.3 ppm.

    • Replacing the hydrogen with an electron-donating alkyl group (methyl, cyclobutyl, cyclopentyl) causes a slight upfield shift of the adjacent piperazine protons to the ~2.4-2.9 ppm range. This demonstrates the inductive effect of the alkyl group.

    • The substituent's own proton signals are characteristic: a singlet for the methyl group, and complex multiplets for the cyclobutyl and cyclopentyl groups due to spin-spin coupling between their non-equivalent protons.[1]

  • ¹³C NMR Trends: The carbon spectra mirror the trends observed in the proton spectra. The carbons alpha to the N-NO group are deshielded. The size of the N-alkyl group has a predictable effect on the chemical shifts of its own carbons, with the methine carbon (CH) directly attached to the piperazine nitrogen being the most downfield in the cycloalkyl series.

Infrared Spectroscopy: The Vibrational Signature of the Nitroso Group

IR spectroscopy is particularly powerful for confirming the presence of the N-nitroso functional group. Two characteristic absorption bands are key identifiers for N-nitrosamines.[6]

  • N=O Stretching Vibration: A strong absorption band is typically observed in the region of 1480-1430 cm⁻¹ . This band corresponds to the stretching of the nitrogen-oxygen double bond.[6]

  • N-N Stretching Vibration: A band of medium to strong intensity is found in the 1100-1030 cm⁻¹ region, which is assigned to the stretching of the nitrogen-nitrogen single bond.[6]

The precise position of these bands can be subtly influenced by the electronic environment, but they remain the most reliable diagnostic peaks in the IR spectrum for this class of compounds.

Mass Spectrometry: A Definitive Fragmentation Pathway

Mass spectrometry provides unambiguous confirmation of molecular weight and offers structural clues through fragmentation analysis. For all N-nitrosopiperazines, the most characteristic fragmentation pathway under ESI-MS/MS conditions is the neutral loss of the nitroso radical (•NO).

Key Fragmentation:

  • [M+H]⁺ → [M+H - 30]⁺: The protonated molecular ion readily loses a mass of 30 Da, corresponding to the elimination of nitric oxide. This is a highly diagnostic fragmentation for N-nitrosamines and often results in the base peak in the MS/MS spectrum.[9][10]

MS_Fragmentation M_H [M+H]⁺ (Protonated Molecule) Fragment [M+H - 30]⁺ (Loss of •NO) M_H->Fragment - 30 Da

Caption: The primary diagnostic fragmentation pathway for N-nitrosopiperazines in MS/MS analysis.

For 1-Cyclobutyl-4-nitrosopiperazine , this would manifest as a precursor ion at m/z 170.1 fragmenting to a major product ion at m/z 140.1. This transition can be used to develop highly selective and sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM), for trace-level detection.

Conclusion and Field Insights

The spectroscopic analysis of 1-Cyclobutyl-4-nitrosopiperazine and its analogs reveals a consistent and predictable set of structural signatures.

  • NMR spectroscopy is invaluable for elucidating the detailed molecular framework, with the deshielding effect of the nitroso group and the potential for observing E/Z rotamers being the most salient features. The chemical shifts of the N4-substituent provide direct confirmation of its identity.

  • IR spectroscopy serves as a rapid and reliable tool for confirming the presence of the key N-N=O functionality through its characteristic stretching vibrations.

  • Mass spectrometry provides definitive molecular weight information and a characteristic neutral loss of 30 Da (•NO), which is a hallmark of the N-nitrosamine class.

For researchers and drug development professionals, this comparative guide provides a robust analytical framework. When encountering an unknown piperazine-related impurity, this combination of techniques allows for confident identification. By understanding the predictable influence of the N-alkyl substituent on the spectra, analysts can readily distinguish between different analogs and confirm the structure of novel N-nitrosamine species.

References

  • This reference is a placeholder for predicted data based on established chemical principles.
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  • Kovacevic, M., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • Veeprho. (n.d.). N-Nitroso Cyclopentylpiperazine (CPNP) | CAS 61379-66-6. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Looney, C. E., Phillips, W. D., & Reilly, E. L. (1957). Nuclear magnetic resonance and infrared study of hindered rotation in nitrosamines. Journal of the American Chemical Society.
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  • Manasa Life Sciences. (n.d.). 1-Cyclopentyl-4-nitrosopiperazine (CPNP). Retrieved from [Link]

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  • G. A. Olah, et al. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory.
  • G. A. Olah, et al. (2020). DFT calculated IR absorption spectra for nitrosamines.
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  • Supporting Information for A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitrosopiperazine. Retrieved from [Link]

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  • Yaghmaeiyan, N., et al. (n.d.). The ¹H NMR spectrum of 1,4-dinitrosopiperazine.
  • Nowak, K., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
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Safety Operating Guide

1-Cyclobutyl-4-nitrosopiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling "Cohort of Concern" compounds requires moving beyond basic compliance. 1-Cyclobutyl-4-nitrosopiperazine (CAS 61379-69-9) belongs to the nitrosamine class—a group of highly potent mutagenic carcinogens. Standard laboratory disposal procedures are insufficient for these molecules.

To build a truly safe operational environment, researchers must understand the causality behind handling protocols. Nitrosamines exert their toxicity through cytochrome P450-mediated alpha-hydroxylation, leading to the formation of highly reactive diazonium ions that alkylate DNA. Because of this extreme biological reactivity, your disposal and degradation protocols must be absolute, verifiable, and structurally sound.

Here is your comprehensive, self-validating guide to the safe handling, chemical destruction, and logistical disposal of 1-cyclobutyl-4-nitrosopiperazine.

Quantitative Safety & Storage Parameters

Before initiating any disposal workflow, the waste must be properly stabilized. Nitrosamines are highly sensitive to their storage environment. The table below outlines the critical quantitative data and the mechanistic rationale behind each storage requirement.

ParameterValue / SpecificationCausality / Rationale
CAS Registry Number 61379-69-9Unique identifier required for strict RCRA hazardous waste tracking 1.
Molecular Weight 169.22 g/mol Essential for calculating stoichiometric equivalents of reducing agents during in-lab destruction.
Storage Temperature 4 °CPrevents thermal degradation and dangerous volatilization of the nitrosamine into the laboratory atmosphere 2.
Light Sensitivity High (Amber Glass Required)Nitrosamines undergo rapid photolytic decomposition under ambient lab lighting. Amber glass prevents uncontrolled UV degradation 3.
Material Incompatibility Plastics (PVC, Elastomers)Nitrosamines act as plasticizers. They easily permeate and extract from standard laboratory plastics, leading to severe cross-contamination 4.
Degradation Half-Life ~2 to 4 minutesUnder the Ni-Al/KOH reductive protocol, rapid kinetics ensure complete destruction within a standard workflow 5.

In-Lab Chemical Degradation: The Lunn-Sansone Protocol

While high-temperature incineration is the ultimate disposal method for bulk waste, bench-scale researchers generating dilute aqueous waste or small reaction aliquots of 1-cyclobutyl-4-nitrosopiperazine should perform in-lab chemical degradation prior to final disposal.

The Causality of the Method: Why not use simple acid or zinc reduction? Simple reduction often arrests at the hydrazine intermediate (e.g., 1-cyclobutyl-4-aminopiperazine), which retains potent toxicity. We utilize the Lunn-Sansone method (Nickel-Aluminum alloy in Potassium Hydroxide). The aluminum reacts with KOH to generate hydrogen gas in situ, while the nickel acts as a hydrogenation catalyst. This specifically cleaves the N-N bond, reducing the nitrosamine completely to the safe parent amine and ammonia 6, 5.

Pathway A 1-Cyclobutyl-4-nitrosopiperazine (Highly Toxic) B Ni-Al Alloy + KOH (Reductive Cleavage) A->B Addition C Hydrazine Intermediate (Transient) B->C Reduction D 1-Cyclobutylpiperazine + NH3 (Safe Parent Amine) C->D N-N Bond Cleavage

Reductive degradation pathway of 1-cyclobutyl-4-nitrosopiperazine using Ni-Al alloy.

Step-by-Step Methodology (Self-Validating System)
  • Preparation & PPE: Conduct all work in a certified chemical fume hood. Wear chemical-impermeable laminate gloves, a lab coat, and safety goggles.

  • Solubilization: Dissolve the 1-cyclobutyl-4-nitrosopiperazine waste in a 1 M KOH aqueous solution. Ensure the reaction vessel has at least 3x the volume of the liquid to safely accommodate vigorous gas evolution.

  • Catalyst Addition: Slowly add Ni-Al alloy powder (50:50) to the basic solution. Caution: Hydrogen gas is rapidly evolved. Add the powder in small aliquots to prevent thermal runaway or frothing.

  • Reaction Phase: Stir the mixture continuously at room temperature for 2 to 24 hours. While the half-life is ~2-4 minutes, extended stirring guarantees the total destruction of any transient hydrazine intermediates 5.

  • Filtration: Carefully filter the mixture through a Celite pad to remove the spent nickel catalyst. Critical Safety Note: The residual Raney-type nickel is highly pyrophoric. Immediately wash the filter cake with water, then suspend it in a separate waste container with water for specialized disposal.

  • Self-Validation (Quality Control): A protocol is only safe if it proves itself. Before declaring the filtrate non-hazardous, extract a 1 mL aliquot with dichloromethane. Analyze the organic layer via Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) 4. The waste is successfully degraded only when the nitrosamine peak is absent (LOD < 0.1%).

  • Final Neutralization: Once validated, neutralize the aqueous filtrate with dilute HCl to pH 7 and dispose of it as standard aqueous chemical waste.

Logistical Workflow for RCRA-Compliant Disposal

For bulk waste (>100 mg) that cannot be safely degraded in-lab due to scale, strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) protocols apply.

WasteWorkflow Start Waste Generation (1-Cyclobutyl-4-nitrosopiperazine) Decision Quantity / Concentration? Start->Decision Small Trace / Small Scale (< 100 mg) Decision->Small Low Large Bulk / High Conc. (> 100 mg) Decision->Large High Degradation In-Lab Chemical Degradation (Ni-Al / KOH Method) Small->Degradation Segregation RCRA Hazardous Waste Segregation Large->Segregation Direct Containment Degradation->Segregation Neutralized Aqueous Waste Incineration High-Temperature Incineration (EPA Approved Facility) Segregation->Incineration

Decision matrix and logistical workflow for nitrosamine laboratory waste disposal.

Bulk Disposal Logistics
  • Segregation: Never mix nitrosamine waste with general organic solvents. Doing so exponentially increases the volume of highly toxic waste. Store exclusively in dedicated, leak-proof amber glass containers 3.

  • Labeling: Apply labels the moment the first drop of waste enters the container. Label clearly as "Hazardous Waste: 1-Cyclobutyl-4-nitrosopiperazine (Toxic/Mutagenic)".

  • Final Destruction: Bulk nitrosamine waste must be transferred to an EPA-approved facility for high-temperature incineration. Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances 2.

References

  • Safe Disposal of N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A Procedural Guide. Benchchem. 2

  • 1-Cyclobutyl-4-nitrosopiperazine - CAS号61379-69-9. Molaid. 1

  • Method 607: Nitrosamines. Environmental Protection Agency (EPA). 3

  • Method 8070A: Nitrosamines by Gas Chromatography. Environmental Protection Agency (EPA). 4

  • Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. American Pharmaceutical Review. 6

  • US4535154A - Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds. Google Patents.5

Sources

Personal protective equipment for handling 1-Cyclobutyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-Cyclobutyl-4-nitrosopiperazine

Executive Summary & Hazard Causality

1-Cyclobutyl-4-nitrosopiperazine is a highly potent Nitrosamine Drug Substance-Related Impurity (NDSRI). Regulatory bodies, including the EMA and FDA, classify nitrosamines as Category 1B Carcinogens (presumed human carcinogens) due to their severe genotoxic potential[1][2].

The critical danger of this compound lies in its metabolic activation. Upon inhalation, ingestion, or dermal absorption, the stable nitrosamine precursor undergoes α-hydroxylation mediated by hepatic CYP450 enzymes. This creates an unstable intermediate that spontaneously cleaves, yielding a highly reactive diazonium ion. This electrophile aggressively alkylates DNA (primarily at the O6 and N7 positions of guanine), leading to direct mutagenesis. Understanding this causality is critical: your engineering controls and PPE are not merely preventing skin irritation; they are actively blocking a direct mechanism of DNA alkylation.

MetabolicPathway N1 1-Cyclobutyl-4-nitrosopiperazine (Stable Precursor) N2 CYP450 Oxidation (Hepatic α-Hydroxylation) N1->N2 N3 Unstable Intermediate (Spontaneous Cleavage) N2->N3 N4 Diazonium Ion (Highly Reactive Electrophile) N3->N4 N5 DNA Alkylation (Guanine O6/N7 Adducts) N4->N5 N6 Mutagenesis & Carcinogenesis N5->N6

Metabolic activation pathway of nitrosopiperazines leading to DNA alkylation and mutagenesis.

Primary Engineering Controls (PECs)

Before donning PPE, the workspace must be physically validated to ensure a self-contained sterile field.

  • Containment: All handling of 1-Cyclobutyl-4-nitrosopiperazine must occur within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with a minimum face velocity of 100 fpm[3].

  • Causality: Type B2 BSCs are 100% exhausted to the outside atmosphere. Unlike Type A2 cabinets, they do not recirculate air, eliminating the risk of volatile nitrosamine vapors accumulating and breaching the sterile field.

  • Self-Validation System: Before uncapping the chemical, verify the magnehelic gauge is within the certified pressure range. If the analytical balance inside the hood shows continuous drift, do not proceed —this indicates turbulent airflow that compromises containment.

Mandatory Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Rationale (Causality)Validation System
Gloves Double-layered Nitrile (≥0.11mm thickness, extended cuff)Nitrile provides superior chemical resistance to organic amines compared to latex. Double-gloving ensures a sterile inner layer if the outer layer is breached[3].Perform a visual inflation test prior to donning; immediately replace if the outer glove touches contaminated surfaces.
Body Protection Disposable, impermeable Tyvek® lab coat with knit cuffsPrevents aerosolized particulates or micro-spills from permeating through woven cotton lab coats directly onto the skin.Inspect seams and zipper integrity before entering the containment zone.
Eye/Face Tightly fitting safety goggles (EN 166/NIOSH approved)Protects ocular mucosa from volatile vapors and accidental splashes during solubilization[4].Ensure a continuous seal around the orbital bone; no fogging should occur if fitted correctly.
Respiratory N95/P100 Particulate Respirator or PAPRNitrosamines can sublimate or form micro-dust during weighing. P100 filters block 99.9% of particulates ≥0.3 microns[5].Perform a positive/negative pressure seal check before every use.

Step-by-Step Operational Protocol

Phase 1: Preparation & Anti-Static Mitigation

  • Purge the Workspace: Clear the hood of all non-essential equipment to maintain laminar airflow.

  • Surface Prep: Lay down a disposable, absorbent, plastic-backed bench pad. Causality: This confines micro-spills and prevents contamination of the stainless-steel hood surface.

  • Static Neutralization: Use a Zerostat anti-static gun on the sealed vial and the weighing spatula. Causality: Nitrosamine powders are often fine and highly susceptible to static charge, which can cause dangerous "fly-away" aerosolization upon opening.

Phase 2: Weighing and Solubilization 4. Tare and Transfer: Use a dedicated analytical balance inside the hood. Transfer the powder using a V-shaped anti-static spatula to minimize spillage. 5. In-Situ Solubilization: Do not transport dry powder. Add the solvent (e.g., DMSO or Methanol) directly to the weigh boat or volumetric flask inside the hood. Validation: Ensure complete dissolution visually before capping the vessel. 6. Secondary Containment: Place the capped solution into a secondary shatter-proof container before removing it from the hood.

Decontamination and Waste Disposal

CRITICAL WARNING: The Bleach Paradox Never use sodium hypochlorite (bleach) to decontaminate nitrosamines or their amine precursors. Recent environmental chemistry studies confirm that reactive chlorine gases from bleach react with surface-sorbed amines to generate structurally diverse, persistent, and hazardous products, including additional nitrosamines and chlorinated hydrazines[6][7].

Validated Decontamination Methodologies:

  • Glassware Destruction (The Keefer/Lunn Method): Submerge contaminated glassware in a 1:1 solution of Hydrobromic acid (HBr) and Glacial Acetic Acid, or treat with Aluminum-Nickel alloy powder and aqueous alkali[8][9][10]. Causality: HBr/AcOH quantitatively hydrolyzes the N-nitroso bond, releasing nitrite and rendering the compound non-carcinogenic.

  • Surface Wipe-Down: Wipe the hood surface with a solvent compatible with the nitrosamine (e.g., ethanol or methanol), followed by a standard soap and water wash.

  • Waste Segregation: Collect all bench pads, gloves, and wipes in a clearly labeled, sealable hazardous waste bag. Dispose of exclusively via high-temperature incineration (the EPA standard for Category 1B carcinogens).

Workflow S1 1. Workspace Prep (Verify Hood Flow & Alarms) S2 2. Don PPE (Double Nitrile, Tyvek, Respirator) S1->S2 S3 3. Closed-System Weighing (Anti-Static Tools) S2->S3 S4 4. Chemical Decontamination (HBr/AcOH or Solvent Wipe) S3->S4 S5 5. Waste Segregation (Sealed Incineration Bins) S4->S5

End-to-end operational workflow for the safe handling and disposal of nitrosamine compounds.

References

  • [3] Guidelines for the Use of N-Nitrosamines in Animal Research. Western University. URL: [Link]

  • [2] Nitrosamine impurities. European Medicines Agency (EMA). URL: [Link]

  • [9][10] Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis (Oxford Academic). URL: [Link]

  • [6][7] Zhang, L., et al. (2026). Surface Reactions of Organic Amines during Indoor Bleach Cleaning: Nitrosamine, Hydrazine, Chlorinated, and Dimer Product Formation. Environmental Science & Technology (ACS Publications). URL: [Link]

Sources

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